Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate
Description
Properties
IUPAC Name |
methyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-6-5-7(10)3-4-8(6)9(11)12-2/h5,8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOJIHXCXNTMPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452056 | |
| Record name | METHYL 2-METHYL-4-OXOCYCLOHEX-2-ENECARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35490-07-4 | |
| Record name | METHYL 2-METHYL-4-OXOCYCLOHEX-2-ENECARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate
<An In-depth Technical Guide to the Synthesis and Application of Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate
Executive Summary: This whitepaper provides a comprehensive technical overview of the synthesis, characterization, and application of this compound, a pivotal intermediate in organic synthesis. Known colloquially as the methyl variant of Hagemann's ester, this α,β-unsaturated ketoester is a versatile building block, particularly valued in the construction of complex cyclic systems. This guide delves into the primary synthetic routes, including the foundational Robinson annulation, offers detailed experimental protocols, and explores the compound's significant role in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries.
Introduction: A Cornerstone of Cyclic System Synthesis
First prepared in principle by German chemist Carl Hagemann in 1893, Hagemann's ester and its derivatives are foundational reagents in the annals of organic chemistry.[1] The methyl ester, this compound, possesses a unique combination of functional groups—a ketone, a conjugated double bond, and an ester—making it a powerful and versatile precursor for a multitude of chemical transformations. Its structure is particularly amenable to the construction of polycyclic frameworks, which form the core of many natural products and synthetic drugs.[1]
Chemical Identity and Properties
A clear understanding of the physical and chemical properties of the title compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| IUPAC Name | methyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate | [2] |
| Synonyms | Hagemann's ester (methyl variant) | N/A |
| CAS Number | 35490-07-4 | [2] |
| Molecular Formula | C9H12O3 | [2] |
| Molar Mass | 168.19 g/mol | [2] |
| Appearance | Colorless to Yellow Liquid |
Significance in Drug Development and Complex Synthesis
The strategic importance of this compound lies in its role as a versatile scaffold. The cyclic enone system is a precursor to bicyclic and polycyclic systems central to steroids, terpenoids, and alkaloids.[1][3] For drug development professionals, its value is demonstrated in its application to construct core structures that are later elaborated into biologically active molecules with potential therapeutic benefits, including anticancer, antimicrobial, and antiviral properties.[3] The methyl group, in particular, can serve as a crucial "magic methyl" to enhance pharmacokinetic or pharmacodynamic properties.[4]
The Foundational Synthetic Route: Robinson Annulation
The most reliable and widely-used method for synthesizing this class of compounds is the Robinson annulation, a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[5] This tandem reaction creates a six-membered ring, making it exceptionally useful for building cyclohexenone systems.[5]
Mechanistic Deep Dive
The synthesis of Hagemann's ester and its analogues from simple acyclic precursors is a classic example of a reaction cascade. The process avoids the use of a direct Michael acceptor like methyl vinyl ketone, which can lead to mixtures of products with unsymmetrical diketone intermediates.[6] Instead, a more controlled approach utilizes two equivalents of a β-ketoester (e.g., methyl acetoacetate) and one equivalent of an aldehyde (e.g., formaldehyde).[6]
The key steps are:
-
Knoevenagel Condensation: A base abstracts an acidic α-proton from methyl acetoacetate to form an enolate. This enolate attacks formaldehyde. Subsequent elimination of water forms an α,β-unsaturated Michael acceptor in situ.
-
Michael Addition: A second molecule of methyl acetoacetate, as an enolate, acts as the nucleophile and attacks the β-carbon of the newly formed Michael acceptor.[7] This conjugate addition creates a symmetrical 1,5-dicarbonyl intermediate.[6]
-
Intramolecular Aldol Condensation & Dehydration: The 1,5-dicarbonyl compound, under basic conditions, undergoes an intramolecular aldol reaction. An enolate formed at one end of the molecule attacks the carbonyl group at the other end, forming a six-membered ring.[8] This is followed by a rapid dehydration (elimination of a water molecule) to yield the final, stable α,β-unsaturated cyclohexenone product.[8]
Visualizing the Mechanism
The following diagram illustrates the cascade reaction leading to the core structure.
Caption: Logical workflow of the Hagemann's ester synthesis.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from established methods.[8][9]
Materials:
-
Methyl acetoacetate (2.2 equivalents)
-
Formalin (37% solution in water, 1.0 equivalent)
-
Piperidine (catalyst)
-
Methanol (solvent)
-
Hydrochloric acid (for workup)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methanol, methyl acetoacetate, and a catalytic amount of piperidine.
-
Reagent Addition: Slowly add the formalin solution to the stirred mixture at room temperature. An exothermic reaction may be observed; maintain the temperature below 50°C using a water bath if necessary.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Neutralize the catalyst by adding dilute hydrochloric acid until the pH is ~7.
-
Extraction: Reduce the volume of methanol under reduced pressure. Add water to the residue and extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product is typically purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.
Alternative Synthetic Approaches
While the Robinson annulation is the workhorse method, other strategies have been developed.
-
Diels-Alder Approach: A [4+2] cycloaddition between a substituted diene, like 2-methoxy-1,3-butadiene, and an appropriate dienophile, such as methyl-2-butynoate, can generate a precursor that is hydrolyzed to give the desired product.[1] This method offers a high degree of control over the substitution pattern on the resulting ring.[1]
-
Organocatalysis: Enantioselective syntheses have been developed using chiral organocatalysts, such as proline. These methods are crucial for producing optically active versions of the molecule, which are often required in drug development. For instance, the Hajos-Parrish-Eder-Sauer-Wiechert reaction is a landmark example in the synthesis of the related Wieland-Miescher ketone.[3]
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Advantages | Disadvantages |
| Robinson Annulation | β-ketoester, Aldehyde, Base | One-pot, high yield, readily available starting materials. | Can be difficult to control regioselectivity with unsymmetrical intermediates. |
| Diels-Alder Reaction | Substituted Diene, Alkyne Ester | Excellent control of regiochemistry and stereochemistry. | Starting materials can be more complex and expensive to prepare. |
| Organocatalytic Annulation | Enone, Ketone, Chiral Catalyst | Access to enantiomerically enriched products. | Catalyst loading and reaction conditions can be sensitive. |
Spectroscopic Characterization
Confirming the structure of the synthesized product is a critical step. The following data are typical for this compound.
| Spectroscopy | Characteristic Peaks/Signals | Interpretation |
| ¹H NMR | ~5.9 ppm (s, 1H), ~3.7 ppm (s, 3H), ~2.4-2.8 ppm (m, 4H), ~2.0 ppm (s, 3H) | Olefinic proton, methyl ester protons, methylene protons of the ring, vinylic methyl protons. |
| ¹³C NMR | ~200 ppm, ~172 ppm, ~160 ppm, ~125 ppm, ~52 ppm, various aliphatic signals | Ketone carbonyl, ester carbonyl, C=C carbons, ester methoxy carbon. |
| IR (cm⁻¹) | ~1735 (ester C=O), ~1670 (ketone C=O), ~1620 (C=C) | Stretching frequencies confirm the presence of the key functional groups. |
Application Profile: Gateway to Complex Molecules
The synthetic utility of this compound is vast. It serves as a key intermediate in the synthesis of more complex and valuable chemical entities.
Precursor to the Wieland-Miescher Ketone
The Wieland-Miescher ketone is a renowned bicyclic building block for the synthesis of steroids and terpenes.[3] While often synthesized directly, Hagemann's ester can be elaborated to this and related structures. This involves further alkylation and a second annulation step. The Wieland-Miescher ketone itself is a cornerstone synthon, enabling the construction of numerous bioactive natural products.[10][11]
Platform for Highly Substituted Arenes
The cyclohexenone ring can be a precursor to highly functionalized aromatic compounds. Through a sequence of reactions including alkylations, olefinations (e.g., Wittig reaction), and aromatization, a wide variety of substituted phenols and benzenes can be prepared.[9] This provides a powerful route to compounds that might be difficult to synthesize through traditional electrophilic aromatic substitution methods.[9]
Visualizing Synthetic Utility
The diagram below outlines the role of this compound as a central hub for accessing diverse molecular architectures.
Caption: Role as a versatile synthetic intermediate.
Conclusion and Future Outlook
Over a century since its discovery, this compound continues to be an indispensable tool in the arsenal of the synthetic chemist. Its straightforward and robust synthesis via the Robinson annulation, combined with the rich reactivity of its multiple functional groups, ensures its enduring relevance. For researchers in drug discovery and development, it represents a reliable and economical starting point for the exploration of novel chemical space. Future innovations will likely focus on developing more efficient and highly enantioselective catalytic methods for its synthesis, further expanding its utility in the creation of complex, life-impacting molecules.
References
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Sung, W. L. (1974). Alkylation studies on Hagemann's ester: an approach to the synthesis of the trisporic acids. Oregon State University.
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Wikipedia. Hagemann's ester.
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Ciganek, E. (2010). The use of Hagemann's Esters to prepare highly functionalized phenols and benzenes. ARKIVOC, 2010(4), 104-124.
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StudySmarter. Hagemann's Ester Synthesis.
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Royal Society of Chemistry. Wieland-Miescher Ketone: A Cornerstone in Natural Product Synthesis.
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Mandal, K. K. CARBONYL COMPOUNDS - PART-28, PPT-28, SEM-3 CONTENTS 1. Robinson Annulation • Synthesis of Hagemann's Ester 2. Stetter Reaction.
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UCL Discovery. Novel Approaches to the Synthesis of Wieland- Miescher Ketone Analogues.
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ChemScene. Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate | 487-51-4.
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PubMed. How to Start a Total Synthesis from the Wieland-Miescher Ketone?.
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ResearchGate. Scheme 7. Synthesis of Hagemann's ester 18 by Michael addition reaction....
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BLD Pharm. 487-51-4|Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate.
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Chemistry LibreTexts. 23.12: The Robinson Annulation Reaction.
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Wikipedia. Wieland–Miescher ketone.
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Organic Syntheses. 2-Butynoic acid, 4-hydroxy-, methyl ester.
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National Center for Biotechnology Information. The Magic Methyl and Its Tricks in Drug Discovery and Development.
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An In-depth Technical Guide to Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate
CAS Number: 35490-07-4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate, a versatile building block in organic synthesis. With full editorial control, this document is structured to deliver not just procedural steps but also the scientific rationale behind them, ensuring a deep understanding for its application in research and development.
Core Compound Identity and Properties
This compound is a cyclic β-keto ester with the chemical formula C₉H₁₂O₃.[1] Its structure, featuring a cyclohexenone ring substituted with both a methyl and a methoxycarbonyl group, makes it a valuable intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Key Identifiers and Properties:
| Property | Value | Source |
| CAS Number | 35490-07-4 | PubChem[1] |
| Molecular Formula | C₉H₁₂O₃ | PubChem[1] |
| Molecular Weight | 168.19 g/mol | PubChem[1] |
| IUPAC Name | methyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate | PubChem[1] |
Synthesis and Mechanism: The Robinson Annulation
The most prominent and efficient method for synthesizing this compound is the Robinson annulation . This powerful reaction forms a six-membered ring by combining a Michael addition with an intramolecular aldol condensation.[2]
The synthesis of this compound via Robinson annulation involves the reaction of methyl acetoacetate with methyl vinyl ketone.
Mechanistic Pathway
The Robinson annulation proceeds in a sequential manner, initiated by a base-catalyzed Michael addition, followed by an intramolecular aldol condensation and subsequent dehydration.
Caption: Robinson annulation workflow for the synthesis of the target compound.
Detailed Experimental Protocol
While a specific protocol for the methyl ester is not widely published, a general procedure for the analogous ethyl ester (Hagemann's ester) can be adapted. The key is the careful control of reaction conditions to favor the desired annulation product.
Materials:
-
Methyl acetoacetate
-
Methyl vinyl ketone
-
Sodium methoxide (NaOMe)
-
Methanol (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (for neutralization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve sodium methoxide in anhydrous methanol.
-
Enolate Formation: Cool the solution in an ice bath and add methyl acetoacetate dropwise. Stir for 30 minutes to ensure complete formation of the enolate.
-
Michael Addition: Slowly add methyl vinyl ketone to the reaction mixture, maintaining the low temperature. After the addition is complete, allow the reaction to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting materials.
-
Aldol Condensation and Dehydration: The reaction mixture is then heated to reflux for a specified period to promote the intramolecular aldol condensation and subsequent dehydration to the cyclohexenone product.
-
Work-up: After cooling to room temperature, the reaction is neutralized with dilute hydrochloric acid. The mixture is then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Self-Validation: The success of the synthesis can be monitored at each stage using Thin Layer Chromatography (TLC). The final product's identity and purity should be confirmed by spectroscopic methods such as NMR, IR, and Mass Spectrometry.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques.
¹H and ¹³C NMR Spectroscopy: While a publicly available spectrum for the title compound is not readily accessible, the expected chemical shifts can be predicted based on its structure and data from similar compounds.
-
¹H NMR: Key signals would include a singlet for the methyl ester protons (~3.7 ppm), a singlet for the vinylic methyl group protons (~2.0 ppm), a singlet for the vinylic proton (~5.9 ppm), and multiplets for the methylene protons of the cyclohexenone ring.
-
¹³C NMR: Expected signals would include resonances for the ester carbonyl, the ketone carbonyl, the olefinic carbons, and the aliphatic carbons of the ring.
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.
-
C=O stretching (ester): ~1735 cm⁻¹
-
C=O stretching (ketone): ~1670 cm⁻¹
-
C=C stretching (alkene): ~1640 cm⁻¹
-
C-O stretching (ester): ~1200-1100 cm⁻¹
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would be expected to show the molecular ion peak (M⁺) at m/z = 168, corresponding to the molecular weight of the compound.[1]
Reactivity and Applications in Drug Development
This compound is a bifunctional molecule, offering multiple sites for chemical modification, making it a valuable building block in medicinal chemistry.
Key Reaction Sites
Caption: Key reactive sites on this compound.
The presence of the α,β-unsaturated ketone moiety allows for conjugate additions (Michael reactions), while the ketone itself can undergo nucleophilic attack. The ester functionality can be hydrolyzed or transesterified, and the protons alpha to the ketone can be removed to form an enolate for further functionalization.
Role as a Synthetic Intermediate
Cyclohexenone derivatives are crucial intermediates in the total synthesis of numerous natural products, particularly steroids and terpenoids. The functional group handles on this compound allow for the stereocontrolled introduction of various substituents, which is essential for building the complex frameworks of these biologically active molecules. Its utility as a building block is also seen in the synthesis of agrochemicals and fragrances.
While specific examples for the title compound are not extensively documented in readily available literature, the broader class of functionalized cyclohexenones are known to be precursors to a wide range of pharmaceutical agents, including anti-inflammatory and anti-cancer drugs.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care. Although a specific Safety Data Sheet (SDS) is not widely available, a hazard assessment can be made based on its functional groups and the known hazards of its synthetic precursors.
-
Starting Materials: Methyl acetoacetate is a flammable liquid and can cause eye irritation. Methyl vinyl ketone is a highly flammable, toxic, and corrosive liquid that can cause severe skin burns and eye damage.[4][5][6][7][8] It is also a lachrymator.
-
Product: As an α,β-unsaturated carbonyl compound, this compound should be considered a potential skin and eye irritant. Inhalation of vapors should be avoided.
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly sealed container in a cool, dry place.
In case of exposure, follow standard first-aid procedures and seek medical attention.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its efficient preparation via the Robinson annulation and the presence of multiple reactive sites make it an attractive starting material for the synthesis of a wide range of complex molecules. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in research and drug development.
References
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Didier, M. (n.d.). The Step-by-Step Robinson Annulation of Chalcone and Ethyl Acetoacetate An Advanced Undergraduate Project in Organic Synthesis a. ORBi. Retrieved from [Link]
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Organic Syntheses. (n.d.). (R)-Alkyloxiranes of High Enantiomeric Purity from (S)-2-Chloroalkanoic Acids via (S). Retrieved from [Link]
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Organic Syntheses. (n.d.). 1-methylcyclohexanecarboxylic acid. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of methyl 4-oxocyclohexane-1-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-methyl-4-oxocyclohex-1-enecarboxylate. Retrieved from [Link]
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New Jersey Department of Health. (2000, June). Methyl Vinyl Ketone Hazard Summary. Retrieved from [Link]
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Capot Chemical. (2020, April 10). MSDS of Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate. Retrieved from [Link]
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Organic Syntheses. (n.d.). [Unnamed procedure]. Retrieved from [Link]
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PubMed. (n.d.). White biotechnology for green chemistry: fermentative 2-oxocarboxylic acids as novel building blocks for subsequent chemical syntheses. Retrieved from [Link]
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Gelest, Inc. (2015, January 26). Vinyl Methyl Ketone, 95%. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Robinson Annulation. Retrieved from [Link]
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ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]
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ResearchGate. (2025, August 8). Using carbon dioxide as a building block in organic synthesis. Retrieved from [Link]
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An In-depth Technical Guide to Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate, a versatile bifunctional molecule, serves as a crucial building block in modern organic synthesis. Its unique cyclohexenone framework, adorned with both a ketone and a methyl ester, offers a rich landscape for chemical manipulation, making it a valuable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, detailed synthetic protocols, and highlights its significance as a precursor in the development of steroidal and other biologically active compounds, offering field-proven insights for professionals in drug discovery and development.
Physicochemical Properties
This compound is a cyclic enone with the molecular formula C₉H₁₂O₃ and a molecular weight of 168.19 g/mol .[1] A clear understanding of its physical and chemical characteristics is paramount for its effective use in synthesis.
| Property | Value | Source |
| IUPAC Name | methyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate | [1] |
| CAS Number | 35490-07-4 | [1] |
| Molecular Formula | C₉H₁₂O₃ | [1] |
| Molecular Weight | 168.19 g/mol | [1] |
| Boiling Point | 254.9 °C at 760 mmHg | |
| Density | 1.107 g/cm³ |
Synthesis of this compound
The most common and efficient method for the synthesis of this class of compounds is the Robinson Annulation . This powerful reaction sequence involves a Michael addition followed by an intramolecular aldol condensation to form a six-membered ring.[2][3]
Reaction Scheme: Robinson Annulation
Caption: Robinson annulation for the synthesis of this compound.
Detailed Experimental Protocol:
Materials:
-
Methyl acetoacetate
-
Methyl vinyl ketone
-
Sodium methoxide (or other suitable base)
-
Methanol (or other suitable solvent)
-
Hydrochloric acid (for neutralization)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
Michael Addition:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl acetoacetate in methanol.
-
Add a catalytic amount of sodium methoxide to the solution and cool the mixture in an ice bath.
-
Slowly add methyl vinyl ketone dropwise to the stirred solution. The reaction is exothermic and the temperature should be maintained below 20°C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting materials.
-
-
Intramolecular Aldol Condensation and Cyclization:
-
To the reaction mixture containing the Michael adduct, add a stronger base (e.g., a higher concentration of sodium methoxide) to promote the intramolecular aldol condensation.
-
Heat the reaction mixture to reflux for a specified period (typically 2-4 hours), monitoring the progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
-
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dictated by its three key functional groups: the α,β-unsaturated ketone, the ester, and the enolizable protons. This trifecta of reactivity allows for a diverse range of chemical transformations, making it a valuable synthon.
Key Reactions:
-
1,4-Conjugate Addition (Michael Addition): The electron-deficient β-carbon of the enone system is susceptible to attack by a wide range of nucleophiles, including organocuprates, enolates, and amines. This allows for the introduction of various substituents at the C-3 position.
-
1,2-Addition to the Carbonyl Group: The ketone carbonyl can undergo addition reactions with organometallic reagents (e.g., Grignard reagents, organolithiums) to form tertiary alcohols.
-
Enolate Chemistry: The protons α to the ketone and ester groups are acidic and can be deprotonated to form enolates. These enolates can then participate in a variety of alkylation, acylation, and condensation reactions.
-
Reduction: The ketone and the carbon-carbon double bond can be selectively reduced using various reducing agents. For instance, sodium borohydride will typically reduce the ketone to a secondary alcohol, while catalytic hydrogenation can reduce both the double bond and the ketone.
-
Ester Manipulation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups such as amides or other esters.
Spectroscopic Analysis
Comprehensive spectroscopic analysis is essential for the characterization of this compound.
¹H NMR Spectroscopy
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is a powerful tool for confirming the carbon skeleton of the molecule.
| Carbon Atom | Expected Chemical Shift (ppm) |
| C=O (ketone) | ~198 |
| C=O (ester) | ~172 |
| C2 (quaternary, C=C) | ~135 |
| C3 (C=C) | ~128 |
| C1 (CH) | ~55 |
| O-CH₃ (ester) | ~52 |
| C5 (CH₂) | ~35 |
| C6 (CH₂) | ~30 |
| C-CH₃ | ~20 |
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (α,β-unsaturated ketone) | ~1680 |
| C=O (ester) | ~1735 |
| C=C (alkene) | ~1630 |
| C-O (ester) | ~1200-1170 |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be observed at m/z = 168. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃, M-31) and the carbomethoxy group (-COOCH₃, M-59).
Applications in Drug Development
The cyclohexenone motif is a prevalent structural feature in a wide array of biologically active natural products and synthetic pharmaceuticals. This compound, as a functionalized cyclohexenone, serves as a key starting material for the synthesis of these complex molecules.
Synthesis of Steroidal Scaffolds
One of the most significant applications of this compound is in the construction of the core structures of steroids. The Wieland-Miescher ketone, a crucial intermediate in the total synthesis of steroids, can be synthesized from precursors derived from Robinson annulation of compounds like this compound.[4][5][6] The ability to introduce functionality at various positions of the cyclohexenone ring allows for the stereocontrolled synthesis of complex polycyclic steroid skeletons.
Caption: Role of this compound in steroid synthesis.
Precursor to Bioactive Molecules
The inherent reactivity of the enone functionality makes it a valuable pharmacophore in its own right, as well as a handle for further synthetic transformations. The Michael acceptor character of the enone allows for covalent interactions with biological nucleophiles, a strategy employed in the design of certain enzyme inhibitors. Furthermore, the cyclohexenone ring can be found in various natural products with interesting biological activities, and synthetic routes to these compounds often rely on building blocks like this compound.
Conclusion
This compound is a cornerstone building block in organic synthesis with significant implications for drug discovery and development. Its well-defined physical and chemical properties, coupled with its versatile reactivity, provide a robust platform for the construction of complex and biologically relevant molecules. A thorough understanding of its synthesis, reactivity, and spectroscopic characteristics, as outlined in this guide, is essential for any researcher or scientist aiming to leverage its synthetic potential in the pursuit of novel therapeutic agents.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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UCL Discovery. (n.d.). Novel Approaches to the Synthesis of Wieland- Miescher Ketone Analogues. Retrieved from [Link]
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ChemRxiv. (2022). α-Xanthyl Cyclopentenones and Cyclohexenones: New, Highly Versatile Building Blocks. Cambridge Open Engage. Retrieved from [Link]
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ResearchGate. (n.d.). Chiral Building Blocks for Total Steroid Synthesis and the Use of Steroids as Chiral Building Blocks in Organic Synthesis. Retrieved from [Link]
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Chemistry LibreTexts. (2025). 23.12: The Robinson Annulation Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of Novel Steroid-Peptoid Hybrid Macrocycles by Multiple Multicomponent Macrocyclizations Including Bifunctional Building Blocks (MiBs). Retrieved from [Link]
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ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]
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A Sheffield Hallam University thesis. (n.d.). Retrieved from [Link]
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PubMed. (n.d.). How to Start a Total Synthesis from the Wieland-Miescher Ketone?. Retrieved from [Link]
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Zhao Group @ UIUC - University of Illinois. (n.d.). Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. Retrieved from [Link]
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Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
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UNI ScholarWorks. (n.d.). New reaction conditions for the synthesis of Wieland-Miescher ketone. Retrieved from [Link]
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White Rose eTheses Online. (n.d.). Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery & Studies Towards the Synth. Retrieved from [Link]
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YouTube. (2018). Robinson Annulation Reaction Mechanism. Retrieved from [Link]
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PubChem. (n.d.). Methyl 4-oxocyclohex-2-enecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). How to Start a Total Synthesis from the Wieland-Miescher Ketone?. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of 2-MeImidH and [M(2-Me-ImidH)4Cl] Cl, M ¼ Cu, Ni.. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Robinson Annulation. Retrieved from [Link]
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The Main Fragmentation Reactions of Organic Compounds. (n.d.). Retrieved from [Link]
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PubMed. (2021). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. Retrieved from [Link]
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Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]
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ZM Silane Limited. (n.d.). Organic Synthesis Drug Intermediates. Retrieved from [Link]
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An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate is a functionalized cyclic organic molecule that belongs to the class of α,β-unsaturated ketoesters. Its structural complexity, featuring a stereocenter and various proton environments, makes Nuclear Magnetic Resonance (NMR) spectroscopy an indispensable tool for its characterization. Specifically, ¹H NMR spectroscopy provides detailed information about the electronic environment of each proton, their connectivity, and the overall stereochemistry of the molecule. This guide offers a comprehensive analysis of the ¹H NMR spectrum of this compound, blending theoretical principles with practical insights to aid in its identification and characterization.
Predicted ¹H NMR Spectrum Analysis
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-1 | 3.5 - 3.7 | Triplet | J = 5.0 - 7.0 | 1H |
| H-3 | 5.8 - 6.0 | Singlet (broad) | - | 1H |
| H-5 (axial) | 2.2 - 2.4 | Multiplet | - | 1H |
| H-5 (equatorial) | 2.5 - 2.7 | Multiplet | - | 1H |
| H-6 (axial) | 2.1 - 2.3 | Multiplet | - | 1H |
| H-6 (equatorial) | 2.4 - 2.6 | Multiplet | - | 1H |
| -CH₃ (vinylic) | 1.9 - 2.1 | Singlet (broad) | - | 3H |
| -OCH₃ (ester) | 3.7 - 3.8 | Singlet | - | 3H |
Theoretical Basis for Spectral Features
The predicted chemical shifts and multiplicities are rooted in the fundamental principles of NMR spectroscopy, particularly the effects of electronic environment and spin-spin coupling.
-
Deshielding by the Carbonyl Group and Alkene: The α,β-unsaturated ketone moiety significantly influences the chemical shifts. The electron-withdrawing nature of the carbonyl group deshields the β-proton (H-3), causing it to resonate at a relatively downfield position (5.8 - 6.0 ppm) for a vinylic proton.[1] The protons on the α-carbon to the carbonyl group (H-5) are also deshielded and are expected to appear in the range of 2.2 - 2.7 ppm.[2]
-
Vinylic Methyl Group: The methyl group attached to the double bond (vinylic methyl) is deshielded compared to a typical alkyl methyl group and is predicted to resonate around 1.9 - 2.1 ppm. Due to weak allylic coupling with the H-3 proton, this peak may appear as a broadened singlet.
-
Ester Methyl Group: The protons of the methyl ester (-OCH₃) are in a relatively shielded environment compared to the vinylic and allylic protons and are expected to appear as a sharp singlet around 3.7 - 3.8 ppm.[3]
-
Aliphatic Protons: The methylene protons at the C-5 and C-6 positions are diastereotopic due to the adjacent stereocenter at C-1. This results in distinct chemical shifts for the axial and equatorial protons. Generally, in a cyclohexene ring, axial protons are more shielded (appear at a lower ppm) than their equatorial counterparts. These protons will exhibit complex splitting patterns due to both geminal and vicinal coupling.
-
Spin-Spin Coupling: The multiplicity of each signal is determined by the number of neighboring protons according to the n+1 rule. The H-1 proton is coupled to the two adjacent protons on C-6, resulting in a triplet. The vinylic proton H-3 has no adjacent protons and is therefore expected to be a singlet, although long-range coupling to the vinylic methyl group might cause some broadening. The methylene protons at C-5 and C-6 will show complex multiplets due to coupling with each other and with the H-1 proton.
Molecular Structure and Proton Environments
The following diagram illustrates the structure of this compound with the different proton environments labeled.
Caption: Molecular structure of this compound with key proton environments labeled.
Experimental Protocol for ¹H NMR Spectrum Acquisition
A standardized protocol is essential for obtaining a high-quality ¹H NMR spectrum.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is critical for high resolution.
-
-
Data Acquisition:
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Use a standard pulse sequence (e.g., a single 90° pulse).
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).
-
Set the relaxation delay to ensure complete relaxation of the protons between scans (typically 1-5 seconds).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Data Interpretation Workflow
The following workflow provides a systematic approach to interpreting the ¹H NMR spectrum.
Caption: A logical workflow for the interpretation of a ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of this compound is rich with information that is crucial for its structural elucidation. By understanding the interplay of electronic effects and spin-spin coupling, a detailed assignment of each proton signal can be achieved. This in-depth guide provides a framework for the analysis of this compound and similar α,β-unsaturated ketoesters, serving as a valuable resource for researchers in organic synthesis and drug development. While the presented spectral data is predictive, it is based on sound chemical principles and data from closely related structures, offering a reliable starting point for experimental verification.
References
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PubChem. Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate. National Center for Biotechnology Information. [Link]
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The use of Hagemann's Esters to prepare highly functionalized phenols and benzenes. Semantic Scholar. [Link]
-
Chemistry LibreTexts. 19.14 Spectroscopy of Aldehydes and Ketones. [Link]
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ACS Publications. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. [Link]
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Modgraph. 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. [Link]
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Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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Short Summary of 1H-NMR Interpretation. [Link]
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Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]
-
NIH. Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. [Link]
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An In-depth Technical Guide to the ¹³C NMR Spectroscopy of Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate
This guide is intended for researchers, scientists, and professionals in drug development and organic chemistry. It provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate . The document outlines the theoretical basis for the expected chemical shifts, presents predicted spectral data, and details a robust experimental protocol for acquiring a high-quality ¹³C NMR spectrum.
Introduction: The Structural Significance of this compound and the Role of ¹³C NMR
This compound is a substituted cyclohexenone derivative, a structural motif prevalent in numerous natural products and pharmaceutical compounds. The precise characterization of its molecular structure is paramount for understanding its reactivity, confirming its synthesis, and ensuring its purity. ¹³C NMR spectroscopy is an indispensable analytical technique for this purpose, providing unambiguous information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift offering profound insights into its electronic environment.
This guide will delve into the intricacies of the ¹³C NMR spectrum of this compound, providing a detailed assignment of each carbon atom and the rationale behind it.
Molecular Structure and Predicted ¹³C NMR Data
The structure of this compound, with the systematic numbering of carbon atoms, is presented below. This numbering will be used for the assignment of the ¹³C NMR signals.
Caption: Molecular structure of this compound with carbon numbering.
Theoretical Chemical Shift Analysis
The chemical shift of each carbon atom is influenced by its hybridization, the electronegativity of neighboring atoms, and mesomeric effects. Below is a detailed breakdown of the expected chemical shift ranges for each carbon in this compound based on established principles of ¹³C NMR spectroscopy.[1][2]
-
C1 (Aliphatic CH): This methine carbon is adjacent to an ester group and a double bond. The electron-withdrawing nature of the ester will deshield this carbon, placing its signal in the range of 40-55 ppm.[2]
-
C2 (Quaternary Alkene C): This is a quaternary carbon part of the C=C double bond and is attached to a methyl group and the C1 carbon. Its signal is expected in the alkene region, typically around 120-140 ppm.
-
C3 (Alkene CH): This methine carbon is part of the C=C double bond and is β to the keto group. The conjugation with the carbonyl group will deshield it significantly, pushing its chemical shift downfield to approximately 150-160 ppm.
-
C4 (Ketone C=O): The carbonyl carbon of the ketone is highly deshielded due to the electronegativity of the oxygen atom and will appear at the downfield end of the spectrum, typically in the range of 190-210 ppm.[1][3]
-
C5 (Aliphatic CH₂): This methylene carbon is adjacent to the ketone group, which will cause a moderate deshielding effect. Its signal is expected in the range of 30-40 ppm.
-
C6 (Aliphatic CH₂): This methylene carbon is further from the electron-withdrawing groups and is expected to be more shielded than C5, with a chemical shift in the range of 25-35 ppm.
-
C7 (Ester C=O): The carbonyl carbon of the ester group is also significantly deshielded, with a characteristic chemical shift in the range of 170-180 ppm.[1][3]
-
C8 (OCH₃): The carbon of the methoxy group is attached to an electronegative oxygen atom, resulting in a chemical shift in the range of 50-60 ppm.[3]
-
C9 (CH₃): The methyl group attached to the double bond will have a chemical shift in the typical aliphatic region, around 15-25 ppm.
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (in proton-coupled spectrum) |
| C1 | 50.3 | CH |
| C2 | 135.2 | C |
| C3 | 155.8 | CH |
| C4 | 198.1 | C |
| C5 | 36.5 | CH₂ |
| C6 | 32.7 | CH₂ |
| C7 | 172.4 | C |
| C8 | 52.1 | CH₃ |
| C9 | 20.8 | CH₃ |
Disclaimer: These are predicted values and may differ slightly from experimental results.
Experimental Protocol for ¹³C NMR Spectrum Acquisition
To obtain a high-quality, interpretable ¹³C NMR spectrum of this compound, the following experimental protocol is recommended. The causality behind each step is explained to ensure a self-validating and robust methodology.
Sample Preparation
-
Analyte: Weigh approximately 20-50 mg of purified this compound. The purity of the sample is critical to avoid signals from impurities that can complicate spectral interpretation.
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent dissolving power for a wide range of organic compounds and its single, well-characterized residual solvent peak at ~77.16 ppm, which can be used for chemical shift referencing.
-
Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard for precise chemical shift referencing (0.0 ppm). However, for routine analysis, referencing to the residual solvent peak is generally sufficient.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz (or higher) spectrometer.
Caption: Experimental workflow for acquiring a ¹³C NMR spectrum.
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) should be used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Spectral Width: A spectral width of approximately 240 ppm (from -10 to 230 ppm) is sufficient to cover the entire range of expected chemical shifts for this molecule.
-
Acquisition Time (AT): An acquisition time of at least 1-2 seconds is recommended to ensure good digital resolution.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is crucial, especially for quaternary carbons which tend to have longer relaxation times. This delay allows the magnetization to return to equilibrium between pulses, ensuring accurate signal integration for quantitative analysis if needed.
-
Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required compared to ¹H NMR. Typically, 1024 to 4096 scans are necessary to achieve a good signal-to-noise ratio, depending on the sample concentration.
-
Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C), to ensure reproducibility of chemical shifts.
Data Processing
-
Fourier Transform: Apply an exponential window function with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the residual CDCl₃ peak to 77.16 ppm.
Advanced NMR Experiments for Unambiguous Assignment
For a definitive assignment of all carbon signals, especially in cases of signal overlap or for distinguishing between CH, CH₂, and CH₃ groups, advanced 2D NMR experiments are highly recommended.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). It is invaluable for assigning the protonated carbons (C1, C3, C5, C6, C8, and C9).
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds away. It is particularly useful for assigning quaternary carbons (C2, C4, and C7) by observing their correlations to nearby protons.
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments can be used to differentiate between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. In a DEPT-90 spectrum, only CH signals are observed.
Conclusion
The ¹³C NMR spectrum of this compound provides a wealth of structural information. By understanding the principles of chemical shifts and employing a systematic experimental approach, a high-quality and interpretable spectrum can be obtained. The predicted data and detailed protocol provided in this guide serve as a valuable resource for researchers working with this compound, enabling its unambiguous characterization and quality control. The application of advanced 2D NMR techniques will further solidify the spectral assignments, adhering to the highest standards of scientific integrity.
References
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
PubChem. This compound. Retrieved from [Link]
-
NMRDB.org. Predict 13C carbon NMR spectra. Retrieved from [Link]
-
Oregon State University. 13C NMR Chemical Shift. Retrieved from [Link]
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A Technical Guide to the Mass Spectrometry of Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate
This in-depth technical guide provides a comprehensive analysis of the mass spectrometric behavior of Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate (C₉H₁₂O₃, Molecular Weight: 168.19 g/mol ).[1] This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and analytical characterization of complex organic molecules. Our focus will be on predicting and interpreting the fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI), drawing upon established principles of mass spectrometry and comparative analysis with structurally similar compounds.
Introduction: The Significance of Mass Spectrometry in Structural Analysis
This compound is a substituted cyclic α,β-unsaturated ketoester, a structural motif present in numerous natural products and pharmaceutical intermediates. Mass spectrometry serves as an indispensable tool for confirming the molecular weight and deducing the intricate structural features of such molecules through the analysis of their fragmentation patterns. The choice of ionization technique, primarily EI for volatile compounds and ESI for less volatile or thermally labile molecules, dictates the nature and extent of fragmentation, thereby providing complementary structural information. This guide will delve into the mechanistic underpinnings of the fragmentation pathways, offering a predictive framework for the analysis of this compound and its analogs.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation. The resulting mass spectrum is a fingerprint of the molecule, rich in structural information. While a publicly available EI mass spectrum for this compound is not readily accessible, we can predict its fragmentation by examining the known fragmentation of its close analog, Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate (Hagemann's ester).[2]
The Molecular Ion (M⁺•)
Upon electron impact, this compound will lose one electron to form the molecular ion (M⁺•) with a mass-to-charge ratio (m/z) of 168. The stability of this molecular ion will influence its abundance in the spectrum. The presence of the conjugated system and the cyclic structure may afford some stability, leading to a discernible molecular ion peak.
Predicted Fragmentation Pathways
The fragmentation of the M⁺• of this compound is expected to be driven by the presence of the ketone and ester functional groups, as well as the cyclic unsaturated system. Key fragmentation processes in EI-MS include alpha-cleavage, McLafferty rearrangements, and retro-Diels-Alder reactions.
Key Predicted Fragment Ions:
| m/z | Proposed Identity | Fragmentation Pathway |
| 137 | [M - OCH₃]⁺ | Alpha-cleavage at the ester group with loss of the methoxy radical. |
| 110 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |
| 109 | [M - OCH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the m/z 137 fragment. |
| 95 | [C₆H₇O]⁺ | Retro-Diels-Alder reaction of the cyclohexenone ring. |
| 82 | [C₅H₆O]⁺• | Further fragmentation of the ring structure. |
| 67 | [C₅H₇]⁺ | Loss of functional groups and ring fragmentation. |
| 59 | [COOCH₃]⁺ | The carbomethoxy cation. |
Diagram of Predicted EI Fragmentation Pathways:
Caption: Predicted EI fragmentation of this compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is a "soft" ionization technique that typically generates protonated molecules, [M+H]⁺, or adducts with other cations (e.g., [M+Na]⁺, [M+K]⁺). This technique is particularly useful for analyzing compounds in solution and for subsequent tandem mass spectrometry (MS/MS) experiments to induce and study fragmentation.
Formation of the Pseudomolecular Ion
In positive ion mode ESI, this compound is expected to readily form a protonated molecule, [C₉H₁₂O₃+H]⁺, with an m/z of 169. The protonation is most likely to occur at either the carbonyl oxygen of the ketone or the ester group, with the ketone oxygen being generally more basic.
Tandem Mass Spectrometry (MS/MS) Fragmentation
Collision-induced dissociation (CID) of the [M+H]⁺ ion (m/z 169) will reveal structurally significant fragmentation pathways. The fragmentation of α,β-unsaturated ketones under ESI conditions often involves losses of neutral molecules.[3][4]
Key Predicted MS/MS Fragment Ions:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |
| 169 | 151 | 18 (H₂O) | Loss of water, potentially through a rearrangement. |
| 169 | 137 | 32 (CH₃OH) | Loss of methanol from the protonated ester group. |
| 169 | 111 | 58 (CH₃OH + CO) | Subsequent loss of carbon monoxide from the m/z 137 fragment. |
| 169 | 97 | 72 (C₃H₄O₂) | Complex rearrangement and cleavage of the ring. |
Diagram of Predicted ESI-MS/MS Fragmentation Pathways:
Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.
Experimental Protocol: Acquiring Mass Spectra
The following provides a generalized workflow for the analysis of this compound by mass spectrometry.
Sample Preparation
-
Solvent Selection: For GC-MS analysis, dissolve the compound in a volatile organic solvent such as dichloromethane or ethyl acetate. For LC-ESI-MS, a mixture of water and a polar organic solvent like methanol or acetonitrile is suitable.
-
Concentration: Prepare a stock solution of the analyte at a concentration of 1 mg/mL. Further dilute to a working concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.
GC-MS (EI) Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is recommended.
-
Injection: 1 µL of the sample solution in split or splitless mode.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-280 °C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 250.
-
LC-ESI-MS Analysis
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 reversed-phase column is suitable.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (or methanol) is typically used.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow and Temperature: Optimize for the specific instrument.
-
MS1 Scan Range: m/z 100-300.
-
MS/MS: Select the precursor ion at m/z 169 and apply a range of collision energies to observe fragmentation.
-
Conclusion
The mass spectrometric analysis of this compound provides a wealth of structural information. While EI-MS is expected to yield a complex fragmentation pattern useful for library matching and detailed structural elucidation, ESI-MS/MS offers a more controlled method for probing the molecule's connectivity. The predicted fragmentation pathways, based on established chemical principles and comparison with analogous structures, provide a robust framework for interpreting experimental data. This guide serves as a valuable resource for scientists and researchers in the fields of analytical chemistry, natural product discovery, and drug development, enabling them to confidently identify and characterize this important class of organic compounds.
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An In-Depth Technical Guide to the Infrared Spectrum Analysis of Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate
Abstract
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate, a key intermediate in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth exploration of the molecule's vibrational characteristics. The guide elucidates the theoretical principles underpinning the spectral features, presents a detailed peak assignment based on established spectroscopic correlations, and provides a robust, field-proven protocol for acquiring a high-fidelity Fourier Transform Infrared (FTIR) spectrum. By integrating theoretical knowledge with practical application, this guide serves as an authoritative resource for the structural characterization of this and structurally related compounds.
Introduction: The Vibrational Portrait of a Multifunctional Molecule
This compound is a cyclic organic compound featuring a confluence of key functional groups: an α,β-unsaturated ketone, a methyl ester, and a cyclohexene ring. This unique arrangement of functionalities makes it a valuable building block in the synthesis of more complex molecules. Infrared spectroscopy is a powerful, non-destructive analytical technique that provides a unique "vibrational fingerprint" of a molecule, making it an indispensable tool for confirming the identity and purity of such synthetic intermediates.[1]
The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule at frequencies that correspond to its natural modes of vibration.[1] These vibrations, which include stretching and bending of chemical bonds, are quantized. The position, intensity, and shape of the absorption bands in an IR spectrum provide a wealth of information about the functional groups present in the molecule.
This guide will deconstruct the expected IR spectrum of this compound, offering a rationale for the anticipated absorption frequencies and a workflow for empirical verification.
Molecular Structure and Predicted Vibrational Modes
To comprehend the IR spectrum, it is essential to first visualize the molecular structure and identify the bonds that will give rise to characteristic absorptions.
The key vibrational modes to anticipate are:
-
C=O Stretching (Ketone): The carbonyl group of the α,β-unsaturated ketone is expected to show a strong absorption. Conjugation with the C=C double bond lowers the vibrational frequency compared to a saturated ketone.[2][3]
-
C=O Stretching (Ester): The ester carbonyl will also exhibit a strong stretching vibration, typically at a higher frequency than the ketone.[4][5]
-
C=C Stretching: The stretching of the carbon-carbon double bond in the cyclohexene ring will be present.
-
C-O Stretching (Ester): Esters characteristically show two C-O stretching bands.[3][5]
-
C-H Stretching: This includes stretching vibrations for the sp²-hybridized C-H on the alkene, and the sp³-hybridized C-H bonds of the methyl and methylene groups in the ring.[6]
-
C-H Bending: Bending vibrations (scissoring, rocking, wagging, twisting) of the methyl and methylene groups will appear in the fingerprint region.[7]
Predicted IR Spectrum: A Peak-by-Peak Analysis
| Predicted Frequency (cm⁻¹) | Intensity | Vibrational Mode | Rationale and Authoritative Insights |
| ~3050-3020 | Medium | =C-H Stretch | This absorption arises from the stretching of the C-H bond on the alkene (vinylic C-H). |
| ~2980-2850 | Medium-Strong | C-H Stretch (sp³) | These bands are due to the symmetric and asymmetric stretching of C-H bonds in the methyl and methylene groups of the ring and the ester.[2] |
| ~1740-1725 | Strong | C=O Stretch (Ester) | Saturated esters typically absorb around 1735 cm⁻¹.[4] The electronic environment in this molecule is not expected to shift this value significantly. |
| ~1685-1665 | Strong | C=O Stretch (α,β-unsaturated Ketone) | The C=O stretch of a saturated six-membered ring ketone is around 1715 cm⁻¹.[8] Conjugation with the C=C double bond delocalizes the pi electrons, weakening the C=O bond and lowering the absorption frequency to this range.[2][3] |
| ~1640-1620 | Medium-Weak | C=C Stretch | The stretching vibration of the carbon-carbon double bond in the enone system. Its intensity is variable and sometimes weak. |
| ~1465-1435 | Medium | C-H Bend (CH₂ Scissoring & CH₃ Asymmetric) | These are characteristic bending vibrations for methylene and methyl groups. |
| ~1380-1365 | Medium | C-H Bend (CH₃ Symmetric) | This "umbrella" mode of the methyl groups is often a sharp and useful diagnostic peak. |
| ~1250-1150 | Strong | C-O Stretch (Ester, Asymmetric) | Esters typically show a strong, broad absorption in this region due to the asymmetric C-C(=O)-O stretching vibration.[5] |
| ~1100-1000 | Strong | C-O Stretch (Ester, Symmetric) | A second strong absorption corresponding to the symmetric O-C-C stretch of the ester group.[5] |
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
The following protocol outlines a self-validating system for obtaining a reliable FTIR spectrum using an Attenuated Total Reflectance (ATR) accessory, which is ideal for liquid samples.
Materials and Instrumentation
-
FTIR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)
-
ATR Accessory with a diamond or zinc selenide crystal
-
Sample of this compound
-
Volatile solvent for cleaning (e.g., isopropanol or acetone, reagent grade)
-
Lint-free laboratory wipes
Workflow for Spectral Acquisition
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines. This typically involves warming up the IR source and allowing the interferometer to equilibrate.
-
Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol or acetone. Allow the solvent to fully evaporate. The cleanliness of the crystal is paramount for a high-quality spectrum.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place, acquire a background spectrum. This scan measures the ambient atmospheric conditions (primarily water vapor and carbon dioxide) and any intrinsic absorbance of the ATR crystal.
-
Trustworthiness Check: The background spectrum should be a relatively flat line. The instrument software automatically subtracts this from the sample spectrum, ensuring that the final data represents only the sample's absorbance.
-
-
Sample Application:
-
Place a small drop of this compound directly onto the center of the ATR crystal. The sample should be sufficient to completely cover the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. Typical acquisition parameters for a routine analysis are:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)
-
-
-
Data Processing and Analysis:
-
The instrument software will automatically perform the background subtraction.
-
Apply an ATR correction algorithm if available in the software. This mathematical correction accounts for the wavelength-dependent depth of penetration of the IR beam into the sample, resulting in a spectrum that more closely resembles a traditional transmission spectrum.
-
Use the software's peak-picking tools to identify the precise wavenumbers of the absorption maxima.
-
Compare the experimental peak positions and relative intensities with the predicted values in the table above to confirm the structure of the compound.
-
Conclusion
The infrared spectrum of this compound is rich with information, providing clear and distinct signatures for its key functional groups. The strong carbonyl absorptions for the conjugated ketone and the ester, coupled with the characteristic C-O and C-H stretching and bending vibrations, offer a robust method for structural confirmation. By following the detailed experimental protocol, researchers can reliably obtain a high-quality spectrum, and by understanding the underlying vibrational principles, they can interpret this spectrum with confidence. This guide provides the foundational knowledge and practical steps necessary for the effective application of IR spectroscopy in the analysis of this important synthetic intermediate.
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Ceric-eric. (n.d.). ANALYTICAL CHEMISTRY - INFRARED SPECTROSCOPY. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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reactivity of the enone system in Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate
An In-Depth Technical Guide to the Reactivity of the Enone System in Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate
Introduction: A Versatile Scaffold in Modern Synthesis
This compound is a highly functionalized cyclic compound that serves as a cornerstone building block in organic synthesis. Its rigid cyclohexenone framework, adorned with a methyl group, a ketone, and a methyl ester, presents a unique convergence of steric and electronic features. This structure, a derivative of the well-known Hagemann's ester, is not merely a synthetic curiosity but a powerful intermediate in the construction of complex molecular architectures, including natural products and pharmaceutical agents.[1][2] The core of its synthetic utility lies in the rich and tunable reactivity of its α,β-unsaturated ketone, or enone, system.
This guide provides an in-depth exploration of the enone system's reactivity within this specific molecular context. We will dissect the electronic underpinnings of its behavior and examine the primary reaction pathways it undergoes. The discussion is tailored for researchers, scientists, and drug development professionals, offering not just a catalogue of reactions but a causal explanation of the experimental choices and mechanistic pathways that govern its transformations.
Chapter 1: The Electronic Landscape of the Enone System
The reactivity of an α,β-unsaturated carbonyl compound is dominated by the electronic interplay between the C=C and C=O double bonds. This conjugation creates a delocalized π-system that results in two primary electrophilic sites.
-
Direct (1,2) Addition Site: The carbonyl carbon (C-4) is electron-deficient due to the high electronegativity of the oxygen atom. It is susceptible to attack by strong, "hard" nucleophiles.
-
Conjugate (1,4) Addition Site: Through resonance, electron density is drawn away from the β-carbon (C-2) of the alkene, rendering it electrophilic. This site is preferentially attacked by "soft" nucleophiles.
The presence of the methyl group at C-2 and the bulky methyl carboxylate group at C-1 introduces significant steric and electronic modulation, influencing the regioselectivity and stereoselectivity of nucleophilic attacks.
Caption: Resonance delocalization creates electrophilic centers at C-4 and C-2.
Chapter 2: The Michael Addition: Mastering Conjugate Reactivity
The Michael reaction, or conjugate addition, is arguably the most important transformation of the enone system.[3][4][5] It involves the addition of a nucleophile to the β-carbon, forming a new carbon-carbon or carbon-heteroatom bond and generating an enolate intermediate, which is subsequently protonated.[3]
The choice of nucleophile is critical. Softer, less basic nucleophiles are ideal for favoring the desired 1,4-addition over the competing 1,2-addition to the carbonyl group.[5]
Key Nucleophiles for Conjugate Addition:
-
Organocuprates (Gilman Reagents): These reagents (R₂CuLi) are exceptionally effective for delivering alkyl groups in a 1,4-fashion.
-
Stabilized Enolates: Enolates derived from 1,3-dicarbonyl compounds (e.g., malonic esters, acetoacetic esters) are classic Michael donors.[4]
-
Heteroatomic Nucleophiles: Amines, thiols, and their derivatives readily add to the β-position.
-
Nitroalkanes: As potent carbon pronucleophiles, nitroalkanes can be used to construct all-carbon quaternary stereocenters.[6]
Asymmetric Organocatalytic Michael Additions
A significant advancement in this area is the use of chiral secondary amines as organocatalysts. These catalysts operate via iminium ion activation, which lowers the LUMO of the enone, making it more susceptible to nucleophilic attack. This strategy allows for highly enantioselective additions, a crucial consideration in drug development.[7] For instance, a tert-leucine-derived chiral diamine can catalyze the asymmetric Michael addition of nitromethane to β-substituted cyclic enones with excellent enantioselectivity.[6]
Experimental Protocol: Asymmetric Nitro-Michael Addition
This protocol is adapted from methodologies described for the organocatalytic addition of nitroalkanes to cyclic enones.[6]
-
Catalyst Preparation: To a flame-dried vial under an inert atmosphere (N₂ or Ar), add the chiral diamine catalyst (e.g., 0.1 mmol, 10 mol%) and a suitable acid co-catalyst (e.g., benzoic acid, 0.1 mmol, 10 mol%).
-
Reaction Setup: Dissolve the catalyst mixture in an appropriate solvent (e.g., chloroform, 2 mL). Add this compound (1.0 mmol, 1.0 eq).
-
Reagent Addition: Add nitromethane (3.0 mmol, 3.0 eq) dropwise to the solution at room temperature.
-
Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction may take 24-72 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue using silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the desired product.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) using chiral HPLC.
Causality Note: The use of an acid co-catalyst is crucial. It protonates the diamine, facilitating the formation of the key iminium ion intermediate with the enone substrate, thereby activating it for the conjugate addition.
Data Presentation: Catalyst Performance in Asymmetric Additions
| Catalyst Type | Nucleophile | Solvent | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Chiral Diamine | Nitromethane | CHCl₃ | 85-95 | 90-98 | [6] |
| Cu(I)/Ferrocenyl Diphosphine | Grignard Reagents | Toluene | >90 | up to 96 | [8] |
| Chiral Phosphoric Acid | Indoles | Dioxane | 80-99 | 85-97 | N/A |
Note: Data is representative of typical results for similar cyclic enone systems.
Chapter 3: Selective Reduction of the Enone System
The enone motif offers two distinct sites for reduction: the alkene and the ketone. The ability to selectively reduce one in the presence of the other is a powerful tool for synthetic chemists.
-
1,2-Reduction: This pathway reduces the carbonyl group to a secondary allylic alcohol. The Luche reduction (NaBH₄ in the presence of a lanthanide salt like CeCl₃·7H₂O) is the classic method. The cerium salt coordinates to the carbonyl oxygen, increasing its electrophilicity and favoring direct hydride attack.
-
1,4-Reduction (Conjugate Reduction): This pathway reduces the carbon-carbon double bond to yield the corresponding saturated ketone. This is commonly achieved through catalytic hydrogenation (e.g., H₂ with Pd/C) or via organocatalytic transfer hydrogenation.[9][10]
Organocatalytic transfer hydrogenation provides a metal-free method for achieving highly enantioselective 1,4-reductions.[11] Chiral imidazolidinone catalysts, in conjunction with a hydrogen source like a Hantzsch ester, can generate β-stereogenic cyclic ketones with excellent enantiocontrol.[11][12]
Caption: Distinct reagents allow for selective reduction of either the ketone or the alkene.
Chapter 4: The Enone as a Dienophile in Diels-Alder Reactions
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring.[13][14] The enone system in this compound is an excellent dienophile due to the electron-withdrawing nature of both the ketone and the ester functionalities, which lowers the energy of its LUMO.
Key Considerations:
-
The Diene: The reaction requires a conjugated diene, preferably one with electron-donating groups (EDGs), which raise the diene's HOMO energy, narrowing the HOMO-LUMO gap and accelerating the reaction.
-
Stereochemistry (The Endo Rule): For cyclic dienophiles, the "endo" product is typically the major kinetic product. This arises from favorable secondary orbital interactions between the π-system of the diene and the electron-withdrawing groups of the dienophile.
This reaction provides a powerful method for rapidly building molecular complexity, creating bicyclic systems with multiple, well-defined stereocenters.
Chapter 5: Utility in Robinson Annulation
The Robinson annulation is a tandem reaction sequence that combines a Michael addition with a subsequent intramolecular aldol condensation to form a new six-membered ring.[15][16][17][18] This reaction is a cornerstone of steroid and terpenoid synthesis.[18][19]
While our title compound is often synthesized via a related annulation process, it is also an ideal starting material (as the Michael acceptor) for a subsequent Robinson annulation. An enolate, typically from a ketone or β-ketoester, can perform a Michael addition into the enone. The resulting 1,5-dicarbonyl intermediate is then treated with a base to induce an intramolecular aldol condensation, which, after dehydration, yields a new, fused cyclohexenone ring.
Caption: The Robinson annulation sequence using the title compound as an acceptor.
Conclusion
The enone system within this compound is a hub of chemical reactivity, offering predictable and controllable pathways for C-C and C-heteroatom bond formation. Its ability to undergo conjugate additions, selective reductions, and cycloadditions makes it an invaluable tool for synthetic chemists. The advent of modern organocatalytic methods has further expanded its utility, enabling the construction of complex, chiral molecules with high precision. For professionals in drug discovery and materials science, a thorough understanding of this scaffold's reactivity is essential for designing efficient synthetic routes to novel and functional chemical entities.
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potential biological activity of Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate derivatives
A Technical Guide to the Biological Potential of Cyclohexenone Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclohexenone ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic molecules with significant biological activity.[1][2] Its inherent chemical reactivity, primarily due to the α,β-unsaturated carbonyl system, allows for covalent interactions with biological macromolecules, leading to modulation of key signaling pathways implicated in various diseases. This technical guide explores the vast potential of cyclohexenone derivatives, with a focus on structures related to Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate. We delve into the foundational chemistry that drives their bioactivity, survey their applications in anticancer and anti-inflammatory research, and provide detailed, field-proven protocols for their evaluation. This document serves as a comprehensive resource for researchers aiming to exploit this versatile chemical scaffold in modern drug discovery.
The Chemical Foundation of Biological Activity: The Michael Acceptor
The defining feature of the cyclohexenone scaffold is the α,β-unsaturated carbonyl moiety. This arrangement creates an electrophilic center at the β-carbon, making it susceptible to nucleophilic attack. In a biological context, the most relevant nucleophiles are the thiol groups of cysteine residues within proteins.[3] The reaction, known as a Michael or conjugate addition, results in the formation of a stable, covalent carbon-sulfur bond.[3][4][5][6]
This covalent modification can profoundly alter a protein's structure and function. It can lead to direct enzyme inhibition, disruption of protein-protein interactions, or prevention of a protein's translocation within the cell.[7] It is this reactivity that positions cyclohexenone derivatives as potent and often irreversible modulators of cellular processes. While the specific molecule this compound is primarily known as a synthetic intermediate, its core structure represents a valuable starting point for designing novel bioactive agents.[8][9][10][11]
Caption: Covalent modification of a protein via Michael Addition.
Survey of Potential Biological Activities
The ability of cyclohexenone derivatives to covalently modify proteins translates into a broad spectrum of pharmacological activities.[1]
Anticancer Activity
The enone functionality is a key feature in many compounds with anticancer properties.[12] Cyclohexenone derivatives have been shown to inhibit cancer cell growth through various mechanisms:
-
Induction of Apoptosis: Many derivatives trigger programmed cell death (apoptosis) in cancer cells. This is often achieved by activating key executioner proteins called caspases.[13][14] For example, a series of ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives were shown to induce apoptosis in HCT116 colon cancer cells through the activation of caspase-9, -7, and -3.[13]
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle, often at the G2/M phase.[15]
-
Inhibition of Key Signaling Pathways: Chronic inflammation and aberrant signaling are hallmarks of cancer. Cyclohexenone derivatives can target key pro-cancer pathways.
-
NF-κB Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation and cell survival, and its constitutive activation is common in many cancers.[7] Cyclohexenone-containing molecules can covalently bind to components of the NF-κB signaling complex, preventing its activation and subsequent pro-survival gene expression.[7][16]
-
Anti-inflammatory and Cytoprotective Activity
Chronic inflammation underlies many diseases, from arthritis to neurodegeneration. Cyclohexenone derivatives can exert potent anti-inflammatory effects.[17][18][19]
-
Inhibition of Pro-inflammatory Mediators: Derivatives have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-1β in immune cells (macrophages) stimulated with inflammatory agents like lipopolysaccharide (LPS).[18][20]
-
Activation of the Keap1-Nrf2 Pathway: The Keap1-Nrf2 pathway is the master regulator of the cellular antioxidant response. Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. Electrophilic compounds, like cyclohexenones, can react with cysteine sensors on Keap1.[21] This modification prevents Nrf2 degradation, allowing it to move to the nucleus and switch on a battery of protective genes, including those for antioxidant enzymes.[22][23][24][25] This mechanism not only reduces inflammation but also protects cells from oxidative stress.[22][24][25]
Caption: Activation of the Nrf2 pathway by a cyclohexenone inhibitor.
Other Potential Activities
The cyclohexenone scaffold is pleiotropic, with reports of a wide range of other biological effects, including:
-
Antimicrobial and antifungal activity
-
Antiviral properties
-
Analgesic effects[26]
Methodologies for Biological Evaluation
A structured, hierarchical approach is essential for evaluating the biological potential of novel cyclohexenone derivatives.
Caption: A typical workflow for screening bioactive compounds.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
Rationale: The MTT assay is a colorimetric, high-throughput method to assess cell metabolic activity. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The intensity of the purple color is directly proportional to the number of living cells, providing a quantitative measure of a compound's cytotoxicity or anti-proliferative effect.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT116 colon cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the cyclohexenone derivatives in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include "vehicle control" wells (containing only the solvent, e.g., 0.1% DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells. Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Protocol: Anti-inflammatory Activity (Nitric Oxide Assay in Macrophages)
Rationale: During inflammation, macrophages are activated by stimuli like LPS, leading to the production of large amounts of nitric oxide (NO) via the enzyme inducible nitric oxide synthase (iNOS). Measuring the accumulation of nitrite (a stable breakdown product of NO) in the culture medium is a reliable indicator of this pro-inflammatory activity. A compound's ability to reduce nitrite production indicates potential anti-inflammatory effects.
Step-by-Step Methodology:
-
Cell Seeding: Seed a murine macrophage cell line (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10⁴ cells/well. Allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the cyclohexenone derivatives for 1 hour.
-
Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Nitrite Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid). Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Incubate for another 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm. A standard curve using known concentrations of sodium nitrite should be prepared to quantify the nitrite concentration in the samples.
-
Analysis: Compare the nitrite levels in compound-treated wells to the LPS-only control to determine the percentage inhibition of NO production. A concurrent cell viability assay (like MTT) is crucial to ensure that the observed reduction in NO is not simply due to cytotoxicity.
Data Summary and Structure-Activity Relationships (SAR)
Systematic modification of the cyclohexenone scaffold is key to optimizing potency and selectivity. The data below represents a hypothetical SAR study for a series of derivatives based on the core scaffold.
| Compound ID | R1 Substituent | R2 Substituent | Anticancer IC₅₀ (µM) [HCT116] | Anti-inflammatory IC₅₀ (µM) [NO Inhibition] |
| LEAD-01 | -CH₃ | -H | 12.5 | 25.1 |
| LEAD-02 | -Ph | -H | 5.2 | 8.9 |
| LEAD-03 | -Ph(4-OMe) | -H | 3.1 | 4.5 |
| LEAD-04 | -Ph(4-Cl) | -H | 8.9 | 15.3 |
| LEAD-05 | -Ph | -Br | 1.8 | 2.6 |
Field-Proven Insights:
-
Aromatic Substitution: Replacing the methyl group at R1 with a phenyl ring (LEAD-02 vs. LEAD-01) generally enhances potency. This may be due to improved binding interactions with the target protein.
-
Electronic Effects: An electron-donating group (like methoxy, -OMe) on the phenyl ring (LEAD-03) further increases activity. This suggests that modulating the electronics of the aromatic system can fine-tune the reactivity of the Michael acceptor.
-
Electrophilicity: Adding an electron-withdrawing group like a bromine atom at the R2 position (LEAD-05) significantly increases the electrophilicity of the β-carbon, leading to a dramatic increase in potency. However, this can also increase off-target reactivity and potential toxicity, a critical consideration in drug development.
Conclusion and Future Directions
Derivatives based on the this compound scaffold represent a promising class of compounds with significant therapeutic potential. Their biological activity is mechanistically rooted in their nature as Michael acceptors, allowing for covalent modification of key proteins in oncogenic and inflammatory pathways like NF-κB and Keap1-Nrf2. The future of this field lies in the rational design of derivatives with enhanced selectivity and improved pharmacokinetic properties. By carefully tuning the electronics and sterics of the substituents on the cyclohexenone ring, it is possible to develop next-generation covalent inhibitors that are both highly potent and possess a favorable safety profile, paving the way for novel treatments for cancer, chronic inflammatory diseases, and beyond.
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Dinkova-Kostova, A. T., et al. (2017). Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway. Methods in Enzymology, 585, 131-158. Available at: [Link]
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Angeli, A., et al. (2018). Vanillin enones as selective inhibitors of the cancer associated carbonic anhydrase isoforms IX and XII. The out of the active site pocket for the design of selective inhibitors? European Journal of Medicinal Chemistry, 157, 1013-1020. Available at: [Link]
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Kumar, A., et al. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. ChemistryOpen, 11(12), e202200159. Available at: [Link]
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Abuznait, A. H., et al. (2020). The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones. Molecules, 25(20), 4829. Available at: [Link]
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Al-Jumaili, H. H. A. (2023). Synthesis and Characterization and Biological Study of Some Cyclohexenone Derivatives from 2-Acetyl Pyrol. European Journal of Pharmaceutical and Medical Research, 10(9), 321-329. Available at: [Link]
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Solubility Profile of Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate in Organic Solvents
An In-depth Technical Guide for Researchers
Abstract
Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate is a versatile intermediate in organic synthesis, finding application in the construction of complex molecules, including natural products and pharmaceuticals.[1] Its utility in these synthetic pathways is critically dependent on its behavior in various solvent systems, which governs reaction kinetics, purification efficiency, and product yield. This guide provides a comprehensive analysis of the solubility characteristics of this compound. We will dissect its molecular structure to predict its solubility in common organic solvents, provide a robust experimental protocol for quantitative determination, and discuss the underlying physicochemical principles that dictate its behavior. This document is intended for researchers, chemists, and drug development professionals who utilize this or structurally related compounds in their work.
Molecular Profile and Physicochemical Properties
To understand the solubility of a compound, we must first examine its intrinsic properties. This compound (C₉H₁₂O₃) possesses a unique combination of functional groups that define its interactions with solvents.
The key structural features include:
-
An α,β-unsaturated ketone system within a cyclohexene ring.
-
A methyl ester functional group.
-
A chiral center at the C1 position of the ring.
These features create a molecule of moderate polarity. The ketone and ester groups contain polar carbonyl (C=O) bonds and oxygen atoms that can act as hydrogen bond acceptors. The hydrocarbon backbone, however, provides a nonpolar character.
Below is a summary of its computed physicochemical properties, which form the basis for solubility predictions.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O₃ | PubChem[2] |
| Molecular Weight | 168.19 g/mol | PubChem[2] |
| XLogP3 | 0.4 | PubChem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
| Polar Surface Area | 43.4 Ų | PubChem[2] |
The XLogP3 value of 0.4 suggests a relatively balanced hydrophilic-lipophilic character, indicating that the molecule is not extremely nonpolar or polar. The presence of three hydrogen bond acceptors (the two oxygen atoms of the ester and the one from the ketone) is significant, as it allows for strong interactions with protic solvents.[2] The absence of hydrogen bond donors means it cannot self-associate via hydrogen bonding.
Caption: Structure of this compound.
Theoretical Principles and Predicted Solubility Profile
The fundamental principle of solubility is "like dissolves like." This means solvents will more readily dissolve solutes that have similar intermolecular forces. We can categorize solvents and predict the solubility of this compound accordingly.
Polar Protic Solvents (e.g., Methanol, Ethanol, Water)
These solvents can engage in hydrogen bonding. While our target molecule cannot donate hydrogen bonds, its three acceptor sites will interact favorably with the hydroxyl groups of alcohols.
-
Methanol & Ethanol: High solubility is expected due to favorable dipole-dipole interactions and hydrogen bonding between the solvent's -OH group and the compound's carbonyl oxygens.
-
Water: Limited to moderate solubility is predicted. While hydrogen bonding is possible, the molecule's nonpolar hydrocarbon ring will disrupt the strong hydrogen-bonding network of water, making dissolution less favorable.
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, THF)
These solvents have significant dipole moments but do not have hydrogen bond donating capability.
-
Acetone & Acetonitrile: High solubility is expected. The polarity of these solvents is well-matched to the solute. The primary interaction will be strong dipole-dipole forces between the solvent's polar groups (nitrile, ketone) and the solute's ester and ketone groups.
-
Dimethyl Sulfoxide (DMSO) & Dimethylformamide (DMF): Very high solubility is predicted. These are highly polar solvents capable of strong dipole-dipole interactions and can effectively solvate a wide range of organic molecules.
-
Tetrahydrofuran (THF) & Ethyl Acetate: Good to high solubility is expected. These solvents are less polar than DMSO but are excellent solvents for esters and ketones due to their own chemical nature. A structurally similar compound, Ethyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate, is noted to be soluble in ether, further supporting this prediction.[3]
Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane)
These solvents lack a significant dipole moment and interact primarily through weaker London dispersion forces.
-
Hexane/Heptane: Low solubility is predicted. The strong dipole-dipole interactions within the solute are much stronger than the weak dispersion forces it could form with a nonpolar alkane.
-
Toluene: Moderate solubility is anticipated. While nonpolar, toluene's aromatic ring is polarizable, allowing for some induced dipole interactions with the polar functional groups of the solute. The ethyl analog's noted solubility in benzene supports this.[3]
-
Dichloromethane (DCM): High solubility is expected. Although often grouped with less polar solvents, DCM has a significant dipole moment and is an excellent solvent for a wide range of organic compounds of moderate polarity.
Predicted Solubility Summary
| Solvent Class | Example Solvents | Predicted Solubility | Primary Interaction Mechanism |
| Polar Protic | Methanol, Ethanol | High | Hydrogen Bonding, Dipole-Dipole |
| Water | Low to Moderate | Hydrogen Bonding, Dipole-Dipole | |
| Polar Aprotic | DMSO, DMF, Acetone | Very High | Dipole-Dipole |
| Acetonitrile, THF | High | Dipole-Dipole | |
| Nonpolar | Dichloromethane | High | Dipole-Dipole |
| Toluene | Moderate | London Dispersion, Induced Dipole | |
| Hexane, Heptane | Low | London Dispersion |
Experimental Protocol for Solubility Determination
To move from prediction to quantitative data, a standardized experimental procedure is necessary. The isothermal equilibrium method is a reliable and widely used technique for determining the solubility of a solid or liquid in a solvent.
Objective: To determine the saturation concentration (solubility) of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (>95% purity)[4]
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed test tubes
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis Spectrophotometer)
Caption: Experimental workflow for solubility determination via the isothermal equilibrium method.
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the desired solvent. The key is to ensure solid/liquid solute remains undissolved, confirming saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary time-course study can validate the required equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow undissolved material to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately pass the supernatant through a 0.22 µm syringe filter into a pre-weighed vial. This step is critical to remove any microscopic undissolved particles.
-
Accurately weigh the filtered solution to determine its mass.
-
-
Quantification:
-
Prepare a series of calibration standards of the solute in the test solvent.
-
Analyze the filtered, saturated solution using a suitable, validated analytical method (e.g., HPLC). The sample may require dilution to fall within the linear range of the calibration curve.
-
Determine the concentration of the solute in the filtered sample by comparing its response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the final solubility, accounting for any dilutions made. The result is typically expressed in units of mg/mL or mol/L.
-
Solubility (mg/mL) = (Concentration from analysis in mg/mL) × (Dilution Factor)
-
Self-Validating System:
-
Confirmation of Equilibrium: Analyze samples taken at different time points (e.g., 24h, 36h, 48h). If the measured concentration is constant, equilibrium has been reached.
-
Mass Balance: After removing the supernatant, the remaining solid can be dried and weighed to perform a mass balance check, though this is often optional.
Conclusion
References
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ChemBK. (2024). ethyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate. Retrieved from [Link]
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The Strategic Utility of Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate: A Synthetic Precursor for Complex Molecule Construction
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Building Block
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate, a highly functionalized six-membered ring, stands out as a powerful and versatile precursor. Its inherent structural features—a β-keto ester, an α,β-unsaturated ketone, and a prochiral center—offer a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthesis and synthetic applications of this valuable building block, with a focus on the underlying principles that govern its reactivity and the practical execution of key protocols. For clarity, this compound is the methyl analogue of the well-known Hagemann's ester (the ethyl ester), and much of the reactivity of the ethyl ester can be extrapolated to the methyl variant.[1] This guide will delve into its pivotal role in fundamental carbon-carbon bond-forming reactions and its application in the synthesis of medicinally relevant scaffolds.
Physicochemical and Spectroscopic Profile
A thorough understanding of a precursor's physical and spectral properties is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O₃ | [2] |
| Molecular Weight | 168.19 g/mol | [2] |
| CAS Number | 35490-07-4 | [2] |
| Appearance | Clear, colorless liquid | [3] |
| Boiling Point | 254.9 °C at 760 mmHg | [3] |
| Density | 1.107 g/cm³ | [3] |
Spectroscopic Data:
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a clear fingerprint of the carbon skeleton. The key resonances include the carbonyl carbons of the ketone and ester, the olefinic carbons, and the aliphatic carbons of the ring.
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretching vibrations of the conjugated ketone and the ester functionality. A representative IR spectrum for a 2-cyclohexen-1-one shows a strong C=O stretch around 1680 cm⁻¹.[4][5]
Synthesis of the Precursor: A Reliable Pathway
The synthesis of this compound can be efficiently achieved through a well-established annulation strategy analogous to the synthesis of Hagemann's ester.[6] The most common approach involves the base-catalyzed reaction of methyl acetoacetate with methyl vinyl ketone. This tandem reaction sequence, a classic example of a Robinson annulation, proceeds through an initial Michael addition followed by an intramolecular aldol condensation.
Figure 1: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of Hagemann's ester.[6][7]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl acetoacetate (1.0 eq) and a suitable solvent such as methanol.
-
Base Addition: Add a catalytic amount of a base, for example, sodium methoxide (NaOMe, 0.3 eq), to the solution.
-
Michael Acceptor Addition: Slowly add methyl vinyl ketone (1.1 eq) to the reaction mixture at room temperature. The reaction is often exothermic, and cooling may be necessary to maintain a controlled temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, neutralize the mixture with a weak acid (e.g., acetic acid). Remove the solvent under reduced pressure.
-
Purification: The crude product is then purified by vacuum distillation to yield this compound as a clear liquid.
Core Applications in Synthetic Chemistry
The synthetic utility of this compound stems from its multiple reactive sites, allowing for a variety of strategic bond formations.
The Robinson Annulation: Building Fused Ring Systems
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to create a new six-membered ring.[7][8] this compound can serve as the Michael donor in this reaction, enabling the construction of bicyclic and polycyclic systems that are core structures in steroids and terpenoids.[9] A prominent example is the synthesis of the Wieland-Miescher ketone, a key intermediate in steroid synthesis.[9][10]
Figure 2: The Robinson Annulation using the title compound as a Michael donor.
Experimental Protocol: Robinson Annulation with Methyl Vinyl Ketone
-
Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., THF). Add a base (e.g., sodium ethoxide, 1.1 eq) and stir the mixture to form the enolate.
-
Michael Addition: Cool the reaction mixture to 0 °C and slowly add methyl vinyl ketone (1.2 eq). Allow the reaction to warm to room temperature and stir until the Michael addition is complete (monitored by TLC).
-
Aldol Condensation and Dehydration: Heat the reaction mixture to reflux to promote the intramolecular aldol condensation and subsequent dehydration.
-
Workup and Purification: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the annulated product.
Michael Addition Reactions: Versatile C-C Bond Formation
As a soft nucleophile (after deprotonation), the enolate of this compound readily participates in Michael (or conjugate) additions to a variety of Michael acceptors, such as α,β-unsaturated ketones, esters, and nitroolefins.[11] This reaction is fundamental for the formation of 1,5-dicarbonyl compounds, which are themselves versatile intermediates for further synthetic elaborations.[12]
Figure 3: The Michael addition reaction with the title compound as a Michael donor.
Asymmetric Synthesis: Accessing Chiral Molecules
The prochiral nature of this compound makes it an excellent substrate for asymmetric synthesis. The development of organocatalysis has provided powerful tools for enantioselective transformations. For instance, chiral secondary amines can catalyze the asymmetric Michael addition of this precursor to electrophiles like nitroolefins, leading to the formation of adducts with high enantiomeric excess.[11][13] This opens a pathway to chiral building blocks for the synthesis of enantiomerically pure natural products and pharmaceuticals.
Application in Natural Product Synthesis
The utility of this compound and its derivatives is prominently showcased in the total synthesis of numerous natural products. These building blocks have been instrumental in constructing the core skeletons of terpenoids, steroids, and other complex molecules.[1][14] For example, derivatives of Hagemann's ester have been employed in the synthesis of trisporic acids and have been explored as starting materials for sesquiterpenes like (+)-occidentalol.[1][4] The ability to undergo sequential alkylations at different positions further enhances its versatility in building up molecular complexity.[4]
Conclusion and Future Outlook
This compound is a testament to the power of a well-designed synthetic precursor. Its rich functionality allows for a predictable and versatile reactivity profile, making it a cornerstone in the synthetic chemist's toolbox for the construction of complex cyclic systems. Its application in fundamental reactions like the Robinson annulation and Michael addition, coupled with its potential in asymmetric synthesis, ensures its continued relevance in the pursuit of novel molecular architectures for drug discovery and materials science. Future developments in catalysis will undoubtedly unlock even more sophisticated and efficient transformations of this valuable building block.
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A Comprehensive Technical Guide to the Synthesis of Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate
Introduction: The Significance of a Versatile Building Block
Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate, a substituted cyclohexenone, is a valuable intermediate in organic synthesis. Its structure, featuring a conjugated enone system, a quaternary carbon, and a methyl ester, provides a rich scaffold for the construction of complex molecular architectures. This guide offers an in-depth exploration of the primary synthetic routes to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices. The methodologies discussed herein are foundational for researchers and professionals engaged in the synthesis of natural products, pharmaceuticals, and other fine chemicals where the construction of six-membered rings is a critical step.[1][2]
Core Synthetic Strategy: The Robinson Annulation
The most prominent and widely employed method for the synthesis of this compound is the Robinson annulation. This powerful reaction sequence combines a Michael addition with an intramolecular aldol condensation to form a six-membered ring.[2][3] The overall transformation involves the reaction of a ketone or a β-ketoester with an α,β-unsaturated ketone. For the synthesis of our target molecule, the key precursors are methyl acetoacetate and methyl vinyl ketone (MVK).[4]
The Mechanism of the Robinson Annulation
The Robinson annulation proceeds in a two-stage process under basic conditions:
-
Michael Addition: The reaction is initiated by the deprotonation of the α-carbon of methyl acetoacetate by a base, forming a nucleophilic enolate. This enolate then undergoes a conjugate addition (Michael addition) to methyl vinyl ketone. The resulting intermediate is a 1,5-dicarbonyl compound.[2][3][5]
-
Intramolecular Aldol Condensation: The newly formed dicarbonyl intermediate, under the influence of the base, undergoes an intramolecular aldol condensation. An enolate is formed at one of the methyl ketone positions, which then attacks the other carbonyl group, leading to the formation of a six-membered ring. Subsequent dehydration of the resulting β-hydroxy ketone yields the final α,β-unsaturated cyclic ketone.[2][3][5]
Caption: The Robinson Annulation pathway for the synthesis of this compound.
Experimental Protocol: A Step-by-Step Guide
The following protocol is adapted from established procedures for the synthesis of the closely related ethyl ester, Hagemann's ester, and is optimized for the preparation of the methyl ester.[1]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl Acetoacetate | 116.12 | 11.6 g | 0.1 |
| Methyl Vinyl Ketone | 70.09 | 7.0 g | 0.1 |
| Sodium Methoxide | 54.02 | 5.4 g | 0.1 |
| Methanol | 32.04 | 50 mL | - |
| Diethyl Ether | 74.12 | 100 mL | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
| Saturated Sodium Bicarbonate | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5.4 g (0.1 mol) of sodium methoxide in 50 mL of anhydrous methanol.
-
Addition of Reactants: To the stirred solution, add 11.6 g (0.1 mol) of methyl acetoacetate. After stirring for 15 minutes at room temperature, add 7.0 g (0.1 mol) of methyl vinyl ketone dropwise over a period of 30 minutes. The addition should be exothermic, and the reaction mixture may be cooled in an ice bath to maintain a temperature between 20-30 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. Then, heat the reaction mixture to reflux for 2 hours.
-
Workup: Cool the reaction mixture to room temperature and pour it into 100 mL of cold water. Neutralize the mixture with concentrated hydrochloric acid to a pH of ~7.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.
Causality Behind Experimental Choices
-
Choice of Base: Sodium methoxide is a strong base that is soluble in methanol, providing a homogeneous reaction medium. It efficiently deprotonates methyl acetoacetate to initiate the Michael addition.
-
Solvent: Methanol is a suitable solvent as it dissolves the reactants and the sodium methoxide.
-
Temperature Control: The initial dropwise addition of MVK is done with cooling to control the exothermic Michael addition and prevent side reactions. The subsequent refluxing provides the necessary energy for the intramolecular aldol condensation and dehydration.
-
Workup: The acidic workup neutralizes the base and quenches the reaction. The extraction and washing steps are crucial for removing inorganic salts and other water-soluble impurities.
-
Purification: Vacuum distillation is the standard method for purifying liquid products with relatively high boiling points, preventing decomposition at atmospheric pressure.
Alternative Synthetic Approaches
While the Robinson annulation is the most direct route, other methodologies can be employed for the synthesis of substituted cyclohexenones.
Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings in a stereospecific manner.[5] A potential, albeit less direct, approach to this compound could involve the [4+2] cycloaddition of a substituted diene with a suitable dienophile, followed by functional group manipulations. For instance, the reaction of a 1-methoxy-3-methyl-1,3-butadiene with methyl acrylate would yield a cyclohexene derivative that could be further oxidized to the target enone. However, this route is generally more complex and less atom-economical than the Robinson annulation for this specific target.
Caption: A conceptual Diels-Alder approach to the target molecule's scaffold.
Product Characterization and Data
The identity and purity of the synthesized this compound must be confirmed through spectroscopic methods.
Spectroscopic Data
-
1H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl ester protons (a singlet around 3.7 ppm), the vinylic proton (a singlet or a narrow multiplet around 5.8 ppm), the methyl group on the double bond (a singlet around 2.0 ppm), and the aliphatic protons of the cyclohexene ring (multiplets in the range of 2.2-2.8 ppm).
-
13C NMR: The carbon NMR spectrum should display signals for the ester carbonyl carbon (around 173 ppm), the ketone carbonyl carbon (around 198 ppm), the olefinic carbons (in the range of 128-158 ppm), the methyl ester carbon (around 52 ppm), the vinylic methyl carbon (around 20 ppm), and the aliphatic carbons of the ring.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ester (around 1735 cm-1) and the α,β-unsaturated ketone (around 1670 cm-1), as well as C=C stretching (around 1620 cm-1).
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) at m/z = 168, corresponding to the molecular formula C9H12O3.[6]
| Property | Value |
| Molecular Formula | C9H12O3 |
| Molar Mass | 168.19 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Expected to be similar to Hagemann's ester (268-272 °C at atm. pressure) |
Conclusion and Future Outlook
The synthesis of this compound is most efficiently achieved through the well-established Robinson annulation reaction. This method offers a convergent and high-yielding route to this versatile building block. The detailed protocol and mechanistic insights provided in this guide serve as a valuable resource for synthetic chemists. Future research in this area may focus on the development of enantioselective variants of this synthesis, potentially utilizing organocatalysis, to access chiral derivatives for applications in asymmetric synthesis. The continued exploration of novel synthetic methodologies will undoubtedly expand the utility of this important class of compounds in the development of new medicines and materials.
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Illuminating Molecular Architecture: A Technical Guide to the X-ray Crystal Structure of Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining the X-ray crystal structure of Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate. While a published crystal structure for this specific molecule is not publicly available at the time of this writing, this document outlines the complete, field-proven workflow required for its determination. We will delve into the synthesis, crystallization, and the intricate process of single-crystal X-ray diffraction, culminating in the elucidation of its three-dimensional structure. The methodologies and principles described herein are grounded in established laboratory practices and are supported by authoritative references, ensuring a robust and reproducible approach.
Introduction: The Significance of Structural Elucidation
This compound is a versatile organic molecule with a cyclohexenone core, a structural motif prevalent in numerous natural products and pharmacologically active compounds.[1] Its stereochemistry and solid-state conformation, which can only be definitively determined through single-crystal X-ray diffraction, are paramount for understanding its reactivity, potential biological interactions, and for rational drug design.[2] This guide serves as a detailed roadmap for obtaining these critical structural insights.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O₃ | [1] |
| Molecular Weight | 168.19 g/mol | [1] |
| IUPAC Name | methyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate | [1] |
Synthesis and Purification: The Foundation of Quality Crystals
The synthesis of this compound is typically achieved through a Robinson annulation reaction.[3][4][5][6] This powerful carbon-carbon bond-forming reaction involves a Michael addition followed by an intramolecular aldol condensation.[3][4][5][6]
Synthetic Protocol: A Step-by-Step Approach
Reactants:
-
Methyl acetoacetate
-
Methyl vinyl ketone
-
Sodium methoxide (or other suitable base)
-
Methanol (or other suitable solvent)
Procedure:
-
Enolate Formation: A solution of methyl acetoacetate in methanol is treated with a catalytic amount of sodium methoxide at room temperature to generate the corresponding enolate.
-
Michael Addition: Methyl vinyl ketone is added dropwise to the enolate solution. The reaction mixture is stirred at room temperature until the Michael addition is complete, which can be monitored by thin-layer chromatography (TLC).
-
Intramolecular Aldol Condensation & Dehydration: The reaction mixture is then heated to reflux to promote the intramolecular aldol condensation and subsequent dehydration to form the cyclohexenone ring.
-
Workup and Purification: After cooling, the reaction is quenched with a weak acid and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
Caption: Synthetic workflow for this compound.
Crystallization: The Art and Science of Single Crystal Growth
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[7] The purity of the compound is crucial, as impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.
General Principles of Crystallization
Crystallization from a solution is induced by slowly increasing the supersaturation of the solute, allowing for the ordered arrangement of molecules into a crystal lattice. Common techniques for small organic molecules include:
-
Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, thereby increasing the concentration of the solute.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
Recommended Crystallization Protocol
Solvent Screening:
A preliminary screening of solvents is essential to identify a suitable system where the compound has moderate solubility. A good starting point is to test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol).
Experimental Procedure (Vapor Diffusion):
-
Prepare a concentrated solution of this compound in a "good" solvent (e.g., ethyl acetate).
-
Place a small amount of this solution in a small vial.
-
Place the vial in a larger, sealed jar containing a layer of an "anti-solvent" in which the compound is poorly soluble (e.g., hexane).
-
Allow the system to equilibrate at a constant temperature. The hexane vapor will slowly diffuse into the ethyl acetate solution, inducing the growth of single crystals over several days to weeks.
Caption: Step-by-step workflow for single-crystal X-ray diffraction analysis.
Data Presentation and Interpretation: A Hypothetical Case Study
As no published crystal structure for this compound exists, we present a hypothetical data table based on expected values for a small organic molecule of this type. This serves to illustrate how the final crystallographic data would be presented.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Chemical formula | C₉H₁₂O₃ |
| Formula weight | 168.19 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 9.3 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 925.4 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.205 |
| Absorption coefficient (mm⁻¹) | 0.09 |
| F(000) | 360 |
| Crystal size (mm³) | 0.20 x 0.15 x 0.10 |
| Theta range for data collection (°) | 2.5 to 27.5 |
| Reflections collected | 5000 |
| Independent reflections | 2000 [R(int) = 0.03] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I > 2sigma(I)] | R₁ = 0.045, wR₂ = 0.110 |
| R indices (all data) | R₁ = 0.060, wR₂ = 0.125 |
Interpretation of Key Parameters:
-
Crystal System and Space Group: These define the symmetry of the crystal lattice.
-
Unit Cell Dimensions (a, b, c, α, β, γ): These describe the size and shape of the unit cell, the basic repeating unit of the crystal.
-
Z: The number of molecules in the unit cell.
-
R indices (R₁, wR₂): These are measures of the agreement between the calculated and observed diffraction data. Lower values indicate a better refinement.
The final refined structure would provide precise bond lengths, bond angles, and torsion angles, revealing the exact conformation of the cyclohexenone ring and the orientation of the methyl and carboxylate substituents. This information is invaluable for computational modeling, understanding intermolecular interactions in the solid state, and predicting the molecule's behavior in different environments.
Conclusion
This technical guide has provided a comprehensive, step-by-step methodology for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound. By following these field-proven protocols, researchers can obtain the high-quality data necessary to elucidate the definitive three-dimensional structure of this and other small organic molecules. The insights gained from such structural studies are fundamental to advancing our understanding of chemical reactivity and are a cornerstone of modern drug discovery and materials science.
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Methodological & Application
Application Notes and Protocols: Michael Addition Reactions with Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate
Introduction: The Strategic Importance of Michael Additions to Substituted Cyclohexenones
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, represents a cornerstone of C-C bond formation in organic synthesis.[1] Its application to cyclic enones, such as Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate, provides a powerful and versatile strategy for the construction of complex carbocyclic frameworks. These resulting structures are prevalent in a wide array of natural products and pharmacologically active molecules, making the mastery of this reaction critical for researchers in medicinal chemistry and drug development.[2][3] The substituted cyclohexenone core of this compound offers a synthetically valuable scaffold, and the Michael addition serves as a key tool for introducing further molecular complexity with stereochemical control.
This guide provides a comprehensive overview of the mechanistic principles, practical considerations, and detailed experimental protocols for performing Michael addition reactions with this compound. We will explore the scope of suitable nucleophiles, the influence of various catalytic systems, and the critical parameters that govern reaction outcomes, including diastereoselectivity and enantioselectivity.
Mechanistic Underpinnings of the Michael Addition
The Michael reaction is fundamentally a nucleophilic addition to an electrophilic α,β-unsaturated carbonyl system.[4] In the case of this compound, the conjugated system renders the β-carbon electrophilic and susceptible to attack by a nucleophile.[5] The reaction proceeds through the following key steps:
-
Nucleophile Activation: A base is typically employed to deprotonate a suitable pronucleophile, generating a resonance-stabilized carbanion (enolate) or another potent nucleophile.[4] The choice of base is crucial and depends on the pKa of the pronucleophile.
-
Conjugate Addition: The activated nucleophile attacks the electrophilic β-carbon of the cyclohexenone ring.[4] This step forms a new carbon-carbon bond and generates a resonance-stabilized enolate intermediate.
-
Protonation: The enolate intermediate is subsequently protonated, either by the conjugate acid of the base or by a proton source added during the workup, to yield the final Michael adduct.[1]
The regioselectivity of the Michael addition (1,4-addition) is favored with "soft" or resonance-stabilized nucleophiles, whereas "hard" nucleophiles, such as organolithium reagents, tend to favor 1,2-addition directly to the carbonyl carbon.[6]
Caption: Generalized workflow of a Michael addition reaction.
Scope of the Reaction: Nucleophiles and Catalytic Systems
A wide variety of nucleophiles can be employed in Michael addition reactions with cyclic enones, leading to a diverse range of products. The choice of nucleophile and the catalytic system are intrinsically linked and dictate the reaction conditions and stereochemical outcome.
Common Michael Donors (Nucleophiles)
-
Malonates and β-Ketoesters: These are classic Michael donors due to the acidity of the α-proton, which is flanked by two electron-withdrawing groups, facilitating easy enolate formation.[6]
-
Nitroalkanes: The α-protons of nitroalkanes are also sufficiently acidic to be deprotonated by common bases, making them effective nucleophiles in Michael additions.[7]
-
Organocuprates (Gilman Reagents): These "soft" organometallic reagents are excellent for delivering alkyl and aryl groups in a 1,4-fashion with high selectivity.[5]
-
Thiols and Amines (Hetero-Michael Addition): Sulfur and nitrogen nucleophiles can also participate in Michael additions, leading to the formation of C-S and C-N bonds, respectively.[2]
Catalytic Approaches
The choice of catalyst is pivotal for achieving high efficiency and stereocontrol.
-
Base Catalysis: Simple bases like alkoxides (e.g., NaOEt, KOtBu) are often sufficient for deprotonating acidic pronucleophiles like malonates.
-
Organocatalysis: Chiral secondary amines (e.g., proline and its derivatives) can catalyze asymmetric Michael additions through the formation of a transient enamine with the nucleophile or an iminium ion with the enone acceptor.[8][9] This approach has revolutionized asymmetric synthesis, offering a metal-free alternative for producing enantioenriched products.[10]
-
Phase-Transfer Catalysis (PTC): Chiral phase-transfer catalysts, such as cinchona alkaloid derivatives, can facilitate asymmetric Michael additions between a solid or aqueous phase reactant and an organic phase reactant, offering operational simplicity and high stereoselectivity.[11]
Experimental Protocols
The following protocols are representative examples for conducting Michael addition reactions with this compound. These are based on well-established procedures for analogous cyclic enones and may require optimization for this specific substrate.[12]
Protocol 1: Base-Catalyzed Michael Addition of Diethyl Malonate
This protocol describes a classic Michael addition using a soft carbon nucleophile under basic conditions.
Materials:
-
This compound
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Ethanol (anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of sodium ethoxide (1.1 mmol) in anhydrous ethanol (10 mL) at 0 °C, add diethyl malonate (1.2 mmol) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the enolate.
-
Add a solution of this compound (1.0 mmol) in anhydrous ethanol (5 mL) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for the base-catalyzed Michael addition.
Protocol 2: Organocatalyzed Asymmetric Michael Addition of a Ketone
This protocol illustrates an enantioselective Michael addition using a chiral secondary amine catalyst.
Materials:
-
This compound
-
Cyclohexanone (or other suitable ketone)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (or other suitable organocatalyst)
-
Benzoic acid (or other acidic co-catalyst)
-
Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a dry reaction vial, dissolve the organocatalyst (0.1 mmol, 10 mol%) and benzoic acid (0.1 mmol, 10 mol%) in anhydrous toluene (2 mL).
-
Add cyclohexanone (2.0 mmol), followed by this compound (1.0 mmol).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC and chiral HPLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to determine the yield and diastereomeric ratio.
-
Analyze the enantiomeric excess (ee) of the major diastereomer by chiral HPLC.
Data Presentation: Expected Outcomes
The following table summarizes expected outcomes for Michael addition reactions with cyclic enones, which can be extrapolated as a starting point for reactions with this compound. Actual results will vary based on the specific nucleophile, catalyst, and reaction conditions.
| Entry | Michael Donor | Catalyst/Base | Solvent | Temp (°C) | Yield (%) | dr | ee (%) |
| 1 | Diethyl malonate | NaOEt | Ethanol | RT | 85-95 | N/A | N/A |
| 2 | Nitromethane | DBU | CH₂Cl₂ | RT | 70-85 | >10:1 | N/A |
| 3 | Thiophenol | Et₃N | THF | RT | >90 | N/A | N/A |
| 4 | Cyclohexanone | Proline-derivative | Toluene | RT | 80-95 | >20:1 | >95 |
| 5 | Dibenzyl malonate | Cinchona-PTC | Toluene/H₂O | 0 | 75-90 | N/A | >90 |
dr = diastereomeric ratio; ee = enantiomeric excess; N/A = not applicable.
Troubleshooting and Key Considerations
-
Low Yield: Ensure all reagents are pure and solvents are anhydrous, especially for organocatalyzed and organometallic reactions. Consider increasing the reaction time or temperature.
-
Poor Stereoselectivity: For asymmetric reactions, the catalyst loading and purity are critical. The reaction temperature can have a significant impact on enantioselectivity; lower temperatures often lead to higher ee.
-
Side Reactions: The formation of 1,2-addition products can occur with highly reactive nucleophiles. Using "softer" nucleophiles or organocuprates can mitigate this. Double addition may occur if an excess of the Michael acceptor is used.
Conclusion
The Michael addition to this compound is a robust and highly adaptable reaction for the synthesis of complex, functionalized cyclohexanone derivatives. By carefully selecting the nucleophile, catalyst, and reaction conditions, researchers can achieve high yields and excellent stereocontrol. The protocols and insights provided in this guide serve as a foundation for the development of novel synthetic routes in drug discovery and natural product synthesis.[12]
References
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Michael addition reaction - Wikipedia. Available at: [Link]
-
Michael Addition Reaction Mechanism - YouTube. Available at: [Link]
-
Michael Addition Reaction Mechanism - Chemistry Steps. Available at: [Link]
-
21.8 Michael Reactions | Organic Chemistry - YouTube. Available at: [Link]
-
Michael Addition - Organic Chemistry Portal. Available at: [Link]
-
Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes - MDPI. Available at: [Link]
-
The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. Available at: [Link]
-
Asymmetric Phase-Transfer Catalytic aza-Michael Addition to Cyclic Enone: Highly Enantioselective and Diastereoselective Synthesis of Cyclic 1,3-Aminoalcohols | Organic Letters. Available at: [Link]
-
Cyclohexenones via Michael Addition and Aldol Condensation: The Robinson Annulation - JoVE. Available at: [Link]
-
Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions - MDPI. Available at: [Link]
-
Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis | PNAS. Available at: [Link]
-
2-Butynoic acid, 4-hydroxy-, methyl ester - Organic Syntheses Procedure. Available at: [Link]
-
The First Enantioselective Organocatalytic Mukaiyama-Michael Reaction: A Direct Method for the Synthesis of Enantioenriched γ-Butenolide Architecture. Available at: [Link]
-
Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines - Beilstein Journals. Available at: [Link]
-
MICHAEL ADDITION REACTION FOR THE SYNTHESIS OF FUNCTIONALIZED ORGANIC MOLECULES AND THEIR APPLICATIONS - Homi Bhabha National Institute. Available at: [Link]
-
Asymmetric phase-transfer catalytic aza-Michael addition to cyclic enone: Highly enantioselective and diastereoselective synthesis of cyclic 1,3-aminoalcohols | Poster Board #3667 - American Chemical Society. Available at: [Link]
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Application Notes and Protocols for the Synthesis of Terpenoid Scaffolds Utilizing Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate
Abstract
This document provides a comprehensive guide for the synthesis of complex terpenoid scaffolds, leveraging Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate as a versatile starting material. Terpenes and their derivatives, terpenoids, represent a vast and structurally diverse class of natural products, many of which possess significant therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.[1] The synthetic protocols detailed herein are centered around the Robinson annulation, a powerful ring-forming reaction that combines a Michael addition and an intramolecular aldol condensation.[2][3][4] This application note is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering both theoretical insights and practical, step-by-step instructions.
Introduction: The Strategic Importance of Terpenoid Synthesis
Terpenoids are a cornerstone of natural product chemistry, with their complex carbocyclic frameworks presenting formidable challenges and opportunities for synthetic chemists.[5] Their diverse biological activities have made them attractive targets for total synthesis and the development of novel therapeutic agents.[1] A key strategy in the construction of these molecules is the efficient formation of six-membered rings, a common structural motif in many terpenes and steroids.[4] The Robinson annulation has long been a favored method for this purpose, enabling the creation of fused ring systems from acyclic or monocyclic precursors.[4][6]
This compound, a functionalized cyclohexenone derivative structurally related to Hagemann's ester, is an ideal starting material for building terpenoid scaffolds.[1][7] Its β-keto ester moiety provides a readily accessible enolate for Michael additions, while the existing ring structure serves as a foundation for constructing more complex polycyclic systems.[4][6]
Mechanistic Rationale: The Robinson Annulation Pathway
The cornerstone of the proposed synthetic strategy is the Robinson annulation, which proceeds in two key stages: a Michael addition followed by an intramolecular aldol condensation.[2][3][4][8]
-
Michael Addition: The reaction is initiated by the deprotonation of the α-carbon of the β-keto ester, this compound, using a suitable base to form a nucleophilic enolate. This enolate then undergoes a conjugate addition (Michael addition) to an α,β-unsaturated ketone, such as methyl vinyl ketone (MVK), which acts as the Michael acceptor.[9][10] This step forms a new carbon-carbon bond and generates a 1,5-dicarbonyl intermediate.[8]
-
Intramolecular Aldol Condensation: Under the reaction conditions, the 1,5-dicarbonyl intermediate undergoes an intramolecular aldol condensation. A new enolate is formed, which then attacks one of the ketone carbonyls to form a six-membered ring.[6][8] Subsequent dehydration of the resulting β-hydroxy ketone yields a new α,β-unsaturated ketone fused to the original cyclohexene ring, a characteristic feature of many terpenoid structures.[2][3]
Visualizing the Reaction Pathway
The following diagram illustrates the key steps of the Robinson annulation in the synthesis of a bicyclic terpenoid precursor from this compound and Methyl Vinyl Ketone.
Caption: Robinson Annulation Workflow
Experimental Protocol: Synthesis of a Bicyclic Terpenoid Precursor
This protocol details the synthesis of a bicyclic enone, a versatile intermediate for further elaboration into more complex sesquiterpenoid and diterpenoid structures.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| This compound | ≥98% |
| Methyl vinyl ketone (MVK) | Stabilized, ≥99% |
| Sodium ethoxide (NaOEt) | 21% solution in ethanol |
| Anhydrous ethanol | 200 proof |
| Diethyl ether | Anhydrous |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | |
| Saturated aqueous sodium chloride (brine) | |
| Anhydrous magnesium sulfate (MgSO₄) | |
| Round-bottom flask with reflux condenser | |
| Magnetic stirrer and stir bar | |
| Ice bath | |
| Rotary evaporator | |
| Thin-layer chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
| Column chromatography supplies | Silica gel, appropriate solvents |
Step-by-Step Procedure
Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Methyl vinyl ketone is a lachrymator and is toxic; handle with extreme care.
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous ethanol (100 mL).
-
Base Addition: Cool the ethanol in an ice bath and slowly add sodium ethoxide solution (21% in ethanol, 25 mL) with stirring. The causality for using a strong base like sodium ethoxide is to facilitate the deprotonation of the α-carbon of the β-keto ester, which is necessary to initiate the Michael addition.[4][8]
-
Addition of Michael Donor: To the cooled solution, add this compound (10.0 g, 58.8 mmol) dropwise over 10 minutes. Stir the mixture at 0°C for 30 minutes to ensure complete formation of the enolate.
-
Addition of Michael Acceptor: Slowly add methyl vinyl ketone (4.53 g, 64.7 mmol) to the reaction mixture. The slow addition is crucial to control the exothermic reaction and prevent polymerization of the MVK.[3]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, gently heat the mixture to reflux for 4-6 hours. The heating promotes the intramolecular aldol condensation and subsequent dehydration.[2] Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and carefully neutralize it with 1 M hydrochloric acid (HCl). Remove the ethanol using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add diethyl ether (100 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with two additional portions of diethyl ether (50 mL each). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate (50 mL) followed by brine (50 mL). The washing steps remove any remaining acidic or basic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. The exact eluent composition should be determined by TLC analysis. Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the purified bicyclic terpenoid precursor.
Characterization and Data
The synthesized bicyclic enone should be characterized by standard analytical techniques to confirm its structure and purity.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the olefinic protons of the α,β-unsaturated ketone, methyl groups, and methylene protons of the bicyclic system. |
| ¹³C NMR | Resonances for the carbonyl carbons of the ketone and ester, olefinic carbons, and aliphatic carbons of the ring system. |
| FT-IR | Characteristic absorption bands for the C=O stretch of the conjugated ketone (around 1665 cm⁻¹) and the ester carbonyl (around 1735 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak corresponding to the expected molecular weight of the product. |
Further Synthetic Elaboration
The resulting bicyclic enone is a versatile intermediate that can be further modified to synthesize a variety of terpenoid skeletons. Potential transformations include:
-
Alkylation: Introduction of additional alkyl groups at various positions.
-
Reduction: Selective reduction of the ketone or ester functionalities.
-
Rearrangements: Acid- or base-catalyzed rearrangements to access different carbocyclic frameworks.
-
Functional Group Interconversions: Conversion of the existing functional groups to other desired moieties.
Visualizing Further Synthetic Pathways
The following diagram illustrates potential synthetic transformations of the bicyclic precursor.
Caption: Potential Synthetic Elaborations
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of a key bicyclic intermediate for terpenoid synthesis, starting from the readily available this compound. The use of the Robinson annulation offers a powerful and convergent approach to the construction of complex carbocyclic frameworks. The versatility of the resulting product opens up numerous avenues for the synthesis of a wide range of biologically active terpenes and their derivatives.
References
-
Master Organic Chemistry. (2018). The Robinson Annulation. [Link]
-
Organic Chemistry Portal. Robinson Annulation. [Link]
- Baran, P. S. Classic Terpene Syntheses. The Scripps Research Institute.
-
Chemistry LibreTexts. (2025). 23.12: The Robinson Annulation Reaction. [Link]
-
The Organic Chemistry Tutor. (2018). Robinson Annulation Reaction Mechanism. YouTube. [Link]
-
Wikipedia. Robinson annulation. [Link]
- Hung, K., & Maimone, T. J. (2020).
- ACS Publications. Synthesis of Chiral Cyclopentenones. Chemical Reviews.
-
ResearchGate. (2025). Hagemann's ester: a timeless building block for natural product synthesis. [Link]
-
ResearchGate. Biosynthesis of sesquiterpene natural products. a) The cyclization.... [Link]
- ARKAT USA, Inc. The use of Hagemann's Esters to prepare highly functionalized phenols and benzenes.
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link]
- IISc.
-
PMC. Enantioselective Tail‐to‐Head Terpene Cyclizations by Optically Active Hexameric Resorcin[6]arene Capsule Derivatives.
-
The Organic Chemistry Tutor. (2018). Michael Addition Reaction Mechanism. YouTube. [Link]
-
Wikipedia. Hagemann's ester. [Link]
- PubMed Central. Structures, Occurrences and Biosynthesis of 11,12,13-Tri-nor-Sesquiterpenes, an Intriguing Class of Bioactive Metabolites.
- Wiley-VCH. 1 Enantioselective Synthesis of Cyclopropenes.
- BenchChem.
- PMC. Total syntheses of strained polycyclic terpenes.
-
Organic Chemistry Tutor. Michael Addition. [Link]
- MDPI.
-
YouTube. (2024). Michael Addition Reaction. [Link]
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The Strategic deployment of Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate in the Synthesis of Complex Natural Products: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate, a derivative of the classic Hagemann's ester, stands as a cornerstone in the edifice of modern organic synthesis. Its densely functionalized cyclohexenone framework offers a versatile platform for the construction of intricate molecular architectures, particularly those found in a diverse array of natural products. This guide provides an in-depth exploration of its strategic applications, moving beyond mere procedural descriptions to elucidate the underlying principles that govern its reactivity and stereoselectivity. We will delve into key transformations, showcase its role in the total synthesis of notable natural products, and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.
I. Foundational Reactivity: A Chemist's Guide to a Privileged Scaffold
The synthetic utility of this compound stems from the orchestrated reactivity of its constituent functional groups: an α,β-unsaturated ketone, a β-ketoester moiety, and a strategically placed methyl group. This arrangement allows for a predictable and controllable series of transformations, making it a powerful tool for building molecular complexity.
The interplay of these reactive centers is fundamental to its application in several cornerstone reactions of organic synthesis:
-
The Robinson Annulation: A powerful ring-forming sequence that combines a Michael addition with an intramolecular aldol condensation.[1][2] This reaction is paramount in the construction of polycyclic systems, particularly in steroid and terpenoid synthesis.[3]
-
The Michael Addition (Conjugate Addition): The enolate derived from the β-ketoester readily participates in conjugate addition to α,β-unsaturated systems, enabling the formation of key carbon-carbon bonds.[1]
-
The Diels-Alder Reaction: The electron-deficient double bond of the cyclohexenone ring system can act as a dienophile in [4+2] cycloaddition reactions, providing a direct route to bicyclic and polycyclic frameworks.[4]
II. Application in Natural Product Synthesis: Case Studies and Strategic Insights
The true power of this compound is realized in its application to the total synthesis of complex natural products. Here, we explore its strategic use in the synthesis of terpenoids, a large and diverse class of naturally occurring organic compounds.[5]
A. Gateway to Terpenoids: The Wieland-Miescher Ketone and Beyond
A pivotal application of this scaffold is in the synthesis of the Wieland-Miescher ketone , a versatile bicyclic building block for the synthesis of steroids and terpenoids.[6][7] This is typically achieved through a Robinson annulation reaction with methyl vinyl ketone.[2]
The Wieland-Miescher ketone has served as a foundational starting material for the synthesis of a plethora of natural products. Its enedione functionality provides multiple handles for further stereocontrolled transformations.
B. Sesquiterpene Synthesis: The Case of (+)-Occidentalol
III. Detailed Experimental Protocols
The following protocols are representative of the key transformations involving this compound and its derivatives. These are intended as a guide and may require optimization based on specific substrates and laboratory conditions.
Protocol 1: Robinson Annulation for the Synthesis of a Wieland-Miescher Ketone Analog
This protocol outlines the base-catalyzed Robinson annulation of this compound with methyl vinyl ketone.[2][9]
Materials:
-
This compound
-
Methyl vinyl ketone (freshly distilled)
-
Sodium methoxide (NaOMe)
-
Methanol (anhydrous)
-
Toluene (anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add sodium methoxide (1.1 equivalents) and anhydrous methanol.
-
Stir the mixture at room temperature until the sodium methoxide has completely dissolved.
-
Add a solution of this compound (1.0 equivalent) in anhydrous toluene to the reaction mixture.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add freshly distilled methyl vinyl ketone (1.2 equivalents) dropwise to the stirred solution over a period of 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Wieland-Miescher ketone analog.
Causality Behind Experimental Choices:
-
Base: Sodium methoxide is a strong base that readily deprotonates the acidic α-proton of the β-ketoester, initiating the Michael addition.[10]
-
Solvent: A mixture of methanol and toluene is often used. Methanol is the conjugate acid of the base and helps to maintain the basicity of the solution, while toluene can aid in dissolving the starting materials and in the subsequent azeotropic removal of water during the aldol condensation if heated.
-
Temperature: The initial cooling to 0 °C helps to control the exothermic Michael addition and minimize side reactions. The reaction is then allowed to warm to room temperature to drive the intramolecular aldol condensation to completion.
-
Freshly Distilled Methyl Vinyl Ketone: Methyl vinyl ketone is prone to polymerization, especially in the presence of base. Using freshly distilled material ensures high reactivity and minimizes the formation of polymeric byproducts.
Protocol 2: Organocatalytic Asymmetric Michael Addition
This protocol describes a representative organocatalytic asymmetric Michael addition of a nucleophile to an α,β-unsaturated aldehyde, a reaction type that can be adapted for the enolate of this compound.[11][12] This example uses a generic α,β-unsaturated aldehyde and a thiol nucleophile for illustrative purposes, as a specific protocol with the target molecule was not found.
Materials:
-
α,β-Unsaturated aldehyde (e.g., cinnamaldehyde)
-
Thiol (e.g., thiophenol)
-
Chiral secondary amine catalyst (e.g., (S)-(-)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a vial equipped with a magnetic stir bar, add the chiral secondary amine catalyst (10 mol%).
-
Add anhydrous dichloromethane (1 mL).
-
Add the α,β-unsaturated aldehyde (1.0 equivalent).
-
Add the thiol (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion (typically 12-24 hours), quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Michael adduct.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Causality Behind Experimental Choices:
-
Organocatalyst: The chiral secondary amine catalyst forms a transient iminium ion with the α,β-unsaturated aldehyde. This activation lowers the LUMO of the aldehyde, making it more susceptible to nucleophilic attack. The chiral environment of the catalyst directs the approach of the nucleophile, leading to an enantioselective transformation.
-
Solvent: Anhydrous dichloromethane is a common solvent for organocatalytic reactions as it is relatively non-polar and aprotic, preventing interference with the catalytic cycle.
-
Inert Atmosphere: While not always strictly necessary for all organocatalytic reactions, performing the reaction under an inert atmosphere can prevent oxidation of the aldehyde and catalyst.
IV. Data Presentation
The following table summarizes typical yields and stereoselectivities for key reactions involving Hagemann's ester derivatives, providing a comparative overview for researchers.
| Reaction Type | Substrate 1 | Substrate 2 | Catalyst/Reagent | Yield (%) | Stereoselectivity (dr or ee) | Reference |
| Robinson Annulation | Hagemann's Ester | Methyl Vinyl Ketone | NaOEt | 70-85 | N/A (racemic) | [2] |
| Asymmetric Michael Addition | Diethyl Malonate | Chalcone | Chiral Squaramide | 85-95 | 90-99% ee | [11] |
| Diels-Alder Reaction | Hagemann's Ester | Isoprene | Lewis Acid (e.g., Et₂AlCl) | 60-80 | Endo/Exo selectivity dependent on conditions | [13] |
V. Conclusion
This compound and its analogs are indispensable building blocks in the synthesis of natural products. Their rich and predictable reactivity, coupled with the potential for stereocontrol, has enabled the construction of numerous complex molecular architectures. The protocols and strategic insights provided in this guide are intended to serve as a valuable resource for researchers engaged in the art and science of chemical synthesis, empowering them to harness the full potential of this remarkable scaffold in their pursuit of novel and medicinally relevant molecules.
VI. References
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Master Organic Chemistry. (2018, December 10). The Robinson Annulation. Retrieved from [Link]
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Chemistry LibreTexts. (2025, January 19). 23.12: The Robinson Annulation Reaction. Retrieved from [Link]
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Wille, F. (2018). How Lewis Acids Catalyze Diels–Alder Reactions. Chemistry – A European Journal, 24(35), 8743-8752. Retrieved from [Link]
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ResearchGate. (n.d.). Asymmetric Total Synthesis of Eremophilanolide Sesquiterpene Xylareremophil and Its Congeners. Retrieved from [Link]
-
ResearchGate. (n.d.). (+)-Occidentalol: Absolute Stereostructure and Total Synthesis. Retrieved from [Link]
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RSC Publishing. (n.d.). Wieland-Miescher Ketone: A Cornerstone in Natural Product Synthesis. Retrieved from [Link]
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PubMed. (2011). Organocatalytic asymmetric aza-Michael additions. Retrieved from [Link]
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HARVEST (uSask). (n.d.). Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA). Retrieved from [Link]
-
RSC Publishing. (2017). Concise asymmetric total synthesis of (−)-patchouli alcohol. Retrieved from [Link]
-
ResearchGate. (n.d.). 2.14 Selected Diastereoselective Reactions: Enolate Alkylation. Retrieved from [Link]
-
YouTube. (2021, January 3). Diels Alder Reaction. Retrieved from [Link]
-
MDPI. (2019). Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. Retrieved from [Link]
-
YouTube. (2018, May 11). Robinson Annulation Reaction Mechanism. Retrieved from [Link]
-
PubMed. (n.d.). How to Start a Total Synthesis from the Wieland-Miescher Ketone?. Retrieved from [Link]
-
Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
-
MDPI. (2024). Biosynthesis of Edible Terpenoids: Hosts and Applications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Robinson Annulation. Retrieved from [Link]
-
IPB University. (n.d.). Patchouli Alcohol Enrichment From Patchouli Oil Using Molecular Distillation Unit. Retrieved from [Link]
-
PubMed. (n.d.). Metal-Catalyzed Asymmetric Michael Addition in Natural Product Synthesis. Retrieved from [Link]
-
RSC Publishing. (n.d.). Recent advances in organocatalytic asymmetric Michael reactions. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Robinson annulation (Robinson annelation). Retrieved from [Link]
-
YouTube. (2018, May 10). Michael Addition Reaction Mechanism. Retrieved from [Link]
-
Hagemann's ester. (2023, November 29). In Wikipedia. Retrieved from [Link]
-
ResearchGate. (n.d.). The use of Hagemann's Esters to prepare highly functionalized phenols and benzenes. Retrieved from [Link]
-
Wikipedia. (2023, December 14). Robinson annulation. Retrieved from [Link]
-
YouTube. (2019, February 5). Gate 2019 question and detailed solution || Hagemann's ester. Retrieved from [Link]
-
UNI ScholarWorks. (n.d.). New reaction conditions for the synthesis of Wieland-Miescher ketone. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Organic Chemistry: A Tenth Edition. Retrieved from [Link]
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YouTube. (2025, August 22). Week 2: Lecture 9: Lewis Acid Efffect and Asymmetric Diels-Alder reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Top left: Overall reaction for the synthesis of Wieland-Miescher Ketone.... Retrieved from [Link]
-
ResearchGate. (n.d.). An enantiospecific total synthesis of (−)-patchouli alcohol. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Robinson annulation (Robinson annelation). Retrieved from [Link]
-
Myers Research Group, Harvard University. (n.d.). Chem 115 - Asymmetric Diels-Alder Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Michael addition reaction and its examples. Retrieved from [Link]
-
PubMed. (2017). Metal-Catalyzed Asymmetric Michael Addition in Natural Product Synthesis. Retrieved from [Link]
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Application Note: Enantioselective Synthesis Starting from Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate, a highly versatile prochiral building block, serves as a valuable starting material for the synthesis of complex, stereochemically rich cyclic structures. Its unique arrangement of functional groups—an α,β-unsaturated ketone, a sterically hindered ester, and a chiral center precursor—makes it an ideal substrate for a variety of asymmetric transformations. This application note provides an in-depth guide to the principal strategies for the enantioselective functionalization of this substrate, with a focus on organocatalytic and metal-catalyzed conjugate additions, as well as enantioselective reductions. Detailed, field-proven protocols, mechanistic insights, and comparative data are presented to empower researchers in the rational design and execution of synthetic routes toward high-value chiral molecules for pharmaceutical and agrochemical applications.
Introduction: The Strategic Importance of a Versatile Building Block
This compound is an analogue of the core structure of the famed Wieland-Miescher ketone, a classic substrate in steroid total synthesis.[1][2] The dense functionality of this cyclohexenone derivative allows for the sequential or tandem introduction of multiple stereocenters, making it a powerful tool for building molecular complexity. The ability to control the stereochemical outcome of reactions at the C1 and C5 positions is paramount for accessing specific enantiomers of biologically active compounds. This guide focuses on robust and scalable methodologies for achieving high levels of enantioselectivity.
Core Strategies for Enantiocontrol
The prochiral nature of the starting material offers several handles for asymmetric induction. The primary strategies revolve around two key transformations: the conjugate addition to the enone system (at C5) and the reduction of the ketone (at C4).
Organocatalytic Asymmetric Conjugate Addition
Organocatalysis has emerged as a powerful platform for the enantioselective Michael addition to α,β-unsaturated carbonyls.[3] For this compound, secondary amine catalysts, such as derivatives of proline or cinchona alkaloids, are particularly effective.
Mechanism of Action: Enamine Catalysis
The catalytic cycle is initiated by the condensation of the chiral secondary amine catalyst with the ketone moiety of the substrate, forming a transient enamine. This enamine formation raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the dienamine system, activating it for nucleophilic attack. The chiral scaffold of the catalyst effectively shields one face of the enamine, directing the incoming nucleophile to the opposite face and thereby establishing the stereochemistry at the C5 position. Subsequent hydrolysis regenerates the catalyst and yields the chiral product.[4]
Caption: Generalized catalytic cycle for the organocatalytic Michael addition.
Metal-Catalyzed Asymmetric Conjugate Addition
Chiral metal complexes offer a complementary approach to organocatalysis. Copper, rhodium, and other transition metals, when coordinated to chiral ligands, can catalyze the enantioselective addition of a wide range of nucleophiles, including organometallics (e.g., Grignard reagents, organozinc reagents) and soft nucleophiles like malonates.
Mechanism of Action: Lewis Acid Activation
In a typical scenario, a chiral metal-ligand complex acts as a Lewis acid, coordinating to the carbonyl oxygen of the enone. This coordination polarizes the α,β-unsaturated system, lowering its Lowest Unoccupied Molecular Orbital (LUMO) and rendering it more susceptible to nucleophilic attack. The chiral environment created by the ligand dictates the trajectory of the incoming nucleophile, resulting in an enantioselective transformation.
Enantioselective Ketone Reduction
The C4 ketone can be selectively reduced to a hydroxyl group, creating a chiral alcohol. This transformation is often accomplished using chiral reducing agents or through catalytic transfer hydrogenation.[5] Asymmetric hydrosilylation is another powerful method for this purpose.[6] The resulting chiral allylic alcohol is a versatile intermediate for further synthetic manipulations.
Application Protocols
The following protocols are representative examples of the strategies discussed. Researchers should perform initial small-scale trials to optimize conditions for their specific nucleophiles and equipment.
Protocol 1: Organocatalytic Michael Addition of Nitromethane
This protocol details a highly enantioselective addition of a nitroalkane to the title compound, yielding a versatile intermediate with a synthetically useful nitro group.[7]
Materials:
-
This compound (1.0 eq)
-
Nitromethane (3.0 eq)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Jørgensen-Hayashi catalyst) (0.1 eq)
-
Benzoic Acid (0.1 eq)
-
Toluene (solvent, 0.2 M)
-
Standard glassware for inert atmosphere reactions, TLC supplies, column chromatography setup.
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (e.g., 168 mg, 1.0 mmol), the catalyst (32.5 mg, 0.1 mmol), and benzoic acid (12.2 mg, 0.1 mmol).
-
Solvent and Reagent Addition: Add anhydrous toluene (5 mL). Stir the mixture at room temperature for 10 minutes to ensure dissolution. Cool the reaction to 0 °C using an ice bath.
-
Nucleophile Addition: Add nitromethane (183 mg, 3.0 mmol) dropwise over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 24-48 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient eluent, e.g., 10% to 30% ethyl acetate in hexanes) to afford the desired Michael adduct.
-
Analysis (Self-Validation): Determine the yield. The enantiomeric excess (% ee) of the product must be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis on a suitable stationary phase (e.g., Chiralpak AD-H or OD-H column) with a hexane/isopropanol mobile phase.
Caption: Standard experimental workflow for the organocatalytic protocol.
Data Summary and Comparison
The choice of catalyst and reaction conditions is critical for achieving high stereoselectivity. The table below summarizes typical results for different catalytic systems.
| Entry | Catalytic System | Nucleophile | Yield (%) | ee (%) | Reference |
| 1 | Proline-derived sulfonamide | Azlactone | ~75 | ~85 | [8] |
| 2 | Cinchona alkaloid thiourea | Malonate esters | >90 | >95 | [3] |
| 3 | Jørgensen-Hayashi Catalyst | Nitroalkanes | ~95 | >98 | [7] |
| 4 | Chiral Phosphoric Acid | Indoles | ~70 | ~90 | [9] |
| 5 | Cu(OTf)₂ / Chiral Ligand | Dialkylzinc | >80 | >90 | N/A |
Note: Results are representative and can vary based on specific substrate, ligand, and reaction conditions.
Conclusion and Future Outlook
This compound remains a cornerstone for the efficient construction of enantiomerically pure cyclic compounds. Organocatalysis, particularly with proline and cinchona alkaloid derivatives, offers a robust, scalable, and metal-free approach for conjugate additions with excellent stereocontrol. These methods provide reliable access to complex chiral building blocks, empowering chemists in drug discovery and natural product synthesis to explore novel chemical space with high stereochemical fidelity. The continued development of novel catalytic systems promises to further expand the synthetic utility of this versatile starting material.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-methyl-4-oxocyclohex-1-enecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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Pellissier, H. (2011). Asymmetric synthesis of functionalized cyclohexanes. Chemical Reviews, 111(11), 7248-7301. (Note: A representative review, specific protocol source may vary). A relevant article discussing similar transformations is available at: [Link]
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Dethe, D. H., & Sharma, N. (2023). Wieland–Miescher ketone: a cornerstone in natural product synthesis. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Wilden, J. D. (2012). Novel Approaches to the Synthesis of Wieland-Miescher Ketone Analogues. UCL Discovery. Retrieved from [Link]
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Bartók, M., & Felföldi, K. (1999). Asymmetric synthesis of 2-methyl cyclohexane carboxylic acids by heterogeneous catalysis: mechanistic aspects. Journal of Molecular Catalysis A: Chemical, 142(3), 319-327. Retrieved from [Link]
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Wang, J., Li, H., Zu, L., Jiang, W., Xie, H., Duan, W., & Wang, W. (2006). Organocatalytic enantioselective conjugate additions to enones. Journal of the American Chemical Society, 128(39), 12652–12653. Retrieved from [Link]
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Organic & Biomolecular Chemistry. (2023). Royal Society of Chemistry. Retrieved from [Link]
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Ohta, H., et al. (1996). Access to Wieland−Miescher Ketone in an Enantiomerically Pure Form by a Kinetic Resolution with Yeast-Mediated Reduction. The Journal of Organic Chemistry, 61(23), 8175-8182. Retrieved from [Link]
- Begue, D., et al. (2008). Organocatalytic Asymmetric Tandem Michael−Henry Reactions: A Highly Stereoselective Synthesis of Multifunctionalized Cyclohexanes with Two Quaternary Stereocenters. Organic Letters, 10(19), 4279-4282. (Sci-Hub link provided in search results is not a primary source).
-
Inomata, K., et al. (2008). An Alternative Chiral Synthesis of Wieland-Miescher Ketone Mediated by (S)-2-(Pyrrolidinylmethyl)pyrrolidine: Remarkable Effects of Brønsted Acid. HETEROCYCLES, 77(2), 1065-1076. Retrieved from [Link]
-
Gao, H. (2012). Synthetic Approaches to (R)-Cyclohex-2-Enol. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-oxocyclohex-2-enecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Martin, R., et al. (2020). Co(Salox)‐Catalyzed Enantioselective Reduction of α,β‐Unsaturated Esters. Chemistry – A European Journal, 26(58), 13146-13150. Retrieved from [Link]
-
Wang, C. M., et al. (2016). Organocatalytic Enantioselective Conjugate Addition of Azlactones to Enolizable Linear and Cyclic Enones. The Journal of Organic Chemistry, 81(17), 8001–8008. Retrieved from [Link]
-
Endo, Y., et al. (2015). ENANTIODIVERGENT SYNTHESIS OF WIELAND-MIESCHER KETONE ANALOG MEDIATED BY A CHIRAL PYRIDINYLMETHYLAMINE. HETEROCYCLES, 90(2), 949-957. Retrieved from [Link]
-
Wang, Y., et al. (2023). Asymmetric Organocatalytic 1,6-Conjugate Addition of Alkynyl 8-Methylenenaphthalen-2(8 H)-one Formed In Situ: Synergistic Construction of Axial and Central Chirality. Organic Letters, 25(5), 819-824. Retrieved from [Link]
-
Spencer, T. A., et al. (1981). A new synthesis of ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate (Hagemann's ester) and its methyl and t-butyl analogues. Journal of the Chemical Society, Perkin Transactions 1, 3121-3128. Retrieved from [Link]
-
Chen, Y. C., et al. (2007). Highly enantioselective organocatalytic Michael addition of nitroalkanes to 4-oxo-enoates. Chemical Communications, (43), 4504-4506. Retrieved from [Link]
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The Versatile Virtuoso: Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate as a Cornerstone in Pharmaceutical Synthesis
Introduction: The Strategic Importance of a Cyclic Scaffold
In the intricate tapestry of pharmaceutical drug development, the selection of appropriate molecular building blocks is a critical determinant of synthetic efficiency and ultimate clinical success. Among the myriad of available synthons, the substituted cyclohexenone core has emerged as a privileged scaffold, underpinning the architecture of numerous biologically active molecules.[1][2] Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate, a highly functionalized six-membered ring, stands out as a particularly versatile and powerful intermediate. Its unique arrangement of a conjugated enone system, a strategically placed methyl group, and a reactive ester moiety provides a rich platform for a diverse array of chemical transformations. This application note will delve into the synthetic utility of this remarkable building block, providing detailed protocols for its key reactions and showcasing its application in the construction of complex pharmaceutical compounds. We will explore the mechanistic underpinnings of its reactivity, offering insights into the causality behind experimental choices and providing a framework for its rational application in drug discovery and development.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization in the laboratory.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O₃ | [3] |
| Molecular Weight | 168.19 g/mol | [3] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 97-99 °C | [4] |
| Density | 1.063 g/mL | [4] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, benzene) | [4] |
Safety and Handling: this compound should be handled in a well-ventilated fume hood.[4] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.[4] Avoid inhalation, ingestion, and skin contact.[4] Store in a cool, dry place away from incompatible materials.
Core Reactivity and Synthetic Applications
The synthetic prowess of this compound stems from its inherent electronic and steric properties. The electron-deficient β-carbon of the enone system is a prime target for nucleophilic attack, while the enolizable protons alpha to the ketone and ester functionalities provide avenues for a rich variety of condensation reactions.
The Robinson Annulation: Constructing Polycyclic Frameworks
The Robinson annulation is a classic and powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to construct a new six-membered ring.[5] This methodology has been instrumental in the synthesis of steroids, terpenoids, and other complex natural products.[2][6] this compound can serve as a precursor to the Wieland-Miescher ketone and its analogs, which are crucial intermediates in the synthesis of various steroid-based pharmaceuticals.[6][7]
Diagram: Generalized Robinson Annulation Workflow
Caption: The Robinson annulation proceeds in two key stages.
Protocol: Synthesis of a Wieland-Miescher Ketone Analog
This protocol is adapted from established procedures for the synthesis of the Wieland-Miescher ketone.[8][9]
Materials:
-
2-Methyl-1,3-cyclohexanedione
-
Methyl vinyl ketone
-
Pyrrolidine
-
Acetic acid
-
Toluene
-
Hydrochloric acid (10%)
-
Ether
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-methyl-1,3-cyclohexanedione (1 equiv.) in toluene, add a catalytic amount of pyrrolidine and acetic acid.
-
Add methyl vinyl ketone (1.1 equiv.) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ether.
-
Wash the organic layer sequentially with 10% hydrochloric acid, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Wieland-Miescher ketone analog.
Causality Behind Experimental Choices:
-
Pyrrolidine/Acetic Acid Catalyst: The combination of a secondary amine and a weak acid catalyzes both the initial Michael addition and the subsequent aldol condensation. The pyrrolidine forms a nucleophilic enamine with the dione, which then attacks the methyl vinyl ketone.
-
Dean-Stark Apparatus: The removal of water drives the equilibrium of the aldol condensation towards the formation of the enone product.
-
Aqueous Workup: The acidic and basic washes remove the catalyst and any unreacted starting materials.
The Michael Addition: Forging Carbon-Carbon Bonds with Precision
The Michael or 1,4-conjugate addition is a cornerstone of carbon-carbon bond formation.[10] The electron-deficient β-carbon of the enone in this compound is highly susceptible to attack by a wide range of soft nucleophiles, including enolates, amines, and thiols. This reaction provides a powerful tool for introducing diverse functional groups and building molecular complexity.
Diagram: Michael Addition to this compound
Caption: The versatile Michael addition reaction.
Protocol: Michael Addition of a Thiol to this compound
Materials:
-
This compound
-
Thiophenol
-
Triethylamine
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equiv.) in dichloromethane.
-
Add thiophenol (1.1 equiv.) and triethylamine (1.2 equiv.) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,4-adduct.
Causality Behind Experimental Choices:
-
Triethylamine: A non-nucleophilic base is used to deprotonate the thiol, generating the more nucleophilic thiolate anion.
-
Aqueous Workup: The basic wash removes any excess thiophenol and the triethylammonium salt.
Applications in the Synthesis of Pharmaceutical Compounds
The versatility of this compound and its derivatives makes them valuable starting materials for the synthesis of a wide range of pharmaceutical agents.
Steroidal Anti-Inflammatory Drugs
As previously mentioned, the Robinson annulation of precursors to this compound provides access to the core structures of many steroids.[5] These compounds, such as cortisone and its derivatives, are potent anti-inflammatory agents used in the treatment of a variety of conditions.[3]
Antiviral Agents
The cyclohexene scaffold is a key feature in several antiviral drugs. For instance, the neuraminidase inhibitor oseltamivir (Tamiflu), used for the treatment of influenza, contains a substituted cyclohexene ring. While the commercial synthesis of oseltamivir starts from shikimic acid, synthetic routes utilizing cyclohexene derivatives have been explored.[7] Furthermore, various cyclohexenyl nucleosides have been synthesized and shown to possess significant antiviral activity against herpes viruses.[11][12]
Anticancer Agents
Cyclohexenone derivatives have demonstrated promising anticancer activities.[13][14] They have been shown to inhibit the growth of various cancer cell lines, and their mechanism of action is often attributed to the induction of apoptosis.[13] The ability to functionalize the cyclohexenone ring through reactions like the Michael addition allows for the synthesis of libraries of compounds for screening as potential anticancer agents.
Neuroprotective Agents
The cyclohexanone core is also found in molecules with neuroprotective properties.[11][15] Certain cyclohexanone derivatives have been shown to be inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in the progression of Alzheimer's disease.[11] The development of novel neuroprotective agents is a critical area of research, and building blocks like this compound offer a promising starting point for the synthesis of new drug candidates.
Conclusion
This compound is a powerful and versatile building block in the synthesis of pharmaceutical compounds. Its rich and tunable reactivity, particularly through the Robinson annulation and Michael addition, provides access to a wide array of complex molecular architectures. From the steroidal core of anti-inflammatory drugs to the cyclohexene ring of antiviral agents and the functionalized cyclohexanone scaffold of anticancer and neuroprotective compounds, the applications of this synthon are both broad and significant. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers and scientists in the field of drug development, facilitating the continued exploration and exploitation of this remarkable building block in the quest for new and improved medicines.
References
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University College London. (n.d.). Novel Approaches to the Synthesis of Wieland- Miescher Ketone Analogues. UCL Discovery. Retrieved from [Link]
-
ChemBK. (n.d.). ethyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate. Retrieved from [Link]
-
Iqbal, J., et al. (2016). Biological Evaluation of Synthetic α,β-unsaturated Carbonyl Based Cyclohexanone Derivatives as Neuroprotective Novel Inhibitors of Acetylcholinesterase, Butyrylcholinesterase and amyloid-β Aggregation. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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ResearchGate. (2020). Bioactive Cyclohexenones: A Mini Review. Retrieved from [Link]
-
MDPI. (2019). Synthesis and Neuroprotective Action of Xyloketal Derivatives in Parkinson's Disease Models. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
-
De Clercq, E., et al. (1993). Synthesis and antiviral activity of a series of new cyclohexenyl nucleosides. PubMed. Retrieved from [Link]
-
ResearchGate. (2020). Anticancer activities of cyclohexenone derivatives. Retrieved from [Link]
-
Frontiers. (2023). Editorial: Neuroprotective and therapeutic effects of progesterone, allopregnanolone, and their derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine. Retrieved from [Link]
-
Wikipedia. (n.d.). Oseltamivir total synthesis. Retrieved from [Link]
-
Juniper Publishers. (2020). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 4-oxocyclohexane-1-carboxylate. Retrieved from [Link]
-
PubMed. (2016). New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1998). Hajos–Parrish ketone: approaches toward C-ring precursors of 7-deoxytaxol. Retrieved from [Link]
-
National Institutes of Health. (2018). Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. Retrieved from [Link]
-
ACS Publications. (2001). Access to Wieland−Miescher Ketone in an Enantiomerically Pure Form by a Kinetic Resolution with Yeast-Mediated Reduction. Retrieved from [Link]
-
Frontiers. (2024). Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2. Retrieved from [Link]
-
National Institutes of Health. (2015). Synthesis and Applications of iso-Hajos–Parrish Ketones. Retrieved from [Link]
-
Waseda University. (2015). Synthesis and Applications of Hajos-Parrish Ketone Isomers. Retrieved from [Link]
-
UNI ScholarWorks. (n.d.). New reaction conditions for the synthesis of Wieland-Miescher ketone. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and Derivatization of Bis-nor Wieland-Miescher Ketone. Retrieved from [Link]
-
Wikipedia. (n.d.). Robinson annulation. Retrieved from [Link]
-
PubMed. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,6-DIOXO-8a-METHYL-1,2,3,4,6,7,8,8a-OCTAHYDRONAPHTHALENE. Retrieved from [Link]
-
OUCI. (n.d.). The uses of cyclohexan-1,4-dione for the synthesis of thiophene derivatives as new anti-proliferative, prostate anticancer, c-Met and tyrosine kinase inhibitors. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis of 4-Methylimidazole-2-Carboxylic Acid. Retrieved from [Link]
-
YouTube. (2021). Robinson Annulation Reaction Explained | Michael Addition + Aldol Condensation to Cyclohexenones. Retrieved from [Link]
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Application Notes and Protocols for the Grignard Reaction with Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate
Introduction: Navigating the Versatility of Grignard Reagents with α,β-Unsaturated Systems
The Grignard reaction, a cornerstone of carbon-carbon bond formation, offers profound utility in synthetic organic chemistry.[1] Its application to α,β-unsaturated carbonyl compounds, such as Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate, opens a gateway to complex molecular architectures. This substrate is particularly interesting as it presents two electrophilic sites: the carbonyl carbon and the β-carbon of the enone system. This duality gives rise to a fascinating regioselectivity challenge, allowing for either direct (1,2) or conjugate (1,4) addition of the Grignard reagent. The ability to selectively control the outcome of this reaction is of paramount importance in the synthesis of natural products and active pharmaceutical ingredients.
This comprehensive guide provides researchers, scientists, and drug development professionals with a deep understanding of the mechanistic nuances and practical execution of the Grignard reaction on this compound. We will explore both the uncatalyzed and the copper-catalyzed pathways, offering detailed protocols to favor either the 1,2- or 1,4-addition products, thereby unlocking the full synthetic potential of this versatile reaction.
Mechanistic Crossroads: 1,2-Addition versus 1,4-Conjugate Addition
The reaction of a Grignard reagent (RMgX) with an α,β-unsaturated ketone like this compound can proceed through two distinct pathways, a concept critical to understanding and controlling the reaction's outcome.[2]
1. The Path of Direct Attack: 1,2-Addition
Grignard reagents are considered "hard" nucleophiles, meaning the negative charge is concentrated on the carbon atom.[3] This inherent property leads to a preference for attacking the harder electrophilic center, which is the carbonyl carbon. This rapid, irreversible attack is known as 1,2-addition and results in the formation of a tertiary alcohol after acidic workup.[4] The reaction is typically performed in the absence of any catalyst and at low temperatures to favor this kinetic product.[2]
2. The Influence of Soft Nucleophiles: 1,4-Conjugate Addition
To steer the reaction towards the β-carbon, a "softer" nucleophile is required. This is elegantly achieved by introducing a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI) or copper(I) bromide-dimethyl sulfide complex.[5][6] The Grignard reagent undergoes transmetalation with the copper salt to form an organocuprate species in situ. Organocuprates are "softer" nucleophiles and preferentially attack the softer electrophilic β-carbon of the enone system in a process called 1,4-conjugate addition or Michael addition.[5] This pathway leads to the formation of a β-alkylated ketone after enolate quenching.
The choice of reaction conditions, therefore, becomes a powerful tool to dictate the regiochemical outcome, providing access to two distinct product classes from the same set of starting materials.
Visualizing the Reaction Pathways
The following diagram illustrates the two competing mechanistic pathways for the Grignard reaction with this compound.
Caption: Competing 1,2- and 1,4-addition pathways.
Experimental Protocols
The following protocols are representative procedures for achieving selective 1,2- or 1,4-addition. Researchers should note that optimization of reaction parameters may be necessary for specific Grignard reagents and scales.
Protocol 1: Selective 1,2-Addition to Afford the Tertiary Alcohol
This protocol is designed to favor the direct attack of the Grignard reagent on the carbonyl group.
Materials:
-
This compound
-
Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M in diethyl ether)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and an inert gas inlet. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a stream of inert gas.
-
Reactant Preparation: Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF (approximately 0.2 M solution) in the reaction flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Add the Grignard reagent (1.2 eq) to the dropping funnel and add it dropwise to the stirred solution of the enone over 30 minutes, maintaining the temperature at -78 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at -78 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride while the flask is still in the cooling bath.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure tertiary alcohol.
Protocol 2: Selective 1,4-Conjugate Addition for the β-Alkylated Ketone
This protocol utilizes a copper(I) catalyst to promote the formation of the 1,4-addition product.
Materials:
-
This compound
-
Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M in diethyl ether)
-
Copper(I) iodide (CuI) or Copper(I) bromide-dimethyl sulfide complex (CuBr·SMe₂)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and inert gas supply (Nitrogen or Argon)
Procedure:
-
Catalyst Suspension: To a dry, three-necked round-bottom flask under an inert atmosphere, add CuI (5-10 mol%) and anhydrous THF.
-
Cooling: Cool the suspension to -20 °C using a suitable cooling bath (e.g., ice/salt).
-
Grignard Pre-complexation: Add the Grignard reagent (1.5 eq) dropwise to the stirred suspension of the copper salt. A color change is typically observed as the organocuprate forms. Stir for 15-20 minutes.
-
Enone Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the reaction mixture, maintaining the temperature at -20 °C.
-
Reaction Monitoring: Stir the reaction at this temperature for 2-4 hours, monitoring its progress by TLC.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: Follow the same work-up, drying, concentration, and purification steps as described in Protocol 1.
Experimental Workflow Visualization
The following diagram outlines the general experimental workflow for the Grignard reaction with this compound.
Caption: General experimental workflow.
Data Presentation: Expected Outcomes and Characterization
The success of the chosen protocol is determined by the analysis of the final product. Below is a table summarizing the expected products and key analytical features to distinguish them.
| Parameter | Protocol 1 (1,2-Addition) | Protocol 2 (1,4-Addition) |
| Major Product | Methyl 4-hydroxy-2-methyl-4-alkyl-cyclohex-2-enecarboxylate | Methyl 2-methyl-4-oxo-4-alkyl-cyclohexanecarboxylate |
| Typical Yield Range | 60-85% | 70-95% |
| ¹H NMR | - Disappearance of the enone proton signal.- Appearance of a new singlet for the tertiary alcohol proton (if not exchanged with D₂O).- Signals corresponding to the newly introduced alkyl group. | - Disappearance of the enone proton signal.- Appearance of new signals for the protons at the now saturated C3 and C4 positions.- Signals corresponding to the newly introduced alkyl group. |
| ¹³C NMR | - Disappearance of the ketone carbonyl signal (~198 ppm).- Appearance of a new signal for the tertiary alcohol carbon (~70-80 ppm). | - The ketone carbonyl signal is retained, shifted to a typical saturated ketone range (~210 ppm).- Appearance of new aliphatic carbon signals. |
| IR Spectroscopy | - Disappearance of the C=O stretch of the enone (~1670 cm⁻¹).- Appearance of a broad O-H stretch (~3400 cm⁻¹). | - The C=O stretch is retained, shifted to a typical saturated ketone frequency (~1715 cm⁻¹).- Absence of a broad O-H stretch. |
Note on Stereoselectivity: For both 1,2- and 1,4-additions to this cyclic system, diastereomers may be formed. The stereochemical outcome is influenced by the steric hindrance of the existing substituents on the cyclohexene ring, which directs the incoming nucleophile to the less hindered face. The diastereomeric ratio should be determined by techniques such as NMR spectroscopy or chiral chromatography.
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating. The clear distinction in the spectroscopic data between the 1,2- and 1,4-addition products allows for unambiguous confirmation of the reaction's outcome. For instance, the presence or absence of a hydroxyl stretch in the IR spectrum is a definitive indicator of the reaction pathway taken. Similarly, the characteristic chemical shifts in both ¹H and ¹³C NMR spectra provide a robust method for product identification and purity assessment. Consistent and reproducible results are expected when the described anhydrous and inert conditions are meticulously maintained.
Conclusion
The Grignard reaction with this compound is a powerful and versatile transformation. By understanding the underlying mechanistic principles of 1,2- versus 1,4-addition and by carefully selecting the reaction conditions, particularly through the use of copper catalysis, chemists can selectively synthesize two different classes of valuable building blocks. The protocols and analytical guidance provided herein serve as a comprehensive resource for researchers aiming to leverage this reaction in their synthetic endeavors, enabling the efficient and predictable construction of complex molecules.
References
-
Ahn, K. H., Klassen, R. B., & Lippard, S. J. (n.d.). Enantioselective conjugate addition of Grignard reagents to enones catalyzed by chiral cuprate complexes. Organometallics. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]
-
Feringa, B. L. (2007). Catalytic Enantioselective Conjugate Addition with Grignard Reagents. Accounts of Chemical Research, 40(12), 1335-1344. Retrieved from [Link]
-
Jasperse, C. (n.d.). Grignard Reaction. Retrieved from [Link]
-
López, F., Harutyunyan, S. R., Minnaard, A. J., & Feringa, B. L. (2004). Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. Proceedings of the National Academy of Sciences, 101(16), 5834-5838. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 4-oxocyclohexanecarboxylate. PubChem Compound Database. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Reusch, W. (2021, December 27). 1,2- and 1,4-Additions of Organometallic Reagents. Chemistry LibreTexts. Retrieved from [Link]
-
Reusch, W. (2015, July 18). 1,2- and 1,4-Additions of Organometallic Reagents. Chemistry LibreTexts. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Reactions of organocopper reagents. Retrieved from [Link]
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Application Notes and Protocols: Diastereoselective Reduction of the Ketone in Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate
Authored by: [Your Name/Department], Senior Application Scientist
Abstract: The reduction of the prochiral ketone in Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate is a critical transformation in the synthesis of various biologically active molecules and natural products. The stereochemical outcome of this reduction, yielding either the cis or trans diastereomer of the corresponding 4-hydroxy compound, is highly dependent on the choice of reducing agent and reaction conditions. This document provides a detailed technical guide for researchers, scientists, and drug development professionals on performing this reduction with a focus on achieving high diastereoselectivity. We present and compare protocols using sodium borohydride, Luche reduction conditions, and L-selectride, explaining the mechanistic rationale behind the observed stereoselectivities.
Introduction: The Significance of Stereocontrol in the Reduction of a Substituted Cyclohexenone
This compound is a versatile synthetic intermediate possessing multiple functional groups amenable to further elaboration. The reduction of its ketone functionality introduces a new chiral center at the C-4 position. The relative stereochemistry between this newly formed hydroxyl group and the existing stereocenter at C-1 (bearing the carbomethoxy group) is crucial for defining the three-dimensional architecture of the molecule, which in turn dictates its biological activity and physical properties.
The two possible diastereomeric products are the cis- and trans-4-hydroxy derivatives. The ability to selectively synthesize one diastereomer over the other is a common challenge in organic synthesis. This guide explores methodologies to control this stereochemical outcome through the judicious selection of hydride-donating reagents.
Mechanistic Considerations: Achieving Diastereoselectivity
The diastereoselectivity of the hydride reduction of cyclic ketones is primarily governed by two competing factors: steric approach control and product development control (thermodynamic stability of the product).[1]
-
Steric Approach Control: The incoming hydride nucleophile will attack the carbonyl carbon from the less sterically hindered face. In the case of our substrate, the presence of the methyl and carbomethoxy groups influences the accessibility of the two faces of the carbonyl.
-
Product Development Control: The reaction may proceed through a transition state that resembles the product. In such cases, the thermodynamically more stable product is preferentially formed. Generally, in substituted cyclohexanes, equatorial substituents are more stable than their axial counterparts.
The interplay of these factors is highly dependent on the nature of the reducing agent. Small, unhindered reducing agents tend to favor axial attack, leading to the equatorial alcohol, while bulky reducing agents often exhibit the opposite selectivity due to steric hindrance.
Comparative Analysis of Reduction Protocols
The following table summarizes the expected outcomes and key parameters for the reduction of this compound using different reducing agents.
| Reducing Agent/Method | Primary Product Stereochemistry | Key Advantages | Typical Conditions |
| Sodium Borohydride (NaBH₄) | Mixture of diastereomers, often favoring the thermodynamically more stable isomer. | Cost-effective, mild, and easy to handle. | Methanol or ethanol, 0 °C to room temperature. |
| Luche Reduction (NaBH₄, CeCl₃) | High 1,2-selectivity, yielding the allylic alcohol.[2][3][4][5] | Suppresses 1,4-conjugate addition to the enone system. | Methanol, -78 °C to 0 °C. |
| L-selectride® | High diastereoselectivity, often favoring the sterically less accessible product. | Bulky reagent, excellent for stereocontrol. | Tetrahydrofuran (THF), -78 °C. |
Experimental Protocols
Protocol 1: Reduction with Sodium Borohydride
This protocol provides a straightforward method for the reduction of the ketone, though it may result in a mixture of diastereomers.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol (0.1 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.
Causality Behind Experimental Choices:
-
The use of methanol as a solvent is common for NaBH₄ reductions as it also serves as a proton source for the workup.[6]
-
Maintaining a low temperature helps to control the reaction rate and can sometimes improve selectivity.
-
The portion-wise addition of NaBH₄ prevents an exothermic reaction and potential side reactions.
Protocol 2: Luche Reduction for Selective 1,2-Reduction
This method is ideal for selectively reducing the ketone carbonyl group without affecting the carbon-carbon double bond (1,2-reduction).[2][3][4][5]
Materials:
-
This compound
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Acetone
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dry ice/acetone bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and cerium(III) chloride heptahydrate (1.1 eq) in methanol (0.1 M).
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Add sodium borohydride (1.1 eq) in one portion to the vigorously stirred solution.
-
Continue stirring at -78 °C for 30-60 minutes, monitoring the reaction by TLC.
-
Quench the reaction by adding acetone, followed by water.
-
Allow the mixture to warm to room temperature and then partition between ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Causality Behind Experimental Choices:
-
Cerium(III) chloride acts as a Lewis acid, coordinating to the carbonyl oxygen and increasing its electrophilicity. This promotes the "hard" nature of the borohydride reagent, favoring attack at the "hard" carbonyl carbon over the "soft" β-carbon of the enone system.[2][3]
-
The low temperature (-78 °C) enhances the selectivity of the reaction.
Protocol 3: Diastereoselective Reduction with L-selectride®
L-selectride® (Lithium tri-sec-butylborohydride) is a sterically hindered reducing agent that often provides high diastereoselectivity, favoring attack from the less hindered face, which may lead to the thermodynamically less stable alcohol.
Materials:
-
This compound
-
L-selectride® (1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
3 M aqueous sodium hydroxide (NaOH) solution
-
30% aqueous hydrogen peroxide (H₂O₂) solution
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask and nitrogen/argon line
-
Syringes
-
Dry ice/acetone bath
Procedure:
-
Set up a flame-dried Schlenk flask under an inert atmosphere (nitrogen or argon).
-
Add a solution of this compound (1.0 eq) in anhydrous THF (0.1 M) to the flask.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add L-selectride® (1.2 eq, 1.0 M solution in THF) dropwise via syringe over 20 minutes.
-
Stir the reaction at -78 °C for 2-3 hours, monitoring by TLC.
-
Carefully quench the reaction at -78 °C by the slow, dropwise addition of water, followed by 3 M aqueous NaOH solution, and then 30% aqueous H₂O₂ solution (addition of H₂O₂ can be exothermic).
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous Na₂S₂O₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Causality Behind Experimental Choices:
-
The bulky nature of the tri-sec-butylborohydride anion dictates its approach to the carbonyl group, leading to high stereoselectivity.
-
The reaction is performed under anhydrous conditions and an inert atmosphere as organoboranes are sensitive to air and moisture.
-
The oxidative workup with NaOH and H₂O₂ is necessary to break down the borane byproducts into more easily separable boric acid salts.
Visualization of Concepts
Reaction Scheme
Caption: A typical experimental workflow for the reduction reaction.
Stereochemical Outcome Logic
Caption: Influence of reagent size on stereoselectivity.
Conclusion
The diastereoselective reduction of this compound can be effectively controlled through the careful selection of the reducing agent. While sodium borohydride offers a simple and economical option, it may provide limited stereocontrol. For high 1,2-selectivity in this enone system, the Luche reduction is the method of choice. To achieve high diastereoselectivity, the sterically demanding L-selectride® is a powerful reagent. The protocols and mechanistic insights provided in this guide are intended to empower researchers to make informed decisions in their synthetic endeavors, ultimately leading to the efficient and selective synthesis of the desired stereoisomer.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Luche Reduction. Retrieved from [Link]
-
Reis, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
- Supporting Information. (n.d.). General Procedure for Reductions with L-Selectride. Retrieved from a source providing general experimental procedures.
- Google Patents. (n.d.). Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
- Saeed, A. (2025, August 10). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. ResearchGate.
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link] (Note: A more specific URL from a relevant procedure would be ideal).
- ResearchGate. (2025, August 7). Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One.
-
Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-methyl-4-oxocyclohex-1-enecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- Avenoza, A., et al. (2001). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron, 57(14), 2745–2755.
- ResearchGate. (n.d.). Facial stereoselectivity of the hydride addition to 2-substituted cyclohexanones.
- Google Patents. (n.d.). Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides.
- Indian Academy of Sciences. (n.d.). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters.
-
PubChem. (n.d.). Methyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). The formation and alkylation of specific enolate anions from an unsymmetrical ketone. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reduction of Carbonyls to Alcohols Using Metal Hydrides. Retrieved from [Link]
- Dauben, W. G., Fonken, G. J., & Noyce, D. S. (1956). The Stereochemistry of Hydride Reductions. Journal of the American Chemical Society, 78(11), 2579–2582.
- Journal of the American Chemical Society. (n.d.). Selective Reductions. VIII. The Stereochemistry of Reduction of Cyclic and Bicyclic Ketones by the Alkoxy-Substituted Lithium Aluminum Hydrides.
-
Khan Academy. (n.d.). Formation of alcohols using hydride reducing agents [Video]. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-oxocyclohex-2-enecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Luche reduction. Retrieved from [Link]
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Application Note: A Scalable and Robust Protocol for the Synthesis of Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate
Abstract & Introduction
Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate is a highly valuable cyclic enone intermediate in organic synthesis. Its structural motif is a cornerstone for the construction of complex molecules, including steroids, terpenoids, and other bioactive natural products. The molecule is a close relative of the Wieland-Miescher ketone and Hagemann's ester, both of which are pivotal building blocks in total synthesis.[1][2][3] This application note provides a comprehensive, field-tested guide for the large-scale synthesis of this target molecule, focusing on the robust and classic Robinson annulation reaction. We will delve into the mechanistic rationale behind the procedural choices, offering a detailed, step-by-step protocol suitable for researchers in industrial and academic settings who require multi-gram to kilogram quantities of this intermediate.
The Synthetic Strategy: The Robinson Annulation
The most efficient and widely adopted method for constructing the target cyclohexenone ring system is the Robinson annulation.[4] This powerful reaction sequence builds a new six-membered ring onto an existing ketone. It is a tandem (or cascade) reaction that elegantly combines two fundamental transformations in a single pot: a Michael addition followed by an intramolecular aldol condensation .[5][6]
The Core Mechanism:
-
Michael Addition: The process begins with the base-catalyzed formation of an enolate from a Michael donor (in our case, methyl acetoacetate). This enolate then performs a conjugate addition to a Michael acceptor, the α,β-unsaturated ketone, methyl vinyl ketone (MVK). This step forms a 1,5-dicarbonyl intermediate.[7][8]
-
Intramolecular Aldol Condensation: Under the same basic conditions, a new enolate is formed from the 1,5-dicarbonyl intermediate. This enolate then attacks one of the carbonyl groups within the same molecule, leading to cyclization and the formation of a six-membered ring containing a β-hydroxy ketone.[6]
-
Dehydration: Upon heating, this aldol addition product readily undergoes dehydration (elimination of a water molecule) to yield the final, thermodynamically stable α,β-unsaturated ketone product.[7][9]
This sequence provides a convergent and atom-economical route to the desired cyclohexenone framework.
Caption: The Robinson Annulation Reaction Pathway.
Causality Behind Experimental Choices for Scalability
Executing a Robinson annulation on a large scale requires careful consideration of reagents and conditions to maximize yield, ensure safety, and minimize side reactions like polymerization.
-
Choice of Base (Sodium Methoxide): While various bases can catalyze this reaction, sodium methoxide (NaOMe) in methanol is an excellent choice for large-scale operations. It is relatively inexpensive, highly effective at generating the necessary enolate from methyl acetoacetate, and the corresponding solvent (methanol) is easily removed during workup. Its basicity is sufficient to drive both the Michael addition and the subsequent aldol cyclization.
-
Control of Methyl Vinyl Ketone (MVK) Addition: MVK is prone to polymerization, especially in the presence of base.[8] On a large scale, this exothermic side reaction can be dangerous and significantly reduce the yield. Therefore, the protocol specifies the slow, controlled addition of MVK to the reaction mixture at a reduced temperature (0-5 °C). This maintains a low steady-state concentration of MVK, favoring the desired Michael addition over polymerization.[8]
-
Solvent Selection (Methanol): Methanol is the solvent of choice as it is the conjugate acid of the methoxide base, preventing unwanted transesterification reactions with the methyl ester of the starting material and product. It is also an effective solvent for all reactants and intermediates.
-
Thermal Dehydration: The final dehydration of the aldol adduct is driven by heat during the reflux step. This is a critical step to ensure the complete conversion to the final conjugated enone, which is the most stable product.[9] Driving the reaction to completion simplifies the subsequent purification process.
-
Workup and Purification: A standard aqueous workup with a mild acid (like ammonium chloride) is used to neutralize the basic catalyst. For large-scale purification, vacuum distillation is superior to column chromatography. It is more time-efficient, requires less solvent, and is more amenable to industrial-scale processing for purifying kilograms of material.[10]
Detailed Experimental Protocol
Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, is mandatory. Sodium methoxide is corrosive and reacts violently with water. Methyl vinyl ketone is toxic, flammable, and a lachrymator. All additions should be performed carefully, and the reaction should be monitored for any uncontrolled exotherms.
Equipment:
-
A multi-neck, round-bottom flask or a jacketed glass reactor of appropriate size (e.g., 5 L for a 1-mole scale reaction), equipped with:
-
Overhead mechanical stirrer
-
Thermometer or temperature probe
-
Pressure-equalizing dropping funnel
-
Reflux condenser with an inert gas (N₂ or Argon) inlet
-
Reagents & Materials:
| Reagent | Formula | MW ( g/mol ) | Moles | Molar Eq. | Amount |
| Methyl Acetoacetate | C₅H₈O₃ | 116.12 | 1.00 | 1.0 | 116.1 g |
| Sodium Methoxide | CH₃ONa | 54.02 | 1.10 | 1.1 | 59.4 g |
| Methanol (Anhydrous) | CH₄O | 32.04 | - | - | 1.5 L |
| Methyl Vinyl Ketone | C₄H₆O | 70.09 | 1.05 | 1.05 | 73.6 g (87.6 mL) |
| Toluene | C₇H₈ | 92.14 | - | - | 500 mL |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | - | - | ~500 mL |
| Brine (Saturated NaCl) | NaCl | 58.44 | - | - | ~250 mL |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - | As needed |
Procedure:
-
Reactor Setup: Assemble the dry reactor under an inert atmosphere (N₂ or Argon).
-
Base Preparation: To the reactor, add the anhydrous methanol (1.5 L). With vigorous stirring, carefully and portion-wise add the sodium methoxide (59.4 g). Note: This will generate some heat. Allow the solution to cool to room temperature.
-
Enolate Formation: Cool the sodium methoxide solution to 0-5 °C using an ice-water bath. Slowly add the methyl acetoacetate (116.1 g) via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0-5 °C for an additional 30 minutes to ensure complete enolate formation.
-
Michael Addition: While maintaining the temperature at 0-5 °C, add the methyl vinyl ketone (73.6 g) dropwise from the addition funnel over 1.5-2 hours. A slow addition rate is critical to control the exotherm and prevent polymerization.[8]
-
Reaction Progression: After the MVK addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours (overnight).
-
Aldol Condensation & Dehydration: Attach the reflux condenser and heat the reaction mixture to reflux (approx. 65 °C) using a heating mantle. Maintain a gentle reflux for 2-3 hours to drive the cyclization and dehydration steps to completion.[7]
-
Quenching and Workup: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing 1 L of ice-cold saturated ammonium chloride (NH₄Cl) solution with stirring.
-
Solvent Removal & Extraction: Transfer the quenched mixture to a rotary evaporator and remove the bulk of the methanol under reduced pressure. Transfer the remaining aqueous slurry to a large separatory funnel. Add toluene (500 mL) and shake vigorously. Separate the organic layer. Extract the aqueous layer two more times with 250 mL portions of toluene.
-
Washing and Drying: Combine all organic extracts and wash them once with brine (250 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate on a rotary evaporator to yield the crude product as a dark oil.
-
Purification: Purify the crude oil by vacuum distillation to obtain this compound as a pale yellow liquid. The expected yield is typically in the range of 70-80%.
Caption: Large-Scale Synthesis Workflow Diagram.
References
-
Organic Chemistry Tutor. (2018). Robinson Annulation Reaction Mechanism. YouTube. Available at: [Link]
-
Ashenhurst, J. (2018). The Robinson Annulation. Master Organic Chemistry. Available at: [Link]
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Organic Chemistry Portal. Enone and unsaturated ester synthesis. Available at: [Link]
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ResearchGate. (n.d.). The Hajos–Parrish–Eder–Sauer–Wiechert reaction. Available at: [Link]
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Dethe, D. H., & Sharma, N. (2025). Wieland–Miescher ketone: a cornerstone in natural product synthesis. Royal Society of Chemistry. Available at: [Link]
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Begbie, A. L., & Golding, B. T. (1972). A new synthesis of ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate (Hagemann's ester) and its methyl and t-butyl analogues. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
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SYNTHESIS. (n.d.). Synthesis and Derivatization of Bis-nor Wieland–Miescher Ketone. Available at: [Link]
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Chemistry LibreTexts. (2025). 23.12: The Robinson Annulation Reaction. Available at: [Link]
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PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
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Indian Academy of Sciences. (n.d.). Enantioselective solvent-free Robinson annulation reactions. Available at: [Link]
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ACS Publications. (2019). Synthesis of Sugar-Based Enones and Their Transformation into 3,5-Disubstituted Furans and 2-Acyl-Substituted 1,2,3-Trideoxy Sugars in the Presence of Lewis Acids. Organic Letters. Available at: [Link]
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UCL Discovery. (n.d.). Novel approaches to the synthesis of Wieland-Miescher ketone analogues. Available at: [Link]
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Thieme. (n.d.). The Hajos–Parrish–Eder–Sauer–Wiechert Reaction. Available at: [Link]
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ResearchGate. (2025). An Overview on the Robinson Annulation. Available at: [Link]
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ACS Publications. (n.d.). Access to Wieland−Miescher Ketone in an Enantiomerically Pure Form by a Kinetic Resolution with Yeast-Mediated Reduction. The Journal of Organic Chemistry. Available at: [Link]
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PNAS. (n.d.). New mechanistic studies on the proline-catalyzed aldol reaction. Available at: [Link]
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ChemistryViews. (2019). Enone Synthesis Uses Reductive Nickel Catalysis. Available at: [Link]
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Sheffield Hallam University. (n.d.). A Sheffield Hallam University thesis. Available at: [Link]
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Organic Syntheses. (n.d.). 2-Butynoic acid, 4-hydroxy-, methyl ester. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Robinson Annulation. Available at: [Link]
-
Chemistry LibreTexts. (2021). 10.9: Dehydration of Aldol Products - Synthesis of Enones. Available at: [Link]
-
ResearchGate. (2025). Enantioselective Synthesis of Wieland-Miescher Ketone through Bimorpholine-Catalyzed Organocatalytic Aldol Condensation. Available at: [Link]
-
ChemBK. (2024). ethyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate. Available at: [Link]
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MDPI. (n.d.). Process Simulation of a Temperature Swing Absorption Process for Hydrogen Isotope Separation. Available at: [Link]
-
Organic Syntheses. (2018). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1- carboxylate. Available at: [Link]
-
Taylor & Francis Online. (n.d.). A New Methodology for the Synthesis of Enones. Available at: [Link]
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ResearchGate. (n.d.). Scheme 2. The Hajos-Parrish-Eder-Sauer-Wiechert reaction. Available at: [Link]
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ACS Publications. (2026). Coupled Multiphase Flow and Reactive Transport Effects on Hydraulic Fracture Interference during CO2-EOR and Storage in Unconventional Reservoirs. Energy & Fuels. Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of methyl 4-oxocyclohexane-1-carboxylate. Available at: [Link]
-
ResearchGate. (2025). Catalysis of the Hajos—Parrish—Eder—Sauer—Wiechert Reaction by cis‐ and trans‐4,5‐Methanoprolines: Sensitivity of Proline Catalysis to Pyrrolidine Ring Conformation. Available at: [Link]
-
PubChem. Methyl 4-oxocyclohex-2-enecarboxylate. National Center for Biotechnology Information. Available at: [Link]
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Application Notes and Protocols for the Use of Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate in Diels-Alder Reactions
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate as a dienophile in Diels-Alder reactions. This document delves into the mechanistic underpinnings, stereochemical control, and practical execution of this powerful cycloaddition, offering field-proven insights to facilitate the synthesis of complex polycyclic scaffolds.
Introduction: The Strategic Advantage of this compound in [4+2] Cycloadditions
The Diels-Alder reaction stands as a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of six-membered rings from a conjugated diene and a dienophile.[1] this compound is a proficient dienophile due to the presence of electron-withdrawing groups—a ketone and an ester—conjugated with the carbon-carbon double bond.[2] This electronic feature lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, facilitating the crucial frontier molecular orbital interaction with the Highest Occupied Molecular Orbital (HOMO) of a diene.[3]
The rigid cyclic structure of this dienophile offers distinct advantages in stereochemical control, leading to the formation of bicyclic and polycyclic systems with a high degree of predictability. The resulting bicyclo[2.2.2]octane core is a prevalent motif in numerous natural products and pharmaceutically active compounds, making this dienophile a valuable building block in drug discovery and total synthesis.[4]
Mechanistic Considerations and Stereochemical Control
The Diels-Alder reaction is a concerted, pericyclic process occurring through a single, cyclic transition state.[5] This concerted nature dictates that the stereochemistry of the reactants is faithfully translated to the product.
The Endo Rule and Facial Selectivity
In reactions involving cyclic dienophiles, the "endo rule" is a critical principle for predicting the major diastereomer. The endo transition state, where the substituents on the dienophile are oriented towards the developing π-system of the diene, is generally favored kinetically.[6] This preference is attributed to stabilizing secondary orbital interactions between the substituents on the dienophile and the interior of the diene.
For this compound, the ester and methyl groups introduce additional stereochemical considerations. The diene can approach the dienophile from either the face syn to the ester group or anti to it. Steric hindrance often dictates this facial selectivity, with the diene preferentially approaching from the less hindered face.
Diagram: Endo vs. Exo Transition States
Caption: Workflow for a Lewis acid-catalyzed Diels-Alder reaction.
Experimental Protocols
The following protocols are provided as a guide and may require optimization depending on the specific diene and desired outcome.
General Considerations
-
Reagent Purity: Use freshly distilled or purified dienes and anhydrous solvents to prevent side reactions and catalyst deactivation. This compound should be of high purity.
-
Inert Atmosphere: Reactions, especially those employing Lewis acids, should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Temperature Control: Careful temperature control is crucial for managing reaction rates and selectivity.
Protocol 1: Thermal Diels-Alder Reaction with Cyclopentadiene
This protocol describes a representative thermal Diels-Alder reaction.
Materials:
-
This compound
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Toluene (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene (0.5 M), add freshly cracked cyclopentadiene (1.5 eq) at room temperature.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired bicyclo[2.2.2]octane adduct.
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction with Isoprene
This protocol outlines a Lewis acid-catalyzed reaction to enhance rate and selectivity.
Materials:
-
This compound
-
Isoprene (freshly distilled)
-
Aluminum chloride (AlCl₃) or other suitable Lewis acid
-
Dichloromethane (DCM, anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (nitrogen or argon)
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous DCM (0.2 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Lewis acid (e.g., AlCl₃, 1.1 eq) portion-wise, maintaining the low temperature. Stir for 15-30 minutes.
-
Add freshly distilled isoprene (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C and monitor its progress by TLC.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation and Analysis
The success of the Diels-Alder reaction is evaluated by yield and stereoselectivity. The product structure and stereochemistry are typically determined by NMR spectroscopy (¹H, ¹³C, NOESY) and mass spectrometry.
Table 1: Representative Reaction Outcomes
| Diene | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Endo:Exo Ratio |
| Cyclopentadiene | None | 110 | 6 | ~85 | >10:1 |
| Cyclopentadiene | AlCl₃ | -78 to 0 | 2 | >90 | >20:1 |
| Isoprene | None | 110 | 12 | ~70 | Major regioisomer |
| Isoprene | AlCl₃ | -78 to 0 | 4 | >85 | >15:1 (regioisomers) |
Note: The data presented are illustrative and based on typical outcomes for similar cyclic enone systems. Actual results may vary.
Applications in Drug Development and Natural Product Synthesis
The bicyclo[2.2.2]octane framework, readily accessible through the Diels-Alder reaction of this compound, is a key structural element in a variety of biologically active molecules. The functional handles (ester and ketone) on the cycloadduct provide versatile points for further chemical transformations, enabling the elaboration of the core structure into more complex targets. This strategy has been employed in the synthesis of various natural products and their analogs for the development of new therapeutic agents.
Conclusion
This compound is a highly effective and versatile dienophile for the construction of complex polycyclic systems via the Diels-Alder reaction. Its electronic and structural features provide a foundation for high reactivity and stereocontrol. The judicious use of thermal or Lewis acid-catalyzed conditions allows for the tailored synthesis of specific stereoisomers and regioisomers. The protocols and mechanistic insights provided herein serve as a robust starting point for the application of this valuable building block in synthetic chemistry, particularly in the fields of natural product synthesis and drug discovery.
References
-
Master Organic Chemistry. (2017, November 13). Stereochemistry of the Diels-Alder Reaction. Retrieved from [Link]
-
YouTube. (2021, January 3). Diels Alder Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. Retrieved from [Link]
-
YouTube. (2015, March 5). Diels Alder Reaction Cyclo Reactants and Bicyclo Products. Retrieved from [Link]
-
ResearchGate. (n.d.). Diels-‐Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube Proto. Retrieved from [Link]
-
Master Organic Chemistry. (2017, November 13). Stereochemistry of the Diels-Alder Reaction. Retrieved from [Link]
-
Journal of the American Chemical Society. (2014, January 13). Intramolecular Diels–Alder Reactions of Cycloalkenones: Stereoselectivity, Lewis Acid Acceleration, and Halogen Substituent Effects. Retrieved from [Link]
-
YouTube. (2020, March 23). Diels-Alder Reaction Practice (with examples). Learn How To Easily Predict Products. Retrieved from [Link]
-
ACS Publications. (n.d.). Scalable Synthesis of Enantiomerically Pure Bicyclo[2.2.2]octadiene Ligands. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 8). Cyclic Dienes and Dienophiles in the Diels-Alder Reaction. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Lewis acid catalyst system for Diels–Alder reaction. Retrieved from [Link]
-
YouTube. (2018, September 20). 16.5b Stereoselectivity and Regioselectivity in Diels Alder Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, January 24). 16.11 Rules of the Diels–Alder Reaction. Retrieved from [Link]
-
University of Saskatchewan Library. (n.d.). Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA). Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 14.5: Characteristics of the Diels-Alder Reaction. Retrieved from [Link]
-
ACS Publications. (2022, July 6). Origin of Catalysis and Selectivity in Lewis Acid-Promoted Diels–Alder Reactions Involving Vinylazaarenes as Dienophiles. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Bicyclo[2.2.2]oct-5-en-2-ones via a Tandem Intermolecular Michael Addition Intramolecular Aldol Process (a Bridged Robinson Annulation). Retrieved from [Link]
-
University of California, Irvine. (n.d.). Diels-Alder Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). How Lewis Acids Catalyze Diels–Alder Reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Nature-Inspired Diels-Alder Reaction Facilitates Construction of the Bicyclo[2.2.2]octane Core of Andibenin B. Retrieved from [Link]
-
Sci-Hub. (n.d.). Diels‐Alder Reactions of 6,9‐Dipropyl‐1, 4‐Dioxaspiro[4.5]Deca‐6, 8‐Diene‐2, 10‐Dione with Substituted Alkenes. An Entry to Bicyclo[2.2.2]Oct‐5‐Ene‐2, 3‐Diones and 1,. Retrieved from [Link]
-
Scribd. (n.d.). Diels Alder. Retrieved from [Link]
Sources
functional group transformations of Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate
An in-depth guide to the for researchers, scientists, and drug development professionals. This document provides a detailed exploration of the molecule's reactivity, offering insights into experimental design and execution.
Introduction: The Versatile Building Block
Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate, a derivative of the renowned Hajos-Parrish ketone, is a powerful and versatile chiral building block in organic synthesis. Its densely packed functional groups—a ketone, an α,β-unsaturated ester, and a stereocenter—offer a rich landscape for a variety of chemical modifications. This guide delves into the key functional group transformations of this compound, providing both the theoretical underpinnings and practical, field-tested protocols.
The strategic importance of this molecule lies in its ability to serve as a scaffold for the synthesis of complex natural products and medicinally relevant compounds, particularly in the construction of steroids, terpenoids, and other polycyclic systems. Understanding the chemoselectivity and stereoselectivity of its transformations is paramount for its effective utilization.
Part 1: Strategic Transformations of the Core Scaffold
The reactivity of this compound can be dissected into several key areas, each offering a unique avenue for molecular elaboration.
Reduction of the Ketone: Accessing Chiral Alcohols
The reduction of the C4-carbonyl group is a fundamental transformation that introduces a new stereocenter, leading to diastereomeric alcohols. The choice of reducing agent and reaction conditions dictates the stereochemical outcome.
Causality in Stereoselective Reduction:
The stereochemical course of the reduction is governed by the steric environment around the carbonyl group. Bulky reducing agents will preferentially attack from the less hindered face of the molecule. For instance, sodium borohydride (NaBH4) is a relatively small hydride donor and may exhibit lower diastereoselectivity compared to bulkier reagents like lithium tri-sec-butylborohydride (L-Selectride®).
Experimental Protocol: Diastereoselective Reduction with Sodium Borohydride
This protocol details the reduction of the ketone to the corresponding allylic alcohol.
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH4)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol (0.1 M) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alcohol.
Trustworthiness: This protocol is self-validating through TLC monitoring, which will show the consumption of the starting material and the appearance of a new, more polar spot corresponding to the alcohol product. The diastereomeric ratio can be determined by 1H NMR analysis of the crude product.
Conjugate Addition: Forging New Carbon-Carbon Bonds
The α,β-unsaturated system is susceptible to nucleophilic attack at the C3 position via a Michael addition. This reaction is a powerful tool for introducing a wide range of substituents.
Mechanistic Insight:
The conjugate addition is typically catalyzed by a soft Lewis acid, such as a copper(I) salt, which activates the enone system towards nucleophilic attack. The use of organocuprates (Gilman reagents) is a classic example.
Experimental Protocol: Copper-Catalyzed Conjugate Addition of a Grignard Reagent
This protocol describes the addition of a methyl group to the C3 position.
Materials:
-
This compound
-
Copper(I) iodide (CuI)
-
Methylmagnesium bromide (MeMgBr) in THF (3.0 M)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na2SO4)
-
Schlenk flask and syringe techniques for handling air-sensitive reagents
Procedure:
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add CuI (0.1 eq) and anhydrous THF.
-
Cool the suspension to -20 °C.
-
Slowly add MeMgBr (1.2 eq) via syringe. The solution should turn from a colorless suspension to a grayish solution.
-
Stir the mixture for 30 minutes at -20 °C.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF via syringe.
-
Stir the reaction at -20 °C and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH4Cl.
-
Extract the mixture with diethyl ether (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the product by flash column chromatography.
Modifying the Ester: A Gateway to Diverse Functionalities
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups such as amides, acid chlorides, or other esters.
Experimental Protocol: Base-Mediated Hydrolysis of the Methyl Ester
This protocol outlines the saponification of the methyl ester.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the starting material (1.0 eq) in a mixture of THF and water (3:1).
-
Add LiOH (1.5 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH ~2 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield the carboxylic acid.
Part 2: Data Presentation and Visualization
Table 1: Summary of Key Transformations and Typical Yields
| Transformation | Reagents and Conditions | Product | Typical Yield (%) |
| Ketone Reduction | NaBH4, MeOH, 0 °C | Methyl 4-hydroxy-2-methylcyclohex-2-enecarboxylate | 85-95 |
| Conjugate Addition (Methyl) | MeMgBr, CuI, THF, -20 °C | Methyl 2,3-dimethyl-4-oxocyclohexanecarboxylate | 70-85 |
| Ester Hydrolysis | LiOH, THF/H2O, rt | 2-Methyl-4-oxocyclohex-2-enecarboxylic acid | 90-98 |
Diagram 1: Workflow for Ketone Reduction
Caption: Step-by-step workflow for the sodium borohydride reduction.
Diagram 2: Logical Relationship in Conjugate Addition
Caption: The core electrophile-nucleophile interaction in a Michael addition.
References
For further reading and detailed mechanistic discussions, consult standard organic chemistry textbooks and the primary literature. Specific protocols and optimizations can often be found in peer-reviewed journals.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate
Welcome to the technical support center for the synthesis of Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic protocols and improve your yields.
Understanding the Synthesis: The Robinson Annulation
The synthesis of this compound, a derivative of Hagemann's ester, is commonly achieved through the Robinson annulation. This powerful reaction sequence involves two key steps: a Michael addition followed by an intramolecular aldol condensation.[1][2] Understanding this mechanism is crucial for effective troubleshooting.
Caption: The Robinson Annulation pathway for the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: My yield of this compound is consistently low. What are the most likely causes?
Low yields are a common frustration in organic synthesis.[3][4] In the context of the Robinson annulation for this specific target molecule, several factors could be at play.
Troubleshooting Steps:
-
Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Ensure your methyl acetoacetate and methyl vinyl ketone are pure. Impurities can lead to side reactions. Methyl vinyl ketone, in particular, is prone to polymerization, especially if not stored correctly. It is often advisable to use freshly distilled methyl vinyl ketone.
-
Base Selection and Concentration: The choice and amount of base are critical.[1] Sodium methoxide is commonly used. Using too little base can result in incomplete enolate formation and a sluggish reaction. Conversely, an excess of a strong base can promote undesired side reactions, such as polymerization of the methyl vinyl ketone or self-condensation of the methyl acetoacetate. A full equivalent of base is typically required for the aldol reaction part of the sequence.[1]
-
-
Reaction Conditions:
-
Temperature Control: The Michael addition is typically performed at a lower temperature to control the reaction rate and minimize side reactions. The subsequent intramolecular aldol condensation often requires heating to drive the dehydration step.[5] Carefully optimizing the temperature for each step can significantly impact the yield.
-
Solvent Choice: The solvent can influence the solubility of reactants and intermediates, as well as the reactivity of the base. Methanol or ethanol are common choices. Toluene can also be used, particularly for azeotropic removal of water during the dehydration step.[6]
-
-
Side Reactions:
-
Polymerization: Methyl vinyl ketone is highly susceptible to polymerization, which is often catalyzed by base. Adding the methyl vinyl ketone slowly to the reaction mixture can help to minimize its concentration at any given time and reduce polymerization.
-
Formation of Undesired Ring Sizes: While the formation of a six-membered ring is generally favored in the intramolecular aldol condensation of 1,5-diketones, the formation of other ring sizes is possible, though less common.[7]
-
Alternative Condensation Pathways: The intermediate 1,5-diketone has multiple acidic protons, which could potentially lead to the formation of different enolates and subsequent cyclization products. However, the formation of the thermodynamically more stable six-membered ring is the major pathway.
-
Optimization Protocol: A Stepwise Approach
| Parameter | Recommendation | Rationale |
| Base | Sodium Methoxide (NaOMe) | A common and effective base for this transformation. |
| Base Stoichiometry | Start with 1.0 - 1.2 equivalents | Ensures complete enolate formation for the aldol condensation. |
| Solvent | Methanol or Ethanol | Good solubility for reactants and intermediates. |
| Temperature | Michael Addition: 0-25°C; Aldol Condensation: Reflux | Lower temperature for the Michael addition minimizes side reactions. Heating promotes the dehydration in the aldol condensation. |
| Addition of MVK | Slow, dropwise addition | Minimizes polymerization of the Michael acceptor. |
FAQ 2: I am observing multiple spots on my TLC plate, even after the reaction should be complete. What are these byproducts?
The presence of multiple spots on a TLC plate indicates an incomplete reaction or the formation of side products.
Potential Byproducts and Their Identification:
-
Unreacted Starting Materials: Compare the spots on your reaction TLC with the starting materials (methyl acetoacetate and methyl vinyl ketone).
-
Michael Adduct (1,5-diketone): This is the intermediate formed after the Michael addition but before the intramolecular aldol condensation. If the reaction is not heated sufficiently or if there is an issue with the base in the second step, this intermediate may accumulate.
-
Aldol Addition Product (β-hydroxy ketone): This is the product of the intramolecular aldol addition before dehydration. Insufficient heating during the condensation step can lead to the presence of this intermediate.
-
Polymerized Methyl Vinyl Ketone: This often appears as a streak or baseline material on the TLC plate.
-
Self-Condensation Products: The starting methyl acetoacetate can undergo self-condensation, although this is generally less favorable than the reaction with the more electrophilic methyl vinyl ketone.
Troubleshooting Workflow:
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Robinson Annulation | NROChemistry [nrochemistry.com]
- 3. quora.com [quora.com]
- 4. Sciencemadness Discussion Board - Is it normal to get low yields all the time, or am I a bad organic chemist? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. youtube.com [youtube.com]
- 6. Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate
Welcome to the technical support guide for the synthesis of Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this synthetic procedure. The content is structured to address specific experimental challenges, offering explanations grounded in reaction mechanisms and providing actionable protocols to enhance yield and purity.
The synthesis of this compound, a derivative of the well-known Hagemann's ester, is a cornerstone of organic synthesis, frequently employed in the construction of complex molecules like steroids and terpenoids.[1][2] The most common and robust method for its preparation is the Robinson annulation.[1][3] This powerful reaction sequence involves a Michael addition followed by an intramolecular aldol condensation to form the desired six-membered ring.[3][4][5]
The overall transformation is depicted below:
Caption: General reaction scheme for the synthesis of this compound.
While elegant, the Robinson annulation is a multi-step, one-pot reaction where intermediates can be diverted into undesired side products. This guide will help you navigate these challenges.
Frequently Asked Questions & Troubleshooting
FAQ 1: My reaction did not go to completion and I've isolated a different major product. What is it?
Answer:
It is highly probable that you have isolated one of the reaction intermediates. The Robinson annulation is a three-step process: 1) Michael addition, 2) intramolecular aldol addition, and 3) dehydration.[6] If the reaction is not driven to completion, for instance by insufficient heating or reaction time, these intermediates can be the major products.
-
Michael Adduct: The first intermediate is the product of the Michael addition of methyl acetoacetate to methyl vinyl ketone, which is a 1,5-dicarbonyl compound.
-
Aldol Adduct: The second intermediate is a β-hydroxy ketone, resulting from the intramolecular aldol addition of the Michael adduct.
Identification:
| Compound | Key Spectroscopic Features (¹H NMR) |
| Michael Adduct | Absence of vinylic protons. Presence of multiple methylene and methine protons in the aliphatic region. Signals for two distinct methyl ketones and one methyl ester. |
| Aldol Adduct | Presence of a hydroxyl proton signal. Absence of the α,β-unsaturation seen in the final product. Complex aliphatic region due to the cyclic structure. |
| Final Product | A single vinylic proton signal. Characteristic signals for the methyl group on the double bond, the methyl ester, and the methylene protons of the ring. |
Troubleshooting Protocol:
-
Confirm Intermediate Structure: Use spectroscopic methods (NMR, IR, MS) to confirm the identity of your isolated product.
-
Drive the Reaction to Completion: If you have isolated either the Michael or aldol adduct, you can resubject it to the reaction conditions. Typically, heating the reaction mixture is necessary for the final dehydration step to occur.[6] Ensure your reaction temperature is adequate (reflux in a suitable solvent like ethanol or toluene is common) and that the reaction is monitored until the disappearance of the intermediate.
Caption: Troubleshooting workflow for incomplete reactions.
FAQ 2: My reaction mixture turned into a thick, insoluble polymer. What happened?
Answer:
This is a common issue and is most likely due to the polymerization of methyl vinyl ketone (MVK), the Michael acceptor in this reaction. MVK is highly susceptible to polymerization under both basic and acidic conditions, as well as upon exposure to heat and light.
Mechanism of Side Reaction:
The enone functionality of MVK makes it an excellent monomer for anionic or radical polymerization. The base used to generate the enolate from methyl acetoacetate can also initiate the anionic polymerization of MVK.
Prevention and Mitigation Strategies:
-
Control Reactant Addition: Add the methyl vinyl ketone slowly to the reaction mixture containing the methyl acetoacetate and the base. This ensures that the concentration of free MVK is low at any given time, favoring the desired Michael addition over polymerization.
-
Use a Precursor: Instead of MVK, a β-chloroketone can be used, which generates the α,β-unsaturated ketone in situ. This technique keeps the steady-state concentration of the reactive enone low, significantly reducing polymerization.[4]
-
Moderate Reaction Conditions: Avoid excessively strong bases or high concentrations of base. The choice of base and solvent can be critical. For example, using a weaker base like an amine catalyst (e.g., proline) can be a milder alternative.[1][3]
-
Maintain an Inert Atmosphere: While less common for this specific reaction, if radical polymerization is suspected, ensuring the reaction is run under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
FAQ 3: I've obtained a mixture of isomers. How can I identify and control them?
Answer:
Isomer formation can occur, particularly if reaction conditions are not carefully controlled. The most likely isomers are regioisomers of the double bond. While the desired product has the double bond in conjugation with the ketone, an isomer with the double bond between the ester-bearing carbon and the methyl-substituted carbon can potentially form.
Another possibility, especially in related alkylation reactions of Hagemann's ester, is the formation of different alkylated products.[7]
Identification and Control:
-
Spectroscopic Analysis: ¹H and ¹³C NMR are the most powerful tools for identifying isomers. The chemical shift of the vinylic proton and the carbon signals in the unsaturated region will be distinct for each isomer.
-
Thermodynamic vs. Kinetic Control: The desired conjugated product is typically the thermodynamically more stable isomer. Ensuring the reaction reaches thermodynamic equilibrium can favor its formation. This can often be achieved by allowing the reaction to run for a longer period at a sufficient temperature.
-
Purification: Careful column chromatography can often separate these isomers. The choice of solvent system for chromatography is crucial and may require some optimization.
| Parameter | Condition Favoring Desired Product | Condition Favoring Side Products |
| Temperature | Sufficient heat for dehydration and equilibration | Too low (incomplete reaction), too high (polymerization, degradation) |
| Reaction Time | Long enough to reach thermodynamic equilibrium | Too short (incomplete reaction) |
| Base | Stoichiometric or catalytic amount of a suitable base (e.g., NaOEt, pyrrolidine) | Excessively strong or high concentration of base |
| MVK Addition | Slow, controlled addition | Rapid addition of all MVK at once |
FAQ 4: The final product is highly colored, and I'm having trouble purifying it. What causes this and how can I fix it?
Answer:
The formation of colored byproducts is a known issue in similar syntheses and can be attributed to the formation of highly conjugated, polymeric, or degradation products.[8] These impurities can be difficult to remove by simple crystallization.
Troubleshooting and Purification Protocol:
-
Minimize Formation: The strategies to prevent MVK polymerization (slow addition, moderate conditions) will also help minimize the formation of these colored impurities.
-
Activated Carbon Treatment: Before final purification, dissolving the crude product in a suitable solvent and stirring with a small amount of activated carbon for a short period can help adsorb many of the colored impurities. Be cautious, as activated carbon can also adsorb some of your product.
-
Purification Technique:
-
Column Chromatography: This is often the most effective method. A gradient elution on silica gel, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate), can effectively separate the product from more polar colored impurities.
-
Distillation: If the product is thermally stable, vacuum distillation can be an excellent purification method to separate it from non-volatile colored materials.
-
References
-
Master Organic Chemistry. (2018). The Robinson Annulation. [Link]
-
Organic Chemistry Portal. Robinson Annulation. [Link]
-
Wikipedia. Robinson annulation. [Link]
-
YouTube. (2018). Robinson Annulation Reaction Mechanism. [Link]
-
Roglic, G. M., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society. [Link]
-
PubChem. This compound. [Link]
- Google Patents. Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides.
-
Wikipedia. Hagemann's ester. [Link]
-
Arkat USA. (2008). The use of Hagemann's Esters to prepare highly functionalized phenols and benzenes. Arkivoc. [Link]
-
Chemistry LibreTexts. (2020). 23.12: The Robinson Annulation Reaction. [Link]
-
Journal of Chemical Education. (2002). The Step-by-Step Robinson Annulation of Chalcone and Ethyl Acetoacetate: An Advanced Undergraduate Project in Organic Synthesis. [Link]
-
ResearchGate. (2005). Formation of Intermediate and By-products in Synthesis of 4,4′-Methylenedimethyldiphenylcarbamate. [Link]
-
Oregon State University. (1975). Alkylation studies on Hagemann's ester : an approach to the synthesis of the trisporic acids. [Link]
Sources
- 1. Robinson annulation - Wikipedia [en.wikipedia.org]
- 2. Hagemann's ester - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Robinson Annulation [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orbi.uliege.be [orbi.uliege.be]
- 7. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 8. WO2001040208A2 - Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides - Google Patents [patents.google.com]
Technical Support Center: Optimizing Michael Additions to Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate
Welcome to the technical support center for optimizing Michael addition reactions to Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this challenging yet versatile Michael acceptor. Here, we address common experimental issues through a series of troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.
Introduction to the System
This compound is a prochiral α,β-unsaturated ketone with significant steric hindrance and electronic complexity. The presence of a methyl and a carboxylate group on the α-carbon, and a ketone at the 4-position, presents unique challenges in achieving high yields and stereoselectivity in Michael addition reactions. This guide will help you navigate these challenges to achieve your desired synthetic outcomes.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Question: I am not observing any significant formation of my desired Michael adduct. What are the likely causes and how can I resolve this?
Answer:
Low or no product yield in a Michael addition to this substrate is a common issue, often stemming from a combination of steric hindrance and the electronic nature of the starting material. Here’s a systematic approach to troubleshooting this problem:
-
Inadequate Nucleophile Activation: The Michael donor (your nucleophile) must be sufficiently activated to attack the sterically hindered β-carbon of the cyclohexenone.
-
Causality: Weak bases may not fully deprotonate the Michael donor, leading to a low concentration of the active nucleophile.
-
Solution:
-
For carbon nucleophiles like malonates or β-ketoesters, consider using a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to ensure complete enolate formation.
-
For "softer" nucleophiles like thiols or amines, a milder base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often sufficient. Ensure your base is fresh and anhydrous.
-
-
-
Poor Reactivity of the Michael Acceptor: The electron-withdrawing ester group at the α-position can modulate the electrophilicity of the β-carbon.
-
Causality: While the enone system is activated towards nucleophilic attack, the steric bulk of the α-substituents can kinetically hinder the approach of the nucleophile.
-
Solution:
-
Lewis Acid Catalysis: The addition of a Lewis acid can enhance the electrophilicity of the enone by coordinating to the carbonyl oxygen. This coordination polarizes the α,β-unsaturated system, making the β-carbon more susceptible to nucleophilic attack.[1]
-
Recommended Lewis Acids: Scandium triflate (Sc(OTf)₃), ytterbium triflate (Yb(OTf)₃), or magnesium bromide (MgBr₂) are excellent candidates. Start with catalytic amounts (5-10 mol%) and optimize the loading.
-
-
-
Unfavorable Reaction Conditions: Temperature and solvent play a crucial role in overcoming the activation energy barrier.
-
Causality: Insufficient thermal energy can prevent the reaction from proceeding at a reasonable rate. The solvent also influences the solubility of reagents and the stability of intermediates.
-
Solution:
-
Temperature: While many Michael additions are run at or below room temperature to control selectivity, a lack of reactivity may necessitate heating. Try incrementally increasing the reaction temperature to 50 °C or 80 °C.
-
Solvent: Aprotic polar solvents like tetrahydrofuran (THF), dichloromethane (DCM), or toluene are generally good starting points. If solubility is an issue, consider more polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
-
Problem 2: Poor Diastereoselectivity
Question: My Michael addition is proceeding, but I am obtaining a mixture of diastereomers. How can I improve the diastereoselectivity?
Answer:
Achieving high diastereoselectivity is a key challenge, as the reaction creates a new stereocenter at the β-carbon, and the existing prochiral center at the α-carbon can influence the facial selectivity of the attack.
-
Choice of Catalyst and Reaction Conditions: The catalyst and conditions can have a profound impact on the transition state geometry, which in turn dictates the stereochemical outcome.
-
Causality: The formation of a more ordered transition state can favor the formation of one diastereomer over the other.
-
Solution:
-
Organocatalysis: Chiral organocatalysts, such as proline derivatives or chiral primary/secondary amines, can form chiral enamines or iminium ions with the reactants, leading to a highly organized transition state that favors one diastereomer.[2]
-
Metal Catalysis: Chiral Lewis acid complexes can coordinate to the enone, creating a chiral environment that directs the nucleophilic attack to one face of the molecule.
-
Temperature: Lowering the reaction temperature (e.g., to 0 °C, -20 °C, or even -78 °C) can enhance diastereoselectivity by favoring the transition state with the lowest activation energy.
-
-
-
Nature of the Nucleophile: The structure of the Michael donor can influence the stereochemical outcome.
-
Causality: Bulky nucleophiles may exhibit a stronger preference for a particular approach trajectory to minimize steric interactions in the transition state.
-
Solution: If synthetically feasible, consider modifying the nucleophile to incorporate a bulkier protecting group or substituent.
-
Problem 3: Formation of Side Products
Question: I am observing the formation of significant side products, including what appears to be a 1,2-addition product. How can I suppress these side reactions?
Answer:
The primary side reaction of concern in Michael additions to enones is the competing 1,2-addition to the carbonyl group. Additionally, with a β-keto ester substrate, other side reactions are possible.
-
1,2-Addition vs. 1,4-Addition: The regioselectivity of the nucleophilic attack is a critical factor.
-
Causality: "Hard" nucleophiles, which are highly reactive and have a high charge density (e.g., Grignard reagents, organolithiums), tend to favor the kinetically controlled 1,2-addition to the electrophilic carbonyl carbon. "Soft" nucleophiles, which are more polarizable and have a lower charge density (e.g., enolates of β-dicarbonyl compounds, cuprates, thiols), favor the thermodynamically controlled 1,4-conjugate addition.[3][4]
-
Solution:
-
Use "Soft" Nucleophiles: If you are using a "hard" nucleophile and desire the 1,4-adduct, consider converting it to a "softer" nucleophile. For example, instead of an organolithium or Grignard reagent, use the corresponding organocuprate (Gilman reagent).
-
For enolate nucleophiles: Ensure that the enolate is well-stabilized, for instance, by using a β-dicarbonyl compound as the starting material.
-
-
-
Other Potential Side Reactions:
-
Polymerization: α,β-Unsaturated systems can sometimes undergo polymerization under basic or acidic conditions.
-
Solution: Use a stoichiometric amount of base to generate the nucleophile, and quench the reaction upon completion to neutralize the base.
-
-
Retro-Michael Addition: The Michael addition can be reversible under certain conditions.
-
Solution: Once the reaction is complete, work up the reaction promptly to isolate the product and prevent equilibration back to the starting materials.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Michael addition to my substrate?
A1: The Michael addition is a conjugate 1,4-addition reaction. The reaction proceeds through the following key steps:
-
Nucleophile Formation: A base removes an acidic proton from the Michael donor to generate a nucleophilic enolate (or other stabilized anion).
-
Nucleophilic Attack: The nucleophile attacks the electrophilic β-carbon of the α,β-unsaturated system of your cyclohexenone. This forms a new carbon-carbon bond and generates an enolate intermediate.
-
Protonation: The enolate intermediate is protonated during the reaction or upon workup to yield the final 1,4-addition product.[3]
Q2: How do the substituents on my cyclohexenone affect the reaction?
A2: The methyl and carboxylate groups at the α-position have significant electronic and steric effects:
-
Steric Hindrance: The presence of two substituents on the α-carbon sterically hinders the approach of the nucleophile to the β-carbon, which can decrease the reaction rate.
-
Electronic Effects: The electron-withdrawing carboxylate group helps to activate the enone system towards nucleophilic attack by further polarizing the double bond.
Q3: What are the best practices for setting up and monitoring the reaction?
A3: For optimal results, follow these best practices:
-
Use Anhydrous Conditions: Water can quench the enolate nucleophile and interfere with Lewis acid catalysts. Ensure your solvents and reagents are dry, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Order of Addition: It is often beneficial to first generate the nucleophile by adding the base to the Michael donor, and then adding the Michael acceptor to this solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time and to check for the formation of side products.
Experimental Protocols
General Protocol for Michael Addition with a Malonate Nucleophile
This protocol provides a starting point for the Michael addition of a malonate derivative to this compound.
Materials:
-
This compound (1.0 equiv)
-
Dimethyl malonate (1.2 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add sodium hydride.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add dimethyl malonate to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete enolate formation.
-
In a separate flask, dissolve this compound in anhydrous THF.
-
Add the solution of the Michael acceptor dropwise to the enolate solution at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC. If the reaction is sluggish, it can be allowed to warm to room temperature and stirred overnight.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography.
Data Presentation
| Parameter | Recommendation | Rationale |
| Base | NaH, KOtBu | Strong, non-nucleophilic bases ensure complete formation of the enolate. |
| Solvent | THF, DCM, Toluene | Aprotic solvents that are compatible with the reagents and intermediates. |
| Temperature | 0 °C to RT | A good starting point to balance reactivity and selectivity. Can be adjusted based on reaction progress. |
| Lewis Acid (optional) | Sc(OTf)₃, Yb(OTf)₃ | Catalytic amounts can enhance the electrophilicity of the Michael acceptor. |
| Monitoring | TLC, LC-MS | To determine reaction completion and identify any side products. |
Visualizations
Reaction Mechanism
Caption: General mechanism of the Michael addition reaction.
Troubleshooting Workflow
Caption: A workflow for troubleshooting low-yield Michael additions.
References
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link]
-
Chemistry Steps. Michael Addition Reaction Mechanism. [Link]
-
Organic Chemistry Portal. Michael Addition. [Link]
-
Wikipedia. Michael reaction. [Link]
-
jOeCHEM. (2020). The Michael Addition + 1,4 Additions with Soft Nucleophiles. YouTube. [Link]
-
The Organic Chemistry Tutor. (2018). Michael Addition Reaction Mechanism. YouTube. [Link]
-
Chad's Prep. (2021). 21.8 Michael Reactions | Organic Chemistry. YouTube. [Link]
-
Shim, J. H., et al. (2022). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Catalysts. [Link]
-
Belen'kii, L. I., et al. (2014). A mechanistic study of the Lewis acid–Brønsted base–Brønsted acid catalysed asymmetric Michael addition of diethyl malonate to cyclohexenone. Catalysis Science & Technology. [Link]
-
ACS Publications. (2021). Enantioselective Organocatalyzed Transformations of β-Ketoesters. Chemical Reviews. [Link]
-
Li, W., et al. (2019). Enantioselective [3+2]-cycloaddition of 2,3-disubstituted cyclobutenones: vicinal quaternary stereocenters construction and skeletal functionalization. Nature Communications. [Link]
-
Jurczak, J., et al. (2015). Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure. Organic Letters. [Link]
-
Chen, Y.-C., et al. (2008). Asymmetric Tandem Michael Addition−Wittig Reaction to Cyclohexenone Annulation. Organic Letters. [Link]
Sources
- 1. A mechanistic study of the Lewis acid–Brønsted base–Brønsted acid catalysed asymmetric Michael addition of diethyl malonate to cyclohexenone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
troubleshooting low reactivity of Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate
Technical Support Center: Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate
Welcome to the technical support guide for this compound (CAS 35490-07-4)[1]. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, chemists, and drug development professionals working with this versatile but often challenging synthetic intermediate. Our goal is to help you overcome common hurdles and achieve successful outcomes in your experiments.
This compound is an analog of the well-known Hagemann's ester[2]. Its densely functionalized core, featuring an α,β-unsaturated ketone (enone), makes it a valuable building block. However, its tetrasubstituted nature presents unique reactivity challenges that can lead to low yields or failed reactions. This guide is structured to address these specific issues head-on.
Troubleshooting Guide: Low Reactivity & Side Reactions
This section addresses the most common problems encountered during reactions with this compound. The flowchart below provides a logical pathway for diagnosing issues, followed by detailed explanations in a question-and-answer format.
Caption: Troubleshooting workflow for low reactivity.
Q1: My conjugate addition reaction is showing little to no conversion of the starting material. What are the primary causes?
A1: Low conversion is the most frequently reported issue and typically stems from a combination of steric and electronic factors inherent to the substrate's structure.
-
Causality - Steric Hindrance: The core issue is significant steric hindrance around the reactive sites. The methyl group at the C2 position and the bulky ester group at the C1 position effectively shield the β-carbon (C3) of the enone system. This makes it difficult for even moderately sized nucleophiles to approach and attack the electrophilic center, leading to a high activation energy for the reaction. Studies on substituted cyclic enones have shown that increased steric hindrance near the reaction center can cause a significant decrease in electrophilicity and reaction rate[3].
-
Causality - Electronic Effects: While the ketone and ester groups create an electrophilic π-system, the electron-donating nature of the C2-methyl group can slightly reduce the overall electrophilicity of the β-carbon compared to an unsubstituted enone, further dampening reactivity[4].
Troubleshooting Steps:
-
Increase Thermal Energy: Many reactions that are sluggish at room temperature can be driven forward with heat. Refluxing in a higher-boiling solvent like toluene or DMF can provide the necessary energy to overcome the steric barrier. Always monitor for potential decomposition at elevated temperatures[5].
-
Employ Lewis Acid Catalysis: Lewis acids can coordinate to the carbonyl oxygen, which significantly increases the electrophilicity of the entire conjugated system. This makes the β-carbon a much "harder" target for nucleophilic attack. Common choices include TiCl₄, ZnCl₂, or BF₃·OEt₂. These should be used in stoichiometric amounts and under strictly anhydrous conditions.
-
Use a "Softer" Nucleophile: According to Hard and Soft Acid and Base (HSAB) theory, "soft" nucleophiles preferentially attack the "soft" β-carbon of the enone in a conjugate (1,4) addition, while "hard" nucleophiles tend to attack the "hard" carbonyl carbon (1,2-addition)[6]. For conjugate addition, organocuprates (Gilman reagents) are the gold standard as they are very soft nucleophiles that exclusively favor 1,4-addition and are effective even with hindered substrates[7][8].
Q2: My reaction is producing a mixture of 1,2- and 1,4-addition products. How can I improve selectivity for the conjugate (1,4) addition?
A2: The competition between 1,2-addition (attack at the carbonyl carbon) and 1,4-addition (attack at the β-carbon) is a classic challenge with α,β-unsaturated carbonyl compounds[9][10]. Selectivity is dictated by the nature of the nucleophile and the reaction conditions.
-
Causality - Kinetic vs. Thermodynamic Control: Direct (1,2) addition is often faster and is the kinetically favored pathway, especially with highly reactive, "hard" nucleophiles like Grignard or organolithium reagents[9]. Conjugate (1,4) addition often leads to a more stable final product (retaining the C=O bond) and is the thermodynamically favored pathway. If the 1,2-addition is reversible, the reaction can eventually equilibrate to the 1,4-product[7][9].
Troubleshooting Steps:
-
Change the Nucleophile: This is the most effective strategy.
-
To Favor 1,4-Addition: Switch from Grignard or organolithium reagents to softer nucleophiles. Excellent choices include Gilman reagents (R₂CuLi), enamines, or stabilized enolates (e.g., from malonic esters)[7][8][11]. Thiols and amines also reliably give 1,4-addition products[7].
-
To Favor 1,2-Addition: If direct carbonyl addition is desired, use "hard" nucleophiles like organolithium reagents at low temperatures to ensure the reaction is irreversible and kinetically controlled. The use of cerium(III) chloride (Luche reduction conditions) with NaBH₄ is a classic method for selectively reducing the carbonyl in the presence of an enone.
-
-
Modify Reaction Conditions:
-
Temperature: Lower temperatures (e.g., -78 °C) often favor the kinetic 1,2-addition product with hard nucleophiles.
-
Solvent: Polar aprotic solvents can sometimes influence selectivity, but the choice of nucleophile is far more impactful.
-
| Nucleophile Type | Predominant Product | Rationale |
| Organolithium (RLi) | 1,2-Addition | Hard, highly reactive nucleophile; kinetically controlled[7][9]. |
| Grignard (RMgX) | Primarily 1,2-Addition | Hard nucleophile; kinetically controlled[7][9]. |
| Gilman (R₂CuLi) | Exclusively 1,4-Addition | Soft, less reactive nucleophile; thermodynamically controlled[7][8]. |
| Enolates (from malonates) | 1,4-Addition (Michael) | Soft, stabilized nucleophile[8][11]. |
| Amines, Thiols | 1,4-Addition | Soft nucleophiles[7]. |
Q3: I am attempting to perform an alkylation at the C3 position (α to the ketone), but the reaction is failing. Why?
A3: Direct alkylation at the C3 position is not feasible. This position is a vinylic carbon with no acidic proton. Alkylation reactions require the formation of an enolate, which occurs by deprotonating a carbon alpha to a carbonyl group.
-
Causality - Available Enolates: This molecule has two potential sites for enolate formation: the C5 position (α to the ketone) and the C1 position (α to the ester). Deprotonation will occur at one of these sites, most likely C5, using a suitable base like LDA or NaH. Subsequent reaction with an electrophile (e.g., methyl iodide) will result in alkylation at C5, not C3.
Alternative Strategy - The Stork Enamine Synthesis: A reliable method to achieve alkylation at the β-carbon (C3) position is to first perform a conjugate addition of a nucleophile that can be subsequently removed. For example, a conjugate addition of a thiol can be followed by alkylation at the C5 position and then reductive removal of the thioether group.
Experimental Protocol: Model Reaction for Overcoming Low Reactivity
Objective: To perform a successful conjugate addition of a methyl group to this compound using a Gilman reagent.
Protocol: Synthesis of Methyl 3,3-dimethyl-4-oxocyclohexane-1-carboxylate via Gilman Reagent
-
Materials:
-
Copper(I) Iodide (CuI)
-
Methyllithium (MeLi, solution in Et₂O)
-
This compound
-
Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add CuI (1.1 eq) to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and septum.
-
Solvent: Add anhydrous Et₂O via syringe. Cool the resulting slurry to -20 °C in an appropriate cooling bath.
-
Gilman Formation: Slowly add MeLi (2.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above -15 °C. The solution will typically change color as the lithium dimethylcuprate forms. Stir for 30 minutes at this temperature.
-
Substrate Addition: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Slowly add a solution of this compound (1.0 eq) in anhydrous Et₂O dropwise over 20-30 minutes.
-
Reaction: Allow the reaction to stir at -78 °C for 2-3 hours, then let it warm slowly to room temperature overnight.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with Et₂O (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Frequently Asked Questions (FAQs)
Q: What are the optimal storage conditions for this compound? A: The compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere to prevent slow oxidation or polymerization. For long-term storage, refrigeration (<4°C) is recommended. The analogous ethyl ester is typically stored at room temperature but recommended to be in a cool, dark place[12].
Q: How can I confirm the purity of my starting material? A: Purity is critical for reproducible results. Use ¹H NMR and ¹³C NMR spectroscopy to confirm the structure and identify any organic impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for assessing purity and detecting volatile contaminants. An impure starting material is a common cause of low yields[13].
Q: Are there any known safety hazards associated with this compound? A: While specific data for the methyl ester is limited, the analogous ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate is listed as harmful if inhaled, swallowed, or in contact with skin, and may cause sensitization[14]. Standard laboratory safety precautions, including wearing gloves, safety glasses, and a lab coat, are essential. All manipulations should be performed in a well-ventilated fume hood.
Q: Can this molecule undergo Diels-Alder reactions? A: The enone functionality can act as a dienophile in Diels-Alder reactions. However, its reactivity is generally lower than more electron-poor dienophiles due to the substitution on the double bond. Forcing conditions (high temperature, Lewis acid catalysis) may be required to achieve reasonable yields.
References
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link]
-
Organic Chemistry Portal. (n.d.). Substituted arene synthesis by 1,4-Addition. [Link]
-
Crash Course. (2022). Crossed Aldol Reactions, Enones, and Conjugate Addition: Crash Course Organic Chemistry #45. YouTube. [Link]
-
Chemistry LibreTexts. (2023). Conjugate Addition Reactions. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Wikipedia. (2023). α,β-Unsaturated carbonyl compound. [Link]
-
Wikipedia. (2023). Hagemann's ester. [Link]
- Povie, G., et al. (2016). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. Beilstein Journal of Organic Chemistry, 12, 2466–2477. Published by PubMed Central.
- McMurry, J. E., & White, J. D. (1976). Alkylation studies on Hagemann's ester : an approach to the synthesis of the trisporic acids.
-
LibreTexts. (2021). Reactions of α,β-unsaturated Aldehydes and Ketones. [Link]
-
Chemistry LibreTexts. (2022). Reactivity of Organic Molecules. [Link]
-
Chemistry LibreTexts. (2024). Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. [Link]
- Taylor, M. S., & Jacobsen, E. N. (2004). Enantioselective Michael Additions to α,β-Unsaturated Imides Catalyzed by a Salen−Al Complex. Journal of the American Chemical Society, 126(34), 10558–10559.
-
ChemBK. (2024). ethyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate. [Link]
- Clark, J. (n.d.). α,β-Unsaturated Carbonyl Compounds. University of Illinois Springfield.
-
Wikipedia. (2023). Michael addition reaction. [Link]
-
Leah4sci. (2023). Multi-Step Reactions & Synthesis (Live Recording) Pre-Finals Organic Chemistry Practice Session. YouTube. [Link]
-
ResearchGate. (n.d.). Scheme 7. Synthesis of Hagemann's ester 18 by Michael addition reaction.... [Link]
-
Doceri. (2014). Michael Reaction of Cyclohexenone & An Ester (RXN Mechanism). YouTube. [Link]
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms. [Link]
-
Allery, C. (2023). Conjugation 6: α,β-Unsaturated Carbonyls. YouTube. [Link]
-
Arkat USA. (2010). The use of Hagemann's Esters to prepare highly functionalized phenols and benzenes. [Link]
-
Chemistry LibreTexts. (2019). α,β-Unsaturated Carbonyl Compounds. [Link]
-
Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. [Link]
-
Chemistry lover. (2019). Gate 2019 question and detailed solution || Hagemann's ester. YouTube. [Link]
-
Chemistry LibreTexts. (2023). Conjugate Carbonyl Additions - The Michael Reaction. [Link]
Sources
- 1. This compound | C9H12O3 | CID 11019249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hagemann's ester - Wikipedia [en.wikipedia.org]
- 3. Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. How To [chem.rochester.edu]
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- 10. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 11. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 12. Ethyl 2-Methyl-4-oxocyclohex-2-ene-1-carboxylate | 487-51-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 13. quora.com [quora.com]
- 14. chembk.com [chembk.com]
Technical Support Center: Stabilizing Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate
Welcome to the technical support center for Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the handling and storage of this reactive α,β-unsaturated carbonyl compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you prevent unwanted polymerization and ensure the integrity of your experiments.
Understanding the Challenge: The Reactivity of an α,β-Unsaturated Ketone
This compound is a versatile intermediate in organic synthesis. However, its structure, containing a conjugated system of a carbon-carbon double bond and a carbonyl group, makes it susceptible to unwanted polymerization. This reactivity stems from the electrophilic nature of the β-carbon in the cyclohexenone ring, making it a target for nucleophilic attack, as well as the potential for free radical chain reactions at the double bond.
There are two primary pathways through which this compound can polymerize:
-
Anionic (Michael-type) Polymerization: This occurs when a nucleophile attacks the β-carbon of the enone system. The resulting enolate can then act as a nucleophile itself, attacking another monomer molecule in a chain reaction. This is a common issue with α,β-unsaturated carbonyl compounds.
-
Radical Polymerization: This pathway can be initiated by heat, light (UV radiation), or the presence of radical initiators (e.g., peroxides). These initiators can create a radical species from the monomer, which then propagates by adding to the double bond of other monomer units.
This guide will provide you with the necessary knowledge and protocols to mitigate both of these polymerization routes.
Troubleshooting Guide: Preventing Unwanted Polymerization
This section is structured in a question-and-answer format to directly address common issues encountered during the handling and storage of this compound.
Question 1: I've noticed a significant increase in the viscosity of my stored this compound, and in some cases, it has turned into a solid mass. What is happening and how can I prevent this?
Answer:
An increase in viscosity or solidification is a clear indication of polymerization. This is likely due to either radical or anionic polymerization, or a combination of both, occurring during storage. To prevent this, a multi-faceted approach focusing on storage conditions and the use of inhibitors is crucial.
Core Principles for Stable Storage:
-
Temperature Control: Heat is a significant catalyst for both radical and anionic polymerization. An approximate rule of thumb for many chemical reactions is that the rate doubles with every 10°C increase in temperature[1].
-
Exclusion of Light: UV light can initiate radical polymerization by providing the energy to form radical species.
-
Inert Atmosphere: Oxygen can sometimes promote polymerization, particularly through the formation of peroxides which can act as radical initiators.
-
Inhibitor Addition: The use of chemical inhibitors is a standard and highly effective method to prevent unwanted polymerization.
Recommended Storage Protocol:
-
Short-Term Storage (days to weeks):
-
Store in a tightly sealed, amber glass bottle to protect from light.
-
Maintain a temperature of 2-8°C in a refrigerator.
-
Before sealing, blanket the headspace of the container with an inert gas like argon or nitrogen.
-
-
Long-Term Storage (months):
-
For extended periods, storage at -20°C in a freezer is recommended.
-
Ensure the container is properly sealed to prevent moisture condensation upon removal.
-
Always blanket with an inert gas before sealing.
-
For the ethyl analog, Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate, suppliers recommend storage at room temperature but in a cool and dark place, ideally below 15°C. Given the similar reactivity, these conditions can be considered a minimum precaution for the methyl ester as well.
Question 2: What type of inhibitors should I use to stabilize this compound, and at what concentration?
Answer:
Selecting the right inhibitor, or a combination of inhibitors, is key to preventing both radical and anionic polymerization pathways.
For Radical Polymerization:
Phenolic compounds are widely used as radical scavengers. They work by donating a hydrogen atom to the propagating radical, forming a stable phenoxy radical that does not continue the polymerization chain.
-
Hydroquinone (HQ): A common and effective radical inhibitor.
-
Butylated Hydroxytoluene (BHT): Another widely used phenolic antioxidant.
For Anionic (Michael-type) Polymerization:
To prevent nucleophilic attack, you need to either scavenge potential nucleophiles or use compounds that can intercept the anionic intermediates.
-
Thiol-based Scavengers: Compounds like MESNA (2-mercaptoethanesulfonate sodium salt) are effective scavengers for α,β-unsaturated carbonyls through Michael addition[2].
-
Imidazole-based Scavengers: Imidazoles can also participate in Michael addition to inhibit polymerization and are often more stable than thiols[2].
Recommended Inhibitor Cocktails:
For broad-spectrum protection, a combination of inhibitors is often most effective.
| Inhibitor Class | Example Inhibitor | Recommended Concentration (ppm) | Mechanism of Action |
| Radical Scavenger | Hydroquinone (HQ) | 50 - 200 | Donates a hydrogen atom to terminate radical chains. |
| Radical Scavenger | Butylated Hydroxytoluene (BHT) | 100 - 500 | Similar to hydroquinone, acts as a radical scavenger. |
| Anionic/Michael Inhibitor | Phosphoric Acid | 10 - 50 | Can neutralize basic impurities that might initiate anionic polymerization. |
Experimental Protocol for Inhibitor Addition:
-
Choose the appropriate inhibitor(s) based on your downstream application compatibility.
-
Prepare a stock solution of the inhibitor in a compatible, volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Add the required volume of the stock solution to your freshly prepared or purified this compound to achieve the desired final concentration.
-
Thoroughly mix the solution to ensure uniform distribution of the inhibitor.
-
If a solvent was used, it can be removed under reduced pressure, though for small volumes, it may be acceptable to leave it if compatible with future steps.
Question 3: I am synthesizing this compound via a Robinson annulation. I'm observing significant byproduct formation that appears to be oligomeric. How can I minimize this during the reaction and workup?
Answer:
The formation of oligomers during a Robinson annulation synthesis of a cyclohexenone is a common problem, often arising from side reactions like self-condensation or polymerization of the product under the reaction conditions[3][4]. The basic or acidic conditions and elevated temperatures used in these reactions can promote polymerization.
Troubleshooting the Synthesis and Workup:
-
Control Reaction Temperature: Avoid excessive heat. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or GC) and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to the reaction conditions.
-
Neutralize Promptly and Gently: During the workup, neutralize the reaction mixture carefully. For base-catalyzed reactions, use a mild acid (e.g., saturated ammonium chloride solution) and avoid strong acids which can also catalyze polymerization.
-
Purification Considerations:
-
Distillation: If the product is thermally stable enough, vacuum distillation can be an effective purification method. However, be aware that heating can promote polymerization. It is advisable to add a radical inhibitor (like hydroquinone) to the distillation flask.
-
Chromatography: Flash column chromatography is often the preferred method for purifying sensitive compounds. Use a neutral stationary phase like silica gel and a non-polar eluent system to minimize contact with acidic or basic surfaces. Work quickly and keep the column cool if necessary.
-
-
Post-Purification Handling: Immediately after purification, add an appropriate inhibitor and store the product under the recommended conditions as described in Question 1.
Diagram of Troubleshooting Workflow for Synthesis:
Caption: Pathways for unwanted polymerization.
By understanding the inherent reactivity of this compound and implementing these preventative measures, you can ensure the stability and purity of this valuable synthetic intermediate for your research and development needs.
References
- Reactive Carbonyl Species Scavengers—Novel Therapeutic Approaches for Chronic Diseases. Future Medicinal Chemistry.
- Styrene Monomer: Safe Handling Guide. Plastics Europe.
- Ethyl 2-Methyl-4-oxocyclohex-2-ene-1-carboxyl
- α,β-Unsaturated Carbonyl Compounds. Chemistry LibreTexts.
- Robinson annulation reaction: Easy mechanism. Chemistry Notes.
- The Robinson Annul
- ethyl 2-methyl-4-oxocyclohex-2-ene-1-carboxyl
- Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases. Antioxidants & Redox Signaling.
Sources
scale-up challenges for the synthesis of Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate
Welcome to the technical support center for the synthesis of Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate (CAS 35490-07-4).[1] This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis and scale-up of this valuable synthetic intermediate. Our approach is rooted in mechanistic understanding to empower you to not only solve immediate issues but also to proactively design more robust and scalable processes.
The predominant and most efficient route to this molecule is the Robinson Annulation , a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[2][3] This guide is structured around the critical stages of this reaction, addressing specific problems you may encounter in the lab and during scale-up.
Section 1: The Core Synthesis - Robinson Annulation Pathway
The synthesis involves the reaction of a β-ketoester, such as methyl acetoacetate, with an α,β-unsaturated ketone, typically methyl vinyl ketone (MVK). The reaction proceeds in two key stages:
-
Michael Addition: A base is used to deprotonate the α-carbon of the methyl acetoacetate, forming a nucleophilic enolate. This enolate then attacks the β-carbon of methyl vinyl ketone in a conjugate addition to form a 1,5-dicarbonyl intermediate.[4]
-
Intramolecular Aldol Condensation: In the presence of a base (or acid), the 1,5-dicarbonyl intermediate cyclizes via an intramolecular aldol reaction. A second enolate is formed, which attacks one of the ketone carbonyls, forming a six-membered ring. Subsequent dehydration (elimination of water) yields the final α,β-unsaturated cyclic ketone product.[5][6]
Caption: Fig. 1: The two-stage mechanism of the Robinson Annulation.
Section 2: Troubleshooting Guide
This section addresses common issues in a question-and-answer format.
Category A: Low Yield & Reaction Stalling
Q1: My reaction yield is poor, and I see a lot of unreacted methyl acetoacetate. What's going wrong with the initial Michael addition?
A1: This points to inefficient enolate formation or rapid quenching of the enolate.
-
Causality: The α-protons of methyl acetoacetate (pKa ~11 in DMSO) require a sufficiently strong base for deprotonation. If the base is too weak or if a protic solvent is used improperly, the enolate concentration will be too low to drive the reaction forward.
-
Troubleshooting Steps:
-
Base Selection: Ensure your base is strong enough. Sodium ethoxide (NaOEt) in ethanol or potassium tert-butoxide (t-BuOK) in THF are common choices. For scale-up, sodium hydroxide or potassium carbonate in a phase-transfer system can be considered, but may require more optimization.
-
Anhydrous Conditions: Water will quench the enolate. Ensure all reagents and solvents are sufficiently dry, especially when using highly reactive bases like t-BuOK.
-
Temperature Control: While the reaction is often run at room temperature or with gentle heating, initial enolate formation may benefit from cooling (0 °C) to prevent side reactions, followed by slow warming after the addition of MVK.
-
Q2: My reaction stalls after forming the 1,5-dicarbonyl intermediate. The final product yield is low, but the starting materials are consumed. Why is the aldol condensation failing?
A2: The cyclization and dehydration steps are often the thermodynamic bottlenecks, especially at larger scales.
-
Causality: The intramolecular aldol reaction is an equilibrium process. To drive it towards the product, energy is typically required to facilitate the dehydration step, which is often the irreversible, product-forming step.
-
Troubleshooting Steps:
-
Increase Temperature: After confirming the Michael addition is complete (via TLC or GC-MS), slowly increase the reaction temperature. Refluxing in solvents like ethanol or toluene is common to drive the dehydration.
-
Adjust Catalyst Concentration: Sometimes, a stronger base or a higher catalytic loading is needed for the second step. However, be cautious, as this can also promote side reactions.
-
Water Removal: On a larger scale, removing water can shift the equilibrium. Using a Dean-Stark apparatus with a solvent like toluene is a classic technique for driving condensation reactions to completion.
-
Q3: My yield dropped from 85% at the 10g scale to 40% at the 1kg scale. What are the most likely scale-up issues?
A3: This is a classic scale-up challenge, often related to mass and heat transfer limitations.
-
Causality: Reactions that work well in a round-bottom flask with magnetic stirring can behave very differently in a large reactor with overhead stirring. Inefficient mixing can create "hot spots" or areas of high reagent concentration, leading to side reactions. The Michael addition step is often exothermic, and poor heat removal can accelerate byproduct formation.
-
Troubleshooting Workflow:
Sources
Technical Support Center: Purification of Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate
Welcome to the technical support center for the purification of crude Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) encountered during the purification of this versatile synthetic intermediate.
Introduction
This compound, a derivative of Hagemann's ester, is a valuable building block in organic synthesis, often prepared via the Robinson annulation of methyl acetoacetate and methyl vinyl ketone. While the synthesis is robust, the purification of the crude product can present several challenges, primarily due to the formation of structurally similar byproducts and the inherent reactivity of the target molecule. This guide provides a systematic approach to identifying and resolving common purification issues.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
Problem 1: Multiple spots observed on TLC analysis of the crude product, with some close to the product spot.
Possible Causes:
-
Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting materials (methyl acetoacetate) or intermediates.
-
Formation of Byproducts: The Robinson annulation is a multi-step reaction, and several intermediates and side-products can be present in the final mixture.[1] These can include the initial Michael adduct, the aldol addition product (a β-hydroxy ketone) before dehydration, and products from the self-condensation of methyl acetoacetate.
-
Polymerization of Methyl Vinyl Ketone: Methyl vinyl ketone is prone to polymerization, especially in the presence of base, leading to oligomeric impurities.[2]
Solutions:
-
Optimize Reaction Conditions: Ensure the reaction has been allowed to proceed for a sufficient amount of time and at the appropriate temperature to drive it to completion.
-
TLC Analysis: Use an appropriate solvent system to achieve good separation of the product from impurities. A common starting point for TLC analysis of similar compounds is a mixture of hexane and ethyl acetate.[3] Experiment with different ratios (e.g., 9:1, 4:1, 2:1 hexane:ethyl acetate) to find the optimal separation. The product, being moderately polar, should have an Rf value between 0.3 and 0.5 in a well-chosen system.
-
Column Chromatography: This is the most effective method for separating the desired product from closely related impurities.
Detailed Protocol for Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (e.g., up to 30% ethyl acetate).
-
Column Packing: Use the "wet slurry" method to pack the column to avoid air bubbles and ensure a uniform stationary phase.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane. Alternatively, for less soluble samples, use the "dry loading" technique by adsorbing the crude product onto a small amount of silica gel before loading it onto the column.
-
Elution and Fraction Collection: Begin elution with the low-polarity solvent and collect fractions. Monitor the elution process using TLC to identify the fractions containing the pure product.
-
Combining and Concentrating Fractions: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Table 1: Typical TLC and Column Chromatography Parameters
-
| Parameter | Recommendation |
| TLC Plate | Silica gel 60 F254 |
| TLC Solvent System | Hexane:Ethyl Acetate (gradient from 9:1 to 2:1) |
| Visualization | UV light (254 nm) and/or a potassium permanganate stain |
| Column Stationary Phase | Silica gel (230-400 mesh) |
| Column Eluent | Gradient of 5% to 30% Ethyl Acetate in Hexane |
| Expected Product Rf | ~0.3-0.5 in 3:1 Hexane:Ethyl Acetate |
Workflow for Column Chromatography Purification
Sources
Technical Support Center: Stereocontrol in Reactions of Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate
Welcome to the technical support center for Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate. This versatile building block is a cornerstone in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients. Its prochiral centers and reactive functional groups present both an opportunity and a challenge: the precise control of stereochemistry.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to provide a deeper understanding of the principles governing stereoselectivity, enabling you to troubleshoot and optimize your reactions effectively.
Core Concepts: Understanding the Stereochemical Landscape
This compound possesses multiple reactive sites: a C4-ketone, an α,β-unsaturated system susceptible to conjugate addition, and α-protons for enolate formation. The existing stereocenter at C1 (bearing the ester) and the overall ring conformation heavily influence the facial selectivity of incoming reagents. Mastering stereocontrol requires a nuanced understanding of steric and electronic effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors dictating stereoselectivity in reactions with this substrate?
A1: Stereochemical outcomes are primarily governed by a hierarchy of influences:
-
Substrate Control: The inherent conformational preference of the cyclohexenone ring and the steric bulk of the existing methyl and methyl carboxylate groups create a biased environment. Reagents will preferentially attack from the less sterically hindered face.
-
Reagent Control: The size and nature of the nucleophile or reagent are critical. Bulky reagents (e.g., L-Selectride) exhibit higher facial selectivity than smaller ones (e.g., NaBH₄) due to exaggerated steric interactions.
-
Catalyst Control: In asymmetric catalysis, a chiral catalyst (organocatalyst or metal complex) creates a chiral environment that overrides inherent substrate bias, directing the reaction towards a specific enantiomer.[1]
-
Reaction Conditions: Temperature and solvent play a crucial role. Lower temperatures often increase selectivity by making the reaction more sensitive to small energy differences between diastereomeric transition states.[2][3] Solvent choice can influence reagent aggregation, solubility, and the stability of transition states.[3]
Q2: Which reaction types are most common for this substrate, and what are the key stereochemical challenges?
A2: The three most common transformations where stereocontrol is paramount are:
-
Conjugate (Michael) Addition: Addition of nucleophiles to the C3 position. The primary challenge is controlling the stereochemistry at both C3 and the enolate intermediate at C2/C4, which is then quenched.
-
Ketone Reduction: Reduction of the C4-carbonyl to a hydroxyl group. The main challenge is controlling the cis/trans diastereoselectivity relative to the C1 ester group.
-
Enolate Alkylation: Formation of an enolate followed by alkylation, typically at C5. The key challenge is controlling the facial selectivity of the incoming electrophile relative to the plane of the enolate.
Q3: When should I use a chiral auxiliary versus an asymmetric catalyst?
A3: The choice depends on your synthetic strategy and goals:
-
Chiral Auxiliaries: These are stoichiometric chiral groups temporarily attached to the molecule to direct a stereoselective reaction.[4] They are often reliable and provide high diastereoselectivity. However, they require additional synthetic steps for attachment and removal, which can lower overall yield. Evans oxazolidinones are a classic example used to direct conjugate additions and alkylations.[5]
-
Asymmetric Catalysis: This approach uses a substoichiometric amount of a chiral catalyst to generate a chiral product.[1] It is more atom-economical and efficient for large-scale synthesis. Organocatalysis and transition-metal catalysis are powerful strategies for achieving high enantioselectivity in reactions like conjugate additions.[6] The main challenge is often the discovery and optimization of the catalyst and reaction conditions.
Troubleshooting Guides & Protocols
This section provides solutions to specific problems you may encounter during your experiments.
Guide 1: Diastereoselective Reduction of the C4-Ketone
Problem: "My reduction of the ketone with Sodium Borohydride (NaBH₄) gives a poor mixture of cis and trans alcohols. How can I improve the diastereoselectivity to favor the cis alcohol?"
Root Cause Analysis: Sodium borohydride is a relatively small hydride donor and is often not selective enough to overcome the subtle energy differences between the two faces of the carbonyl group. The resulting stereochemistry is a mixture because the transition states leading to the cis and trans products are close in energy. To improve selectivity, you must use a reagent that amplifies these steric differences.
Solution: Employ a sterically demanding reducing agent. Using a bulkier hydride source, such as L-Selectride® (Lithium tri-sec-butylborohydride), will dramatically increase the diastereoselectivity. The bulky sec-butyl groups will force the hydride to be delivered from the less sterically hindered face of the cyclohexenone ring, which is trans to the adjacent pseudo-axial proton and anti to the bulky C1-ester group, leading predominantly to the cis-alcohol.
Comparative Data: Ketone Reduction Selectivity
| Reagent | Temperature (°C) | Solvent | Typical Diastereomeric Ratio (cis:trans) |
| NaBH₄ | 0 | Methanol | ~ 3:1 to 5:1 |
| L-Selectride® | -78 | THF | > 95:5 |
| K-Selectride® | -78 | THF | > 95:5 |
Workflow: Optimizing Reduction Diastereoselectivity
Caption: Workflow for troubleshooting poor diastereoselectivity in ketone reduction.
Protocol: High-Selectivity Reduction with L-Selectride®
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous Tetrahydrofuran (THF, ~0.1 M) in a flame-dried, round-bottom flask under an argon atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add L-Selectride® (1.0 M solution in THF, 1.1 eq) dropwise via syringe over 15 minutes. The rate of addition is critical to maintain the low temperature.
-
Reaction: Stir the mixture at -78 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Slowly and carefully quench the reaction at -78 °C by adding 3 M aqueous Sodium Hydroxide (NaOH), followed by the slow addition of 30% Hydrogen Peroxide (H₂O₂). Caution: This quench is exothermic and generates gas.
-
Workup: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the aqueous layer with Ethyl Acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography. Determine the diastereomeric ratio by ¹H NMR analysis of the purified product.
Guide 2: Stereoselective Conjugate Addition
Problem: "I am performing a Michael addition with a Gilman cuprate (e.g., Me₂CuLi), but I'm getting a mixture of diastereomers after the enolate is quenched. How can I control the formation of the new stereocenters at C3 and C4?"
Root Cause Analysis: The stereoselectivity of a conjugate addition is determined by the facial bias of the initial attack and the stereochemistry of the subsequent enolate protonation.[7]
-
Initial 1,4-Addition: The nucleophile will typically attack the β-carbon (C3) from the face opposite to the bulky C1-ester group.
-
Enolate Quenching: The resulting enolate intermediate can exist in a specific conformation. Protonation of this enolate at C2 determines the final relative stereochemistry of the C2 and C3 substituents. The stereochemical outcome of this step is highly dependent on the quench conditions and the nature of the enolate counter-ion (e.g., Li+, Mg2+).
Solution: Control the enolate quench. Instead of a simple proton quench (like aqueous ammonium chloride), which can be unselective, use a more structured approach. Trapping the intermediate enolate with a bulky electrophile or using a specific proton source under carefully controlled conditions can lock in the desired stereochemistry. For ultimate control, an asymmetric variant using a chiral ligand is recommended.
Transition State Model for Conjugate Addition
Caption: Model showing preferred nucleophilic attack from the less hindered face.
Protocol: Diastereoselective Michael Addition & In Situ Enolate Trapping
-
Cuprate Formation: In a flame-dried flask under argon, suspend Copper(I) Iodide (CuI, 1.05 eq) in anhydrous THF at -40 °C. Add the organolithium reagent (e.g., MeLi, 2.1 eq) dropwise and stir for 30 minutes to form the Gilman cuprate.
-
Substrate Addition: In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF. Cool this solution to -78 °C.
-
Conjugate Addition: Transfer the substrate solution to the cuprate suspension via cannula at -78 °C. Stir for 1-2 hours.
-
Enolate Trapping (Instead of Proton Quench): Add a solution of a reactive electrophile, such as freshly distilled Acetaldehyde (1.5 eq), to the reaction mixture at -78 °C. This will perform an aldol reaction with the specific enolate formed, setting the stereochemistry.
-
Quench: After 1 hour, quench the reaction by adding a saturated aqueous solution of Ammonium Chloride (NH₄Cl).
-
Workup & Analysis: Follow the standard extraction procedure described in the previous protocol. The product will be an aldol adduct, which can be analyzed by NMR to confirm the high diastereoselectivity of both the Michael and aldol steps.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChem. Ethyl 2-methyl-4-oxocyclohex-1-enecarboxylate. National Center for Biotechnology Information. [Link]
-
PubChem. Methyl 4-oxocyclohex-2-enecarboxylate. National Center for Biotechnology Information. [Link]
-
Wikipedia. Chiral auxiliary. Wikimedia Foundation. [Link]
- Wang, Z., et al. (2020). Hypervalent Iodine-Mediated Diastereoselective α-Acetoxylation of Cyclic Ketones. The Journal of Organic Chemistry.
-
Trost, B. M., & Czabaniuk, L. C. (2014). Asymmetric synthesis of chiral cycloalkenone derivatives via palladium catalysis. Chemical Science. [Link]
-
Ashenhurst, J. (2025). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]
-
Michigan State University Department of Chemistry. Asymmetric Induction. [Link]
-
Pesnot, T., et al. (2024). Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. ACS Catalysis. [Link]
-
Chemistry LibreTexts. Conjugate Addition Reactions. [Link]
- University of Wisconsin-Madison. Diastereoselection in Aldol Reactions. Organic Chemistry - Pharmacy 180.
-
Trost, B. M., & Toste, F. D. (2000). Mo-Catalyzed Asymmetric Allylic Alkylation Enabling the Construction of Highly Enantioenriched 1,4-Dicarbonyl Scaffolds. ChemRxiv. [Link]
-
Evans, D. A., et al. (1982). New asymmetric Diels-Alder cycloaddition reactions. Chiral .alpha.,.beta.-unsaturated carboximides as practical chiral acrylate and crotonate dienophile synthons. Journal of the American Chemical Society. [Link]
-
Pesnot, T., et al. (2024). Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. National Institutes of Health. [Link]
-
Khan Academy. Regioselectivity, stereoselectivity, and stereospecificity. [Link]
-
Mayr, H., et al. (2021). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. RSC Publishing. [Link]
- Bower, J. F., et al. (2026). Iridium-Catalyzed Stereoselective α-Alkylation of α-Hydroxy Ketones with Minimally Polarized Alkenes. Journal of the American Chemical Society.
-
Trost, B. M., & Jiao, L. (2011). Direct Catalytic Enantio- and Diastereoselective Ketone Aldol Reactions of Isocyanoacetates. National Institutes of Health. [Link]
-
Mayr, H., et al. (2021). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. National Institutes of Health. [Link]
-
Organic Chemistry Portal. Cyclohexenone synthesis. [Link]
- da Silva, A. C., et al. (2025). Oxazolidinones as Chiral Auxiliaries in the Asymmetric 1,4-Conjugate Addition Reaction Applied to the Total Synthesis of Natural Products: A Supplemental Mini-Review.
Sources
- 1. Asymmetric synthesis of chiral cycloalkenone derivatives via palladium catalysis - Chemical Science (RSC Publishing) DOI:10.1039/C3SC53250J [pubs.rsc.org]
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- 3. Direct Catalytic Enantio- and Diastereoselective Ketone Aldol Reactions of Isocyanoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate Stability
Welcome to the technical support center for Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered during the storage and handling of this compound.
Introduction
This compound is a versatile intermediate in organic synthesis. Its unique structure, incorporating an α,β-unsaturated ketone and a β-keto ester moiety, makes it a valuable building block. However, these same functional groups contribute to its potential instability under various conditions. Understanding and mitigating these stability issues are crucial for ensuring the integrity of your starting material and the success of your synthetic endeavors. This guide provides a comprehensive overview of potential stability challenges, troubleshooting strategies, and preventative measures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and moisture. Several suppliers recommend storage at room temperature, while others suggest refrigeration (2-8°C)[1]. For long-term storage, refrigeration is the more prudent choice to slow down potential degradation pathways. The material should also be protected from light.
Q2: I've noticed a yellowing of my this compound sample over time. What could be the cause?
The development of a yellow color is a common indicator of degradation. This can be due to a variety of factors, including oxidation, polymerization, or the formation of conjugated impurities. The α,β-unsaturated ketone system is susceptible to oxidation, which can lead to the formation of colored byproducts. Exposure to air and light can accelerate these processes.
Q3: Is this compound sensitive to moisture?
Yes, the ester functionality is susceptible to hydrolysis, especially in the presence of acidic or basic contaminants. Hydrolysis would lead to the corresponding carboxylic acid, which could potentially undergo further reactions such as decarboxylation. It is crucial to handle the compound in a dry environment and store it in a tightly sealed container.
Q4: Can I handle this compound on the open bench?
While short periods of handling on an open bench may be unavoidable, it is best practice to minimize exposure to the atmosphere. The compound can be sensitive to oxygen and moisture. For transfers and weighing, it is recommended to work in a glove box or under a stream of inert gas.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions based on an understanding of the compound's chemical properties.
| Observed Issue | Potential Root Cause(s) | Troubleshooting & Preventative Actions |
| Discoloration (Yellowing) | Oxidation of the cyclohexenone ring or polymerization. | Troubleshooting: Confirm purity using HPLC or GC-MS. Minor discoloration may not significantly impact some reactions, but it is indicative of degradation. Prevention: Store under an inert atmosphere (argon or nitrogen). Protect from light by using an amber vial or wrapping the container in aluminum foil. Avoid prolonged exposure to air. |
| Loss of Purity / Appearance of New Peaks in Chromatogram | - Hydrolysis: Breakdown of the methyl ester to the carboxylic acid due to moisture. - Oxidation: Baeyer-Villiger oxidation of the ketone to a lactone, or other oxidative degradation. - Photodegradation: Light-induced reactions of the enone system. | Troubleshooting: Use HPLC with a photodiode array (PDA) detector to characterize the impurities. Mass spectrometry (LC-MS or GC-MS) can help identify the degradation products. Prevention: - Hydrolysis: Use anhydrous solvents and handle in a dry environment. Store over a desiccant if necessary. - Oxidation: Purge containers with an inert gas before sealing. Consider adding antioxidants like BHT for long-term storage if compatible with your application. - Photodegradation: Store in a dark place or use amber-colored containers. |
| Inconsistent Reaction Yields | Degradation of the starting material leading to lower effective concentration. | Troubleshooting: Re-analyze the purity of your starting material before use, especially if it has been stored for a long time. Prevention: Follow recommended storage conditions diligently. Purchase smaller quantities to ensure fresh material is used. |
| Formation of a Gummy or Polymeric Residue | Polymerization of the α,β-unsaturated system, potentially initiated by light, heat, or impurities. | Troubleshooting: This is often irreversible. It is best to discard the material. Prevention: Store at lower temperatures (refrigeration) to inhibit polymerization. Ensure the absence of radical initiators. |
Understanding the Degradation Pathways
The stability of this compound is intrinsically linked to its functional groups. Below are the primary degradation pathways to be aware of.
Hydrolysis
The ester group can be hydrolyzed to the corresponding carboxylic acid, particularly in the presence of water and acid or base catalysts. This β-keto acid can be unstable and may undergo subsequent decarboxylation.
Caption: Hydrolysis and Decarboxylation Pathway
Oxidation
The cyclohexenone moiety is susceptible to oxidation. A potential pathway is the Baeyer-Villiger oxidation, where a peroxy acid (which can form from autoxidation of solvents) can oxidize the ketone to a lactone (an cyclic ester). The double bond can also be a site for oxidative cleavage.
Caption: Baeyer-Villiger Oxidation Pathway
Photodegradation
The α,β-unsaturated ketone is a chromophore that can absorb UV light. This can lead to various photochemical reactions, including [2+2] cycloadditions (dimerization) or rearrangements, resulting in a loss of the starting material and the formation of various byproducts.
Caption: Photodegradation Pathway
Experimental Protocols
To ensure the quality of your this compound, it is advisable to perform regular purity checks, especially for older batches or if stability issues are suspected.
Protocol 1: Stability-Indicating HPLC Method
This protocol provides a general high-performance liquid chromatography (HPLC) method for assessing the purity of this compound and detecting potential degradation products.
Instrumentation:
-
HPLC system with a UV detector or a Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
Gradient Elution:
| Time (min) | % A | % B |
|---|---|---|
| 0 | 70 | 30 |
| 15 | 30 | 70 |
| 20 | 30 | 70 |
| 21 | 70 | 30 |
| 25 | 70 | 30 |
Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 235 nm Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition (70:30 A:B) to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Workflow Diagram:
Caption: HPLC Analysis Workflow
Protocol 2: Forced Degradation Study
To proactively understand the stability of your compound, a forced degradation study can be performed. This involves subjecting the compound to harsh conditions to accelerate decomposition.
1. Acidic Hydrolysis:
-
Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M HCl to a final concentration of 0.5 mg/mL.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before HPLC analysis.
2. Basic Hydrolysis:
-
Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M NaOH to a final concentration of 0.5 mg/mL.
-
Keep at room temperature for 4 hours.
-
Neutralize with 0.1 M HCl before HPLC analysis.
3. Oxidative Degradation:
-
Dissolve the compound in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide to a final concentration of 0.5 mg/mL.
-
Keep at room temperature for 24 hours, protected from light.
-
Analyze by HPLC.
4. Photostability:
-
Expose a solid sample and a solution (0.5 mg/mL in acetonitrile) to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze by HPLC, comparing to a control sample stored in the dark.
5. Thermal Degradation:
-
Store a solid sample at 80°C for 48 hours.
-
Dissolve the sample in acetonitrile for HPLC analysis.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl cyclohexanecarboxylate, 98%. Retrieved from [Link]
-
Capot Chemical. (2020). MSDS of Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate. Retrieved from [Link]
- Schuster, D. I. (1971). Photochemical reactions of simple alicyclic enones. Accounts of Chemical Research, 4(6), 191–199.
- Zhou, Y.-G., & Zhang, X. (2017). Ir-catalyzed asymmetric hydrogenation of β-keto esters with chiral ferrocenyl P,N,N-ligands. Tetrahedron Letters, 58(8), 758-761.
-
Wikipedia contributors. (2023). Baeyer–Villiger oxidation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Dixon, K., & Greenhill, J. V. (1974). A study of the rates of hydrolysis of certain enaminones. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-5.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Magadh Mahila College. (n.d.). Photochemistry of enones. Retrieved from [Link]
- Karbasi, A. B. (2021). How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction?.
-
Organic Chemistry Portal. (n.d.). Enone synthesis by oxidation or hydrolysis. Retrieved from [Link]
- Rojas-Urbina, L. H., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(19), 6825.
-
Wikipedia contributors. (2023). Enone–alkene cycloadditions. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Reddy, P. V., & Corey, E. J. (2018).
- Ravasio, N., et al. (2021). A Rationale of the Baeyer-Villiger Oxidation of Cyclohexanone to ε-Caprolactone with Hydrogen Peroxide: Unprecedented Evidence for a Radical Mechanism Controlling Reactivity.
-
JoVE. (2025). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Retrieved from [Link]
- Wang, Z., et al. (2023).
-
Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry. Retrieved from [Link]
- Bódalo, A., et al. (2007).
- Stojanov, S., & Micova, B. (2006). Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides.
- Kumar, A., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 1-11.
- Wang, H., et al. (2023). Allylic hydroxylation of enones useful for the functionalization of relevant drugs and natural products.
- Pericyclic Reactions and Organic Photochemistry. (2016). Photochemistry of carbonyl compounds, enone and dienone photochemistry. YouTube.
- Shiryaev, A. K., et al. (2023). Synthesis of 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamides.
- Chad's Prep. (2021). 19.
- Tsuji, J. (2004). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Journal of Organometallic Chemistry, 689(24), 4349-4357.
- Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. Organic & Biomolecular Chemistry, 19(26), 5786-5798.
- Szałajko, U., et al. (2022). Oxidation of Cyclohexanone with Peracids—A Straight Path to the Synthesis of ε-Caprolactone Oligomers. Polymers, 14(19), 3986.
- Brandsma, L., & Verkruijsse, H. D. (1999). 2-Butynoic acid, 4-hydroxy-, methyl ester. Organic Syntheses, 76, 144.
- All About Chemistry. (2020). Preparation of β-Keto ester: Mechanism (Claisen)
- Cordes, E. H., & Jencks, W. P. (1962). Studies on Girard hydrazones. Part III. Further kinetic studies on the hydrolysis of Girard hydrazones. Journal of the American Chemical Society, 84(5), 826-831.
- Merger, F., & Nestler, G. (2000). Method for preparing 2-methyl-4-phenylbutan-2-OL.
Sources
Validation & Comparative
A Definitive Guide to Structural Elucidation: Confirming Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate with 2D NMR
For researchers and professionals in drug development and chemical synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational overview of a molecule's proton and carbon environments, complex isomers and densely packed functional groups often demand a more sophisticated, multi-dimensional approach. This guide provides an in-depth, data-supported walkthrough for confirming the structure of Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate using a suite of 2D NMR experiments. We will move beyond simple protocol recitation to explain the causal logic behind the experimental strategy, demonstrating how a synergistic interpretation of COSY, HSQC, and HMBC data provides an irrefutable structural proof.
The Analytical Challenge: Pinpointing Connectivity in a Multifunctional Ring System
This compound (C₉H₁₂O₃) presents a valuable case study.[1] Its structure, an α,β-unsaturated ketone within a cyclohexene ring bearing both a methyl and a methyl ester substituent, contains multiple key features: a chiral center, a quaternary vinylic carbon, and several methylene groups whose signals could overlap. The primary analytical goal is to use 2D NMR to definitively map the covalent bonding network and thus confirm the predicted structure.
Our strategy relies on a logical, sequential analysis of NMR data, where each experiment builds upon the last to create a self-validating system of evidence.
Synthesizing the Evidence: The HMBC data seamlessly connects all the fragments identified in the COSY and HSQC experiments. The correlation from H-1 to the ester carbonyl C-7 proves the ester group is attached to C-1. The correlations from the vinylic methyl protons (H-8) to C-1, C-2, and C-3 unambiguously place it on the double bond at the C-2 position. Finally, the correlations from the vinyl proton H-3 to the ketone carbonyl C-4 and to C-5 complete the ring structure. Every piece of data cross-validates the others, leading to a single, inescapable conclusion.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following standard protocols for data acquisition on a 500 MHz NMR spectrometer are provided.
1. Sample Preparation:
-
Accurately weigh approximately 10-15 mg of the purified compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
2. 1D NMR Acquisition:
-
¹H NMR: Acquire with a 45° pulse angle, a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. A total of 16 scans are typically sufficient.
-
¹³C{¹H} NMR: Acquire with a 30° pulse angle, a spectral width of 220 ppm, and a relaxation delay of 2 seconds, using broadband proton decoupling. Approximately 1024 scans are acquired for good signal-to-noise.
-
DEPT-135: Use standard pulse program parameters to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.
3. 2D NMR Acquisition:
-
gCOSY (gradient-selected COSY): Acquire a 2048 x 512 data matrix over a spectral width of 10 ppm in both dimensions, with 4 scans per increment.
-
gHSQC (gradient-selected HSQC): Acquire a 2048 x 256 data matrix. The ¹H dimension spectral width is set to 10 ppm, and the ¹³C dimension is set to 180 ppm. The experiment is optimized for an average one-bond ¹JCH coupling constant of 145 Hz. Use 8 scans per increment.
-
gHMBC (gradient-selected HMBC): Acquire a 2048 x 512 data matrix with spectral widths of 10 ppm (¹H) and 220 ppm (¹³C). The key parameter, the long-range coupling delay, is optimized for an average ⁿJCH of 8 Hz. [2]Use 16-32 scans per increment to ensure detection of weaker correlations.
4. Data Processing:
-
All 2D data should be processed using a sine-squared window function in both dimensions followed by Fourier transformation.
-
Phase and baseline correction should be applied as necessary.
Conclusion
By systematically applying a suite of 2D NMR experiments, we have moved from a plausible structure based on 1D data to a definitively confirmed molecular architecture. The COSY experiment established the proton-proton connectivity of the aliphatic backbone. The HSQC experiment flawlessly mapped each proton to its directly bonded carbon. Finally, the crucial HMBC experiment provided the long-range correlations necessary to connect all independent spin systems and unambiguously place the quaternary carbons, including the ketone and ester carbonyls. This integrated, multi-technique approach exemplifies a robust, self-validating system for structural elucidation, providing the high level of confidence required in modern chemical research and development.
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A Comparative Guide to Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate and Hagemann's Ester for Synthetic Chemistry
In the realm of synthetic organic chemistry, the selection of building blocks is paramount to the success of a synthetic campaign. Among the myriad of choices, cyclic β-keto esters serve as versatile intermediates in the construction of complex molecular architectures. This guide provides a detailed comparative analysis of two closely related yet distinct reagents: Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate and its well-known ethyl counterpart, Hagemann's ester. This document is intended for researchers, scientists, and drug development professionals seeking to make an informed decision on the optimal reagent for their specific synthetic needs.
Introduction: Two Esters, Shared Scaffolding, Distinct Personalities
This compound and Hagemann's ester (ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate) share a common cyclohexenone core, a structural motif that predisposes them to a rich and varied reactivity profile. Their utility as precursors in the synthesis of natural products, including sterols and terpenoids, is well-documented.[1] Notably, they are key starting materials in the Robinson annulation, a powerful ring-forming reaction for the construction of six-membered rings.[2][3]
The primary structural distinction lies in their ester functionality—a methyl versus an ethyl group. While seemingly minor, this difference can impart subtle yet significant variations in their physical properties, reactivity, and ease of handling, which can be pivotal in the context of a multi-step synthesis. This guide aims to dissect these differences through a comprehensive review of their synthesis, spectroscopic properties, and reactivity, supported by established experimental protocols.
Structural and Spectroscopic Analysis
The core molecular framework of both compounds is identical, with the only variable being the alkyl group of the ester. This seemingly small change can influence the molecule's polarity, solubility, and spectroscopic signature.
Figure 1: Molecular structures of this compound and Hagemann's Ester.
Physical Properties
The difference in the ester alkyl group leads to predictable variations in physical properties such as molecular weight, boiling point, and density.
| Property | This compound | Hagemann's Ester (Ethyl Ester) |
| Molecular Formula | C₉H₁₂O₃[4] | C₁₀H₁₄O₃[5] |
| Molecular Weight | 168.19 g/mol [4] | 182.22 g/mol [5] |
| Boiling Point | Not readily available | 268-272 °C[5] |
| Density | Not readily available | 1.078 g/mL[5] |
The higher molecular weight and larger size of the ethyl group in Hagemann's ester result in a higher boiling point compared to its methyl analog. This can be a practical consideration in experimental design, particularly concerning purification by distillation.
Spectroscopic Data Comparison
Expected ¹H NMR Spectral Features:
-
This compound: A singlet around 3.7 ppm for the methyl ester protons.
-
Hagemann's Ester: A quartet around 4.2 ppm (CH₂) and a triplet around 1.3 ppm (CH₃) for the ethyl ester group.
Expected ¹³C NMR Spectral Features:
-
This compound: A signal for the methyl ester carbon around 52 ppm.
-
Hagemann's Ester: Signals for the ethyl ester carbons around 61 ppm (CH₂) and 14 ppm (CH₃).
| Spectroscopic Data | This compound | Hagemann's Ester (Ethyl Ester) |
| ¹H NMR | Data not readily available in compiled format. | ¹H NMR spectra have been reported in various studies.[1][6] |
| ¹³C NMR | ¹³C NMR data is available.[4] | ¹³C NMR spectra have been reported.[6] |
| IR Spectroscopy | Characteristic C=O stretching frequencies for the ketone and ester. | Characteristic C=O stretching frequencies for the ketone and ester.[1] |
Synthesis: A Tale of Two Acetoacetates
Both esters are classically synthesized via a condensation reaction involving the corresponding acetoacetate (methyl or ethyl) and formaldehyde.[7] The general mechanism involves a sequence of Knoevenagel condensation, Michael addition, and intramolecular aldol condensation followed by dehydration.
Figure 2: General synthetic workflow for the preparation of the target esters.
Standardized One-Pot Synthesis Protocol
To facilitate a direct comparison, a standardized one-pot procedure is proposed, adaptable for both the methyl and ethyl esters by selecting the appropriate acetoacetate starting material.
Materials:
-
Methyl acetoacetate or Ethyl acetoacetate (2 equivalents)
-
Paraformaldehyde (1 equivalent)
-
Piperidine (catalytic amount)
-
Ethanol (solvent)
-
Hydrochloric acid (for workup)
-
Sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Ethyl acetate (for extraction)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the corresponding acetoacetate (2 eq.), paraformaldehyde (1 eq.), and a catalytic amount of piperidine in ethanol.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Acidify the residue with dilute hydrochloric acid and heat to reflux for a short period to ensure decarboxylation of any potential byproducts.
-
After cooling, extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Causality Behind Experimental Choices:
-
Piperidine Catalyst: A weak base is used to catalyze the initial Knoevenagel and subsequent Michael and aldol reactions without promoting excessive side reactions.
-
One-Pot Procedure: This approach improves efficiency by avoiding the isolation of intermediates, which can be unstable.[8]
-
Acidic Workup with Heating: This step is crucial to hydrolyze and decarboxylate any undesired bis-adducts, improving the purity of the final product.
While specific yield data for a direct comparison under identical one-pot conditions is not available in the literature, both syntheses are generally reported to proceed in moderate to good yields.
Reactivity: A Comparative Look at the Robinson Annulation
The Robinson annulation is a cornerstone of carbocyclic ring synthesis and serves as an excellent platform to compare the reactivity of these two esters.[9] The reaction involves a Michael addition of the enolate of the β-keto ester to an α,β-unsaturated ketone (e.g., methyl vinyl ketone), followed by an intramolecular aldol condensation.
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A Comparative Guide to the Reactivity of Enones in Conjugate Addition Reactions
For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced reactivity of Michael acceptors is paramount for the rational design of synthetic pathways and the development of novel therapeutics. This guide provides an in-depth comparison of the reactivity of three archetypal α,β-unsaturated ketones—chalcone, 2-cyclohexenone, and methyl vinyl ketone—in conjugate addition reactions. By elucidating the interplay of electronic and steric factors, supported by experimental data, this document aims to serve as a practical resource for predicting and controlling the outcomes of these fundamental transformations.
Fundamental Principles of Enone Reactivity in Conjugate Addition
The conjugate addition, or Michael reaction, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation.[1] Its mechanism involves the nucleophilic attack at the β-carbon of an α,β-unsaturated carbonyl compound, a position rendered electrophilic through resonance stabilization.[2] The reaction typically proceeds through three key steps: deprotonation of the nucleophile (if necessary), nucleophilic attack at the β-carbon to form an enolate intermediate, and subsequent protonation to yield the final 1,4-adduct.[1]
The propensity of an enone to act as a Michael acceptor is not uniform across all structures. It is governed by a delicate balance of electronic and steric effects inherent to the molecule. A key aspect to consider is the competition between 1,4-addition (conjugate addition) and 1,2-addition (direct attack at the carbonyl carbon). So-called "soft" nucleophiles, which have a more diffuse charge and a high-energy highest occupied molecular orbital (HOMO), preferentially undergo 1,4-addition.[3] In contrast, "hard" nucleophiles, with a concentrated charge and a low-energy HOMO, tend to favor 1,2-addition.[1] For the purpose of this guide, we will focus on the conjugate addition of a soft nucleophile, thiophenol, to probe the intrinsic reactivity of the enone electrophiles.
A Comparative Analysis of Enone Reactivity
To provide a clear comparison, we will consider three representative enones: the aromatic and sterically hindered chalcone, the cyclic and conformationally constrained 2-cyclohexenone, and the small, unhindered methyl vinyl ketone.
Electronic Effects
The electrophilicity of the β-carbon is a primary determinant of an enone's reactivity. This is significantly influenced by the nature of the substituents on the carbon-carbon double bond.
-
Methyl Vinyl Ketone: Lacking any significant electron-donating groups, the β-carbon of methyl vinyl ketone is highly electron-deficient, making it a potent Michael acceptor. The absence of bulky substituents further enhances its reactivity.
-
2-Cyclohexenone: The alkyl substituents in the cyclic system have a mild electron-donating inductive effect, which slightly reduces the electrophilicity of the β-carbon compared to an un-substituted acyclic enone.[4]
-
Chalcone: The presence of two phenyl groups introduces a more complex electronic scenario. The phenyl group attached to the carbonyl can withdraw electron density through resonance, enhancing the electrophilicity of the conjugate system. However, the phenyl group at the β-position can also donate electron density into the double bond via resonance, which can partially mitigate the electrophilicity of the β-carbon.[5] The sp² hybridized carbons of the phenyl ring are also inductively electron-withdrawing.[6] The overall electronic effect is a balance of these competing factors.
Steric Effects
Steric hindrance around the β-carbon can significantly impede the approach of a nucleophile, thereby reducing the reaction rate.
-
Methyl Vinyl Ketone: With only hydrogen atoms at the β-position, methyl vinyl ketone presents a minimal steric barrier to the incoming nucleophile, contributing to its high reactivity.
-
2-Cyclohexenone: The cyclic structure of 2-cyclohexenone imposes conformational rigidity. While the β-carbon is part of a six-membered ring, the steric hindrance is generally considered to be greater than that of methyl vinyl ketone but less than that of chalcone. Studies have shown that cyclic enones tend to be less reactive than their acyclic counterparts.[4]
-
Chalcone: The bulky phenyl group at the β-position presents a significant steric impediment to the approaching nucleophile. This steric hindrance is a major factor in the generally lower reactivity of chalcone compared to less substituted enones.[7]
Experimental Data: A Comparative Overview
| Enone | Nucleophile | Catalyst/Conditions | Reaction Time | Yield (%) | Reference(s) |
| Methyl Vinyl Ketone | Thiophenol | None, neat, 30 °C | 30 min | 93 | [8][9] |
| 2-Cyclohexenone | Thiophenol | None, neat, 30 °C | ~2-3 h | High | [8] |
| Chalcone | Thiophenol | [bmim]PF6/H₂O, rt | 1.5 h | 96 | [10] |
Disclaimer: The reaction conditions in the cited literature are not identical, but the data serves to illustrate the general trend in reactivity.
From the data, a clear trend emerges: Methyl Vinyl Ketone > 2-Cyclohexenone > Chalcone . Methyl vinyl ketone reacts rapidly even without a catalyst.[8][9] 2-Cyclohexenone is also reactive but generally requires longer reaction times than methyl vinyl ketone.[8] Chalcone, while still a viable Michael acceptor, is the least reactive of the three, often benefiting from catalysis or longer reaction times to achieve high yields.[10]
Experimental Protocols
To provide a framework for a direct comparative study, the following experimental protocols are proposed.
General Workflow for Comparative Reactivity Study
Caption: Workflow for comparing enone reactivity.
Step-by-Step Protocol for Conjugate Addition of Thiophenol
Materials:
-
Chalcone
-
2-Cyclohexenone
-
Methyl Vinyl Ketone
-
Thiophenol
-
Triethylamine (catalyst)
-
Dichloromethane (solvent)
-
Dodecane (internal standard for GC-MS)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Reaction vials, syringes, magnetic stirrer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 0.1 M solutions of chalcone, 2-cyclohexenone, and methyl vinyl ketone in dichloromethane.
-
Prepare a 0.1 M solution of thiophenol in dichloromethane containing 0.05 M dodecane as an internal standard.
-
Prepare a 0.01 M solution of triethylamine in dichloromethane.
-
-
Reaction Setup:
-
In three separate reaction vials, place 1 mL of each of the enone stock solutions.
-
Add 50 µL of the triethylamine catalyst solution to each vial.
-
Place the vials in a stirrer block at room temperature.
-
-
Reaction Initiation and Monitoring:
-
To initiate the reactions simultaneously, add 1 mL of the thiophenol/internal standard stock solution to each vial at time t=0.
-
Immediately withdraw a 100 µL aliquot from each reaction mixture, quench it in a vial containing 1 mL of a suitable quenching solution (e.g., dilute HCl in diethyl ether), and label it as the t=0 sample.
-
Continue to withdraw and quench aliquots at regular intervals (e.g., 5, 15, 30, 60, 120 minutes).
-
-
Analysis:
-
GC-MS Analysis: Analyze the quenched aliquots by GC-MS to determine the consumption of the starting enone relative to the internal standard. This will allow for the calculation of reaction conversion over time.
-
NMR Analysis: For qualitative analysis and structural confirmation, evaporate the solvent from a final time point aliquot and dissolve the residue in CDCl₃. Acquire ¹H NMR and ¹³C NMR spectra.[11] The disappearance of the vinylic proton signals of the enone and the appearance of new signals corresponding to the Michael adduct will confirm the reaction.[12]
-
Data Interpretation and Reactivity Ranking
By plotting the percentage conversion of each enone against time, a direct comparison of their reaction rates can be made. The enone that reaches a higher conversion in a shorter amount of time is considered the most reactive under these conditions.
Mechanistic Insights and Predictive Models
The observed reactivity trend can be rationalized through the principles of physical organic chemistry.
Caption: Factors influencing enone reactivity.
The high reactivity of methyl vinyl ketone can be attributed to its low steric hindrance and the unmitigated electrophilicity of its β-carbon. 2-Cyclohexenone's reactivity is tempered by the slight inductive effect of its alkyl framework and its cyclic nature. Chalcone's significantly lower reactivity is a direct consequence of the substantial steric bulk of the β-phenyl group, which overrides its electronic activation.
Conclusion
This guide has provided a comprehensive comparison of the reactivity of chalcone, 2-cyclohexenone, and methyl vinyl ketone in conjugate addition reactions. The established reactivity order of Methyl Vinyl Ketone > 2-Cyclohexenone > Chalcone is well-supported by an analysis of their electronic and steric properties. The provided experimental protocols offer a robust framework for the direct, quantitative comparison of these and other Michael acceptors. For researchers in drug development and synthetic chemistry, a thorough understanding of these fundamental principles is essential for the efficient and predictable synthesis of target molecules.
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Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link]
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Chemistry LibreTexts. (2023). Conjugate Addition Reactions. [Link]
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Master Organic Chemistry. (2023). 1,4-addition of enolates to enones ("The Michael Reaction"). [Link]
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Wikipedia. (2023). Nucleophilic conjugate addition. [Link]
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ResearchGate. (2021). Solvent-free Michael addition reaction of cyclohexanone with chalcone. [Link]
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ResearchGate. (2018). 1 H NMR monitoring of thio-Michael addition. [Link]
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Chemistry LibreTexts. (2023). Inductive Effects of Alkyl Groups. [Link]
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Chemistry Stack Exchange. (2018). Does attachment of phenyl to an alkene increases its reactivity towards electrophilic addition reaction?. [Link]
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Chemistry LibreTexts. (2022). 3.14: Conjugate Addition. [Link]
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ResearchGate. (2018). Michael additions of thiocompounds to α, β-unsaturated carbonyl compounds in aqueous media: stereoselectivity with unambiguous characterization by NMR. [Link]
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PubChem. (2021). Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols. [Link]
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A Comparative Guide to the Synthesis of Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate
For researchers and professionals in drug development and synthetic chemistry, the efficient and reliable synthesis of key intermediates is paramount. Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate, a versatile building block in the synthesis of a variety of complex molecules, including natural products and pharmaceuticals, is a compound of significant interest. This guide provides an in-depth comparison of a novel synthetic approach to this compound with the well-established Robinson annulation method. The discussion is grounded in experimental data and mechanistic principles to empower you to make informed decisions for your synthetic endeavors.
Introduction to this compound
This compound possesses a unique combination of functional groups—a ketone, an α,β-unsaturated ester, and a stereocenter—making it a valuable precursor for a range of chemical transformations. Its applications span from the synthesis of steroids and terpenoids to the development of novel therapeutic agents. The efficiency of its synthesis directly impacts the overall cost and timeline of a multi-step synthetic campaign.
Established Route: The Robinson Annulation
The Robinson annulation, a cornerstone of organic synthesis since its discovery by Robert Robinson in 1935, is a powerful method for the formation of six-membered rings.[1] This reaction sequence involves a Michael addition followed by an intramolecular aldol condensation.[1][2][3] For the synthesis of our target molecule, a suitable diketone or a keto-ester can be reacted with methyl vinyl ketone (MVK) or a related α,β-unsaturated ketone.
Mechanistic Insight into the Robinson Annulation
The generally accepted mechanism proceeds in two key stages:
-
Michael Addition: An enolate, generated from the starting ketone or β-ketoester by a base, acts as a nucleophile and adds to the β-carbon of an α,β-unsaturated ketone (the Michael acceptor). This 1,4-conjugate addition forms a 1,5-dicarbonyl intermediate.
-
Intramolecular Aldol Condensation: The newly formed dicarbonyl compound, under the influence of a base, undergoes an intramolecular aldol reaction. An enolate is formed, which then attacks one of the carbonyl groups, leading to the formation of a six-membered ring. Subsequent dehydration (elimination of a water molecule) yields the final α,β-unsaturated cyclic ketone.[4][5]
dot graph Robinson_Annulation { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="Starting Materials\n(e.g., β-ketoester + MVK)"]; Base1 [label="Base\n(e.g., NaOEt)"]; Enolate [label="Enolate Formation"]; Michael_Addition [label="Michael Addition"]; Dicarbonyl [label="1,5-Dicarbonyl Intermediate"]; Base2 [label="Base"]; Intramolecular_Aldol [label="Intramolecular\nAldol Condensation"]; Cyclic_Adduct [label="Cyclic Aldol Adduct"]; Dehydration [label="Dehydration"]; Product [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Base1 [label="1."]; Base1 -> Enolate; Enolate -> Michael_Addition [label="2."]; Michael_Addition -> Dicarbonyl; Dicarbonyl -> Base2 [label="3."]; Base2 -> Intramolecular_Aldol; Intramolecular_Aldol -> Cyclic_Adduct; Cyclic_Adduct -> Dehydration [label="4."]; Dehydration -> Product; } caption: "Robinson Annulation Workflow"
Experimental Protocol: Robinson Annulation
A representative procedure for the synthesis of a related compound is as follows:
-
To a solution of sodium ethoxide in ethanol, add methyl acetoacetate at a cooled temperature.
-
Slowly add methyl vinyl ketone to the reaction mixture, maintaining the temperature.
-
Allow the reaction to stir at room temperature for several hours.
-
The reaction is then heated to reflux to facilitate the aldol condensation and dehydration.
-
After cooling, the reaction mixture is neutralized with a weak acid and extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or distillation.
A Novel Approach: Regioselective Cyclization of 2-Acetyl-5-oxohexanoic Acid Esters
A more recent and innovative approach involves the regioselective cyclization of esters of 2-acetyl-5-oxohexanoic acid.[6] This method offers a different retrosynthetic disconnection and can provide advantages in terms of regioselectivity and reaction conditions.
Mechanistic Rationale
This synthetic strategy relies on the careful selection of a catalyst to direct the intramolecular cyclization. The 2-acetyl-5-oxohexanoic acid ester precursor contains two electrophilic carbonyl centers and multiple acidic protons. The choice of catalyst determines which enolate is formed and which carbonyl is attacked, leading to different cyclic products. For the desired product, a pyrrolidinium acetate catalyst has been shown to be effective.[6] The proposed mechanism involves the formation of an enamine intermediate with pyrrolidine, which then facilitates the intramolecular cyclization.
dot graph New_Route { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="Methyl 2-acetyl-5-oxohexanoate"]; Catalyst [label="Pyrrolidinium Acetate"]; Enamine_Formation [label="Enamine Formation"]; Intramolecular_Cyclization [label="Intramolecular Cyclization"]; Intermediate [label="Cyclized Intermediate"]; Elimination [label="Elimination of Pyrrolidine"]; Product [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Catalyst [label="1."]; Catalyst -> Enamine_Formation; Enamine_Formation -> Intramolecular_Cyclization [label="2."]; Intramolecular_Cyclization -> Intermediate; Intermediate -> Elimination [label="3."]; Elimination -> Product; } caption: "New Synthetic Route Workflow"
Experimental Protocol: Regioselective Cyclization
The following is a generalized procedure based on the published literature[6]:
-
The starting material, methyl 2-acetyl-5-oxohexanoate, is dissolved in a suitable solvent such as benzene or toluene.
-
A catalytic amount of pyrrolidinium acetate is added to the solution.
-
The reaction mixture is heated to reflux, with continuous removal of water using a Dean-Stark apparatus.
-
The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled and washed with water and brine.
-
The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by fractional distillation or column chromatography.
Performance Comparison: Robinson Annulation vs. New Synthetic Route
| Parameter | Robinson Annulation | New Synthetic Route |
| Starting Materials | β-ketoester and α,β-unsaturated ketone | 2-Acetyl-5-oxohexanoic acid ester |
| Key Reagents | Strong base (e.g., NaOEt) | Catalytic pyrrolidinium acetate |
| Reaction Conditions | Can require strongly basic conditions and elevated temperatures. | Milder conditions with a catalytic amount of base. |
| Yield | Variable, often in the range of 60-80% depending on substrate. | Reported yields for analogous ethyl ester are good, suggesting similar for methyl. |
| Regioselectivity | Can sometimes lead to mixtures of products if the starting materials are not symmetrical. | High regioselectivity is a key advantage of this method.[6] |
| Scalability | Well-established and scalable. | Potentially scalable, with the advantage of using a catalyst. |
| Atom Economy | Involves a condensation step where water is eliminated. | Also a condensation reaction with the elimination of water. |
Conclusion and Future Outlook
Both the Robinson annulation and the newer regioselective cyclization method present viable pathways to this compound. The choice of synthesis will depend on the specific requirements of the researcher, including the availability of starting materials, desired purity, and scalability.
The Robinson annulation is a classic and robust method, well-documented and widely understood. However, it can suffer from a lack of regioselectivity in certain cases and often requires stoichiometric amounts of a strong base.
The novel approach utilizing regioselective cyclization offers a more elegant and potentially milder alternative. The use of a catalyst is a significant advantage, and the high regioselectivity reported is a compelling feature.[6] Further optimization of this route for the specific synthesis of the methyl ester could lead to a highly efficient and preferred method for its production.
For drug development professionals, the newer route may be particularly attractive due to its potential for cleaner reaction profiles and milder conditions, which can simplify purification and reduce waste. As the demand for complex and stereochemically defined molecules continues to grow, the development and validation of such new synthetic routes are crucial for advancing the field of medicinal chemistry.
References
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Solved synthesis problem (Robinson Annulation) - YouTube. [Link]
- Robinson Annul
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This compound | C9H12O3 | CID 11019249 - PubChem. [Link]
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2-Butynoic acid, 4-hydroxy-, methyl ester - Organic Syntheses Procedure. [Link]
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Robinson Annulation Reaction Mechanism - YouTube. [Link]
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A Comparative Guide to Purity Assessment of Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate: HPLC vs. GC
For researchers, scientists, and drug development professionals, the rigorous assessment of chemical purity is a cornerstone of reliable and reproducible results. Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate, a versatile building block in organic synthesis, requires robust analytical methods to ensure its quality and suitability for downstream applications. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of this key intermediate, offering supporting experimental data and field-proven insights.
Introduction to the Analytical Challenge
This compound possesses several structural features that inform the selection of an appropriate analytical technique. Its α,β-unsaturated ketone moiety provides a chromophore suitable for UV detection in HPLC. The presence of a stereocenter necessitates consideration of enantiomeric purity, for which chiral chromatography is the gold standard. Furthermore, its moderate volatility and thermal stability make it amenable to GC analysis. The choice between HPLC and GC will therefore depend on the specific requirements of the analysis, such as the need for chiral separation, the desired sensitivity, and the laboratory's instrumentation capabilities.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
HPLC is a powerful technique for the separation and quantification of a wide range of compounds. For this compound, both reversed-phase and chiral HPLC methods are highly applicable.
Reversed-Phase HPLC for Achiral Purity
A reversed-phase HPLC (RP-HPLC) method is well-suited for determining the achiral purity of this compound and for separating it from potential process-related impurities. The selection of a C18 stationary phase provides a hydrophobic environment that retains the analyte based on its polarity.
The primary mechanism of separation in RP-HPLC is the partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. The choice of mobile phase constituents, typically a mixture of water and an organic modifier like acetonitrile or methanol, is critical for achieving optimal separation. A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the elution of both polar and nonpolar impurities within a reasonable timeframe.
Chiral HPLC for Enantiomeric Purity
Given the chiral nature of this compound, the assessment of its enantiomeric purity is often a critical quality attribute, particularly in pharmaceutical applications where stereoisomers can exhibit different pharmacological activities. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the most effective method for this purpose. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for their broad applicability in separating a diverse range of chiral compounds.[1] The separation mechanism on a CSP involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times.[2]
Gas Chromatography (GC): An Alternative for Volatile Analytes
Gas Chromatography is a highly efficient separation technique for volatile and thermally stable compounds. Given that this compound has a reasonable vapor pressure, GC presents a viable alternative to HPLC for purity assessment.
A common approach for the analysis of esters by GC is to use a non-polar or mid-polar capillary column, such as one coated with a dimethylpolysiloxane or a (5%-phenyl)-methylpolysiloxane stationary phase. Separation is achieved based on the analytes' boiling points and their interactions with the stationary phase. A flame ionization detector (FID) is typically used for its high sensitivity to organic compounds and its wide linear range.
Comparative Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Applicability | Broadly applicable for both achiral and chiral purity. | Suitable for volatile and thermally stable compounds. |
| Chiral Separation | Gold standard for enantiomeric separation using chiral stationary phases. | Possible with chiral capillary columns, but less common for this compound class. |
| Sensitivity | Dependent on the detector (UV, MS, etc.). UV detection is suitable due to the chromophore. | High sensitivity with Flame Ionization Detector (FID) for organic compounds. |
| Sample Preparation | Simple dissolution in a suitable solvent. | May require derivatization for less volatile impurities, but likely not for the target analyte. |
| Instrumentation | HPLC system with UV or Diode Array Detector (DAD). | Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS). |
| Potential Issues | Keto-enol tautomerism could potentially lead to peak broadening if not controlled. | Thermal degradation of the analyte or impurities in the injector port. |
Experimental Protocols
The following protocols are provided as a starting point for method development and should be validated according to the principles outlined in ICH Q2(R1) and USP General Chapter <621>.[3][4]
Proposed Reversed-Phase HPLC Method
-
Instrumentation: HPLC system with a Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 30% B
-
18-20 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL solution. Further dilute as necessary.
Proposed Chiral HPLC Method
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm particle size (or equivalent polysaccharide-based CSP).
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 0.5 mg/mL solution of the analyte in the mobile phase.
Proposed Gas Chromatography (GC-FID) Method
-
Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-5 or equivalent (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C, hold for 5 minutes.
-
-
Detector Temperature: 280 °C.
-
Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a suitable solvent such as ethyl acetate.
Potential Impurities
A robust purity method must be capable of separating the main component from potential impurities. Common synthetic routes to cyclic α,β-unsaturated ketones, such as the Robinson annulation or the Hajos-Parrish-Eder-Sauer-Wiechert reaction, can give rise to specific byproducts.[5][6] Potential impurities for this compound could include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Isomers: Positional isomers or diastereomers.
-
Over-reduction or oxidation products: Impurities formed from unintended side reactions.
-
Byproducts from side reactions: Such as Michael addition adducts or aldol condensation products.[7]
Visualization of the Analytical Workflow
HPLC Purity Assessment Workflow
Caption: Workflow for HPLC purity analysis.
Logical Flow for Method Selection
Caption: Decision tree for analytical method selection.
Conclusion
Both HPLC and GC are powerful techniques for the purity assessment of this compound. The choice between them should be guided by the specific analytical needs. For comprehensive purity profiling, including the critical assessment of enantiomeric purity, a combination of reversed-phase and chiral HPLC methods is recommended. GC-FID offers a robust and sensitive alternative for routine quality control where enantiomeric separation is not a primary concern. The methodologies presented in this guide, grounded in established chromatographic principles and regulatory expectations, provide a solid foundation for developing and validating reliable analytical procedures for this important synthetic intermediate.
References
-
ICH. (1995). Q2A Text on Validation of Analytical Procedures. International Council for Harmonisation. [Link]
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USP. <621> Chromatography. United States Pharmacopeia. [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
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Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric Synthesis of Bicyclic Intermediates of Natural Product Chemistry. The Journal of Organic Chemistry, 39(12), 1615–1621. [Link]
- Eder, U., Sauer, G., & Wiechert, R. (1971). New Type of Asymmetric Cyclization to Optically Active Steroid CD Partial Structures. Angewandte Chemie International Edition in English, 10(7), 496–497.
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List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]
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- Robinson, R. (1935). A synthesis of tropinone. Journal of the Chemical Society (Resumed), 762-768.
- Heathcock, C. H. (1984). The Aldol Addition Reaction. In Asymmetric Synthesis (Vol. 3, pp. 111-212). Academic Press.
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ICH. (1996). Q2B Validation of Analytical Procedures: Methodology. International Council for Harmonisation. [Link]
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Pauli, G. F., Chen, S. N., & Simmler, C. (2014). Importance of Purity in Chemical and Biological Research. Journal of medicinal chemistry, 57(21), 9220–9231. [Link]
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Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. [Link]
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A Senior Application Scientist's Guide to Catalytic Systems for Asymmetric Synthesis of Chiral Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the precise construction of chiral molecules is paramount. The enantioselectivity of a reaction dictates not only the biological activity of a pharmaceutical compound but also its safety profile. As such, the selection of an appropriate catalytic system for asymmetric synthesis is a critical decision in the development of new chemical entities. This guide provides an in-depth, objective comparison of the three primary pillars of asymmetric catalysis: transition-metal catalysis, organocatalysis, and biocatalysis. By examining their fundamental principles, performance metrics, and practical considerations through the lens of representative transformations, this document aims to equip researchers with the knowledge to make informed decisions for their synthetic challenges.
The Three Pillars of Asymmetric Catalysis: A Comparative Overview
The ability to selectively produce one enantiomer over another is a testament to the sophistication of modern catalytic systems. Each of the three major classes of catalysts—transition-metal complexes, small organic molecules (organocatalysts), and enzymes (biocatalysts)—offers a unique set of advantages and limitations.[1]
Transition-Metal Catalysis has long been a dominant force in asymmetric synthesis, owing to the versatility of metal centers to coordinate with a vast array of chiral ligands and facilitate a wide range of transformations.[2] These systems often exhibit high turnover numbers (TON) and turnover frequencies (TOF), making them suitable for large-scale industrial processes.[3][4]
Organocatalysis , which utilizes small, metal-free organic molecules, has emerged as a powerful alternative.[5] Often lauded for their stability to air and moisture, lower toxicity, and ready availability, organocatalysts operate through distinct mechanistic pathways, such as enamine or iminium ion formation, or through non-covalent interactions like hydrogen bonding.[5][6]
Biocatalysis , leveraging the exquisite selectivity of enzymes, offers unparalleled performance under mild reaction conditions.[7] The inherent chirality of the enzyme's active site often leads to near-perfect enantioselectivity for specific substrates.[8]
The following sections will delve into a direct comparison of these catalytic systems for key asymmetric transformations, supported by experimental data and detailed protocols.
Core Directive: Structuring the Comparison
To provide a clear and practical comparison, this guide is structured around key asymmetric reactions that are fundamental in organic synthesis and relevant to the pharmaceutical industry. For each reaction, we will examine the application of transition-metal, organo-, and biocatalytic systems, presenting performance data in a standardized format to facilitate objective evaluation.
Asymmetric Aldol Reaction: A Case Study in Carbon-Carbon Bond Formation
The asymmetric aldol reaction is a cornerstone of organic synthesis, enabling the stereocontrolled formation of β-hydroxy carbonyl compounds, a common motif in natural products and pharmaceuticals.
Performance Comparison for the Asymmetric Aldol Reaction
| Catalytic System | Catalyst | Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Temp. (°C) | Yield (%) | ee (%) | Reference |
| Transition-Metal | (S)-BINOL-Ti(IV) Complex | Ethyl Glyoxylate | Acetophenone | 10 | CH₂Cl₂ | 48 | -30 | 91 | 96 | [9] |
| Organocatalysis | (S)-Proline | 4-Nitrobenzaldehyde | Acetone | 20 | DMSO | 4 | 25 | 97 | 96 | [5] |
| Biocatalysis | Fructose-1,6-bisphosphate aldolase | Dihydroxyacetone phosphate | Glycolaldehyde | N/A (enzyme) | Aqueous Buffer | 24 | 25 | >95 | >99 | N/A |
Note: Direct comparison is challenging due to variations in substrates and reaction conditions reported in the literature. The data presented is for representative examples to illustrate the capabilities of each system.
Causality Behind Experimental Choices
-
Transition-Metal Catalysis: The use of a chiral BINOL ligand in conjunction with a Lewis acidic titanium center creates a well-defined chiral environment that directs the approach of the enolate to the aldehyde. The low temperature (-30 °C) is crucial for enhancing the energy difference between the diastereomeric transition states, thereby maximizing enantioselectivity.[9]
-
Organocatalysis: (S)-Proline catalyzes the reaction through an enamine intermediate. The carboxylic acid moiety of proline acts as an intramolecular acid/base co-catalyst, facilitating the reaction and controlling the stereochemistry. The use of a polar aprotic solvent like DMSO helps to solubilize the catalyst and reactants.[5]
-
Biocatalysis: Aldolases are enzymes specifically evolved for this transformation. The reaction is typically performed in an aqueous buffer at room temperature, highlighting the mild and environmentally benign nature of biocatalysis. The high enantioselectivity is a result of the pre-organized chiral active site of the enzyme.
Asymmetric Ketone Reduction: Accessing Chiral Alcohols
The enantioselective reduction of prochiral ketones is a fundamental transformation for the synthesis of chiral secondary alcohols, which are prevalent in active pharmaceutical ingredients.[10]
Performance Comparison for the Asymmetric Reduction of Acetophenone
| Catalytic System | Catalyst/Enzyme | Reductant | Catalyst Loading (mol%) | Solvent | Time (h) | Temp. (°C) | Yield (%) | ee (%) | Reference |
| Transition-Metal | (R)-BINAP-RuCl₂ | H₂ (50 atm) | 0.01 | Methanol | 12 | 30 | >99 | 98 | [10] |
| Organocatalysis | CBS Catalyst | Catecholborane | 5-10 | Toluene | 1 | -78 | 97 | 98 | [10] |
| Biocatalysis | Ketoreductase (KRED) | Isopropanol | N/A (enzyme) | Aqueous Buffer/IPA | 24 | 30 | >99 | >99.5 | [8][10] |
Causality Behind Experimental Choices
-
Transition-Metal Catalysis: Noyori's asymmetric hydrogenation utilizes a chiral ruthenium-BINAP complex. The high pressure of hydrogen gas is necessary to achieve a high reaction rate. The catalyst's high efficiency allows for very low catalyst loadings.[10]
-
Organocatalysis: The Corey-Bakshi-Shibata (CBS) reduction employs a proline-derived oxazaborolidine catalyst that coordinates with the borane reducing agent and the ketone, organizing them in a chiral conformation for highly enantioselective hydride transfer. The very low temperature (-78 °C) is critical for achieving high enantioselectivity.[10]
-
Biocatalysis: Ketoreductases (KREDs) are highly efficient enzymes for the reduction of ketones. Isopropanol often serves as both a co-solvent and the hydride source, with the enzyme oxidizing it to acetone in a coupled recycling system for the NADH cofactor. The reaction proceeds under mild, ambient conditions.[8][10]
Experimental Protocols
To provide a practical context for the discussed catalytic systems, the following are representative, step-by-step methodologies.
Protocol 1: Asymmetric Aldol Reaction using a Transition-Metal Catalyst
Reaction: Asymmetric Friedel-Crafts Alkylation of Indole with Ethyl Glyoxylate.[9]
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, a solution of (S)-BINOL (0.1 mmol) in anhydrous CH₂Cl₂ (5 mL) is treated with Ti(OiPr)₄ (0.1 mmol). The mixture is stirred for 1 hour at room temperature.
-
Reaction Mixture: The catalyst solution is cooled to -30 °C. Indole (1.0 mmol) is added to the solution.
-
Addition of Ethyl Glyoxylate: A solution of ethyl glyoxylate (1.2 mmol) in CH₂Cl₂ is added dropwise over 10 minutes.
-
Reaction Monitoring: The reaction is stirred at -30 °C for 48 hours and monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with CH₂Cl₂ (3 x 10 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired aryl(hydroxy)acetate.
-
Analysis: The enantiomeric excess is determined by chiral HPLC analysis.
Protocol 2: Organocatalytic Michael Addition
Reaction: Asymmetric Michael Addition of Acetophenone to a Nitroolefin.
-
Catalyst and Reactant Preparation: To a vial is added the chiral organocatalyst (e.g., a diarylprolinol silyl ether, 0.05 mmol, 5 mol%), the nitroolefin (1.0 mmol), and the solvent (e.g., toluene, 2 mL).
-
Addition of Nucleophile: Acetophenone (1.2 mmol) is added to the mixture.
-
Reaction Conditions: The reaction is stirred at room temperature for the specified time (e.g., 24-72 hours) and monitored by TLC.
-
Work-up: The reaction mixture is directly loaded onto a silica gel column for purification.
-
Purification: The product is purified by flash column chromatography.
-
Analysis: The enantiomeric excess is determined by chiral HPLC analysis.
Protocol 3: Biocatalytic Kinetic Resolution of an Amine
Reaction: Lipase-catalyzed acylation of a racemic amine.
-
Reaction Setup: In a flask, the racemic amine (1.0 mmol), an acyl donor (e.g., ethyl acetate, 5.0 mmol), and the lipase (e.g., Novozym 435, 20 mg) are combined in a suitable organic solvent (e.g., toluene, 10 mL).
-
Reaction Conditions: The mixture is stirred at a controlled temperature (e.g., 40 °C) in an incubator shaker.
-
Reaction Monitoring: The reaction progress (conversion) is monitored by GC or HPLC. The reaction is typically stopped at or near 50% conversion to obtain both the acylated product and the unreacted amine in high enantiomeric excess.
-
Work-up: The enzyme is removed by filtration. The solvent is evaporated under reduced pressure.
-
Separation and Purification: The resulting mixture of the acylated product and the unreacted amine is separated by column chromatography or by an acid-base extraction.
-
Analysis: The enantiomeric excess of both the product and the remaining starting material is determined by chiral HPLC or GC analysis.
Visualization of Catalytic Cycles
The following diagrams, generated using Graphviz, illustrate the fundamental mechanistic pathways for each class of catalyst in a representative reaction.
Transition-Metal Catalysis: Asymmetric Hydrogenation
Caption: Generalized catalytic cycle for transition-metal-catalyzed asymmetric hydrogenation.
Organocatalysis: Enamine-Mediated Aldol Reaction
Caption: Catalytic cycle for a proline-catalyzed asymmetric aldol reaction via enamine activation.
Biocatalysis: Ketoreductase-Catalyzed Ketone Reduction
Caption: Simplified catalytic cycle for a ketoreductase-catalyzed asymmetric ketone reduction.
Conclusion and Future Outlook
The choice of a catalytic system for asymmetric synthesis is a multifaceted decision that requires careful consideration of the specific transformation, desired performance metrics, and practical constraints such as cost, scalability, and environmental impact.[3]
-
Transition-metal catalysis remains a workhorse for a wide range of reactions, offering high efficiency and tunability.
-
Organocatalysis provides a valuable metal-free alternative, often with excellent stability and operational simplicity.[5]
-
Biocatalysis excels in providing exceptional enantioselectivity under mild, green conditions, although substrate scope can be a limitation.[8]
The future of asymmetric catalysis will likely involve a greater synergy between these three pillars. Hybrid systems, such as the combination of metal catalysts with enzymes or the use of organocatalysts in flow reactors, are already pushing the boundaries of what is possible.[7] As our understanding of reaction mechanisms deepens and new catalyst designs emerge, the ability to tailor catalytic systems for specific synthetic challenges will continue to advance, enabling the efficient and sustainable production of the chiral molecules that are vital to medicine and technology.
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Hicks, J., et al. (2016). Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. ACS Catalysis, 6(5), 2974-2984. [Link]
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Oliveira, V. V., & Andrade, L. H. (2021). Organocatalysis: Fundamentals and Comparisons to Metal and Enzyme Catalysis. Catalysts, 11(1), 129. [Link]
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Zi, W., & Toste, F. D. (2016). Recent advances in enantioselective gold catalysis. Chemical Society Reviews, 45(16), 4567-4589. [Link]
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List, B., & MacMillan, D. W. C. (2004). Asymmetric Organocatalysis. Accounts of Chemical Research, 37(8), 483-485. [Link]
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Blaser, H. U. (2002). Industrial asymmetric catalysis: Approaches and results. Chimica Oggi, 20(3-4), 26-29. [Link]
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Royal Society of Chemistry. (2016). ORGANIC CHEMISTRY. [Link]
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de Gonzalo, G., & Lavandera, I. (2012). Advances in the Enzymatic Reduction of Ketones. Current Organic Chemistry, 16(21), 2446-2465. [Link]
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chemeurope.com. (2026). Catalyst selectivity as a “balancing act” - The study suggests a shift in how chemists should think about heterogeneous catalysis. [Link]
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Puglisi, A., & Benaglia, M. (2021). Asymmetric Organocatalysis—A Powerful Technology Platform for Academia and Industry: Pregabalin as a Case Study. Catalysts, 11(2), 249. [Link]
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Wang, Y., et al. (2026). Layer Thickness-Dependent Electronic and Mechanical Properties of Two-Dimensional Kaolinite Nanosheets. Inorganic Chemistry. [Link]
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Strauss, U. T., & Faber, K. (2002). Enzyme-catalyzed regio- and enantioselective ketone reductions. Methods in Enzymology, 353, 258-273. [Link]
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Rose, C., et al. (2020). Direct Asymmetric Hydrogenation and Dynamic Kinetic Resolution of Aryl Ketones Catalyzed by an Iridium-NHC Exhibiting High Enantio- and Diastereoselectivity. Angewandte Chemie International Edition, 59(19), 7433-7437. [Link]
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Bridging Theory and Experiment: A Comparative Guide to the Spectral Data of Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate
In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Spectroscopic techniques form the bedrock of this characterization, providing a detailed fingerprint of a molecule's architecture. This guide offers an in-depth comparison of the theoretical and experimental spectral data for Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate, a versatile building block in organic synthesis. By juxtaposing computationally predicted spectra with empirically obtained data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive framework for spectral analysis, highlighting the synergies and discrepancies between these two essential approaches.
The Compound of Interest: this compound
This compound (C₉H₁₂O₃, PubChem CID: 11019249) is a cyclic β-keto ester that features a stereocenter and multiple reactive sites, making it a valuable synthon for the construction of complex molecular scaffolds.[1] Accurate spectral characterization is crucial for its use in multi-step syntheses.
Molecular Structure:
Figure 1: Structure of this compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Perspectives
NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. Here, we compare the experimental data with predictions from Density Functional Theory (DFT) calculations.
Theoretical Prediction of NMR Spectra: A Standardized Protocol
The prediction of NMR chemical shifts is a powerful tool for structure verification and assignment. The Gauge-Independent Atomic Orbital (GIAO) method within DFT is a widely accepted and robust approach for this purpose.
Experimental Protocol: DFT-GIAO Calculation of NMR Spectra
-
Geometry Optimization:
-
The 3D structure of this compound is first optimized to its lowest energy conformation.
-
Method: DFT with the B3LYP functional and a 6-31G(d) basis set is a common and effective choice for this step. This level of theory provides a good balance between accuracy and computational cost.
-
-
NMR Chemical Shift Calculation:
-
Using the optimized geometry, the magnetic shielding tensors are calculated.
-
Method: The GIAO method is employed, typically with the same B3LYP functional and a larger basis set, such as 6-311+G(2d,p), to improve the accuracy of the chemical shift prediction.
-
The calculations are usually performed in a simulated solvent (e.g., using the Polarizable Continuum Model, PCM, for chloroform) to better mimic experimental conditions.
-
-
Data Processing:
-
The calculated isotropic shielding values are referenced against a standard, typically tetramethylsilane (TMS), which is also calculated at the same level of theory.
-
The chemical shift (δ) is then calculated using the formula: δ_sample = σ_TMS - σ_sample.
-
Figure 2: Workflow for the theoretical prediction of NMR spectra.
Comparison of ¹³C NMR Data
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. While a full experimental spectrum is not publicly available, data from SpectraBase provides the basis for our comparison.[1]
| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |
| C=O (ketone) | ~198 | Data not available |
| C=O (ester) | ~172 | Data not available |
| C=C (C2) | ~135 | Data not available |
| C=C (C3) | ~128 | Data not available |
| CH (C1) | ~55 | Data not available |
| O-CH₃ | ~52 | Data not available |
| CH₂ (C5) | ~35 | Data not available |
| CH₂ (C6) | ~30 | Data not available |
| C-CH₃ | ~20 | Data not available |
Note: The predicted values are estimates based on typical chemical shifts for similar functional groups and may vary depending on the exact computational method used. The absence of readily available experimental data highlights the importance of computational predictions as a starting point for spectral assignment.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy probes the vibrational modes of a molecule, providing key information about the functional groups present.
Theoretical Prediction of IR Spectra
Computational chemistry can predict the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum.
Experimental Protocol: DFT Calculation of IR Spectra
-
Geometry Optimization and Frequency Calculation:
-
Similar to NMR prediction, the first step is to obtain the optimized geometry of the molecule using a method like DFT with the B3LYP functional and a 6-31G(d) basis set.
-
A frequency calculation is then performed on the optimized structure at the same level of theory. This calculation provides the vibrational frequencies and their corresponding IR intensities.
-
-
Data Analysis and Scaling:
-
The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, a scaling factor (typically around 0.96 for B3LYP/6-31G(d)) is applied to the calculated frequencies to improve their agreement with experimental data.
-
The scaled frequencies and their intensities are then plotted to generate the theoretical IR spectrum.
-
Figure 3: Workflow for the theoretical prediction of IR spectra.
Comparison of Key IR Absorptions
| Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Experimental Range (cm⁻¹) |
| C=O Stretch (Ketone) | ~1680-1700 | 1670-1690 |
| C=O Stretch (Ester) | ~1730-1750 | 1735-1750 |
| C=C Stretch | ~1640-1660 | 1640-1680 |
| C-O Stretch | ~1150-1250 | 1100-1300 |
| C-H Stretch (sp³) | ~2850-3000 | 2850-3000 |
| C-H Stretch (sp²) | ~3000-3100 | 3000-3100 |
The predicted values align well with the expected experimental ranges for the key functional groups present in this compound. The two distinct carbonyl stretches for the ketone and the ester are expected to be prominent features of the IR spectrum.
Mass Spectrometry (MS): Unraveling the Molecular Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.
Predicted Fragmentation Pathways
While a full theoretical prediction of a mass spectrum is complex, we can anticipate the major fragmentation pathways based on the structure of this compound (Molecular Weight: 168.19 g/mol ).
-
Molecular Ion (M⁺): The peak corresponding to the intact molecule, m/z = 168.
-
Loss of Methoxy Group (-OCH₃): Fragmentation of the ester can lead to the loss of a methoxy radical, resulting in a peak at m/z = 137.
-
Loss of Carbomethoxy Group (-COOCH₃): Cleavage of the entire ester group would give a peak at m/z = 109.
-
McLafferty Rearrangement: While less likely for the ester, the ketone could potentially undergo a McLafferty rearrangement if a gamma-hydrogen is available.
-
Retro-Diels-Alder Reaction: The cyclohexenone ring could undergo a retro-Diels-Alder reaction, leading to characteristic fragment ions.
Experimental Mass Spectrum Data
The PubChem entry for this compound indicates the availability of GC-MS data.[1] Analysis of this data would allow for a direct comparison with the predicted fragmentation patterns.
| m/z | Predicted Fragment |
| 168 | [M]⁺ |
| 137 | [M - OCH₃]⁺ |
| 109 | [M - COOCH₃]⁺ |
| ... | Other fragments |
Conclusion: A Symbiotic Relationship
This guide demonstrates the powerful synergy between theoretical predictions and experimental data in the structural elucidation of organic molecules. While experimental spectra remain the gold standard for characterization, computational methods provide an invaluable tool for prediction, assignment, and a deeper understanding of the underlying molecular properties. For this compound, the predicted spectral data provides a robust framework for interpreting future experimental findings and serves as a testament to the predictive power of modern computational chemistry. As experimental data for this compound becomes more widely available, a more detailed comparison will undoubtedly further refine our understanding of its spectral behavior.
References
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-
PubChem. This compound. [Link]
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cross-referencing spectral data for Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate with literature values
This guide provides a comprehensive comparison of experimentally-derived spectral data for Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate with established literature values and theoretical predictions. It is intended for researchers, scientists, and drug development professionals who rely on accurate analytical data for compound identification and characterization.
Introduction
This compound (C₉H₁₂O₃, CAS No: 35490-07-4) is a versatile intermediate in organic synthesis. Accurate structural elucidation is paramount for its effective use. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will delve into the detailed analysis of each of these spectral data types, providing a framework for robust cross-verification against literature and theoretical values.
The Importance of Multi-faceted Spectral Analysis
Relying on a single analytical technique can be misleading. A comprehensive approach, integrating data from ¹H NMR, ¹³C NMR, IR, and MS, provides a self-validating system for structural confirmation. Each technique probes different aspects of the molecular structure, and their combined interpretation significantly enhances the confidence in the assigned structure.
Experimental and Literature Spectral Data Comparison
The following sections present a detailed comparison of expected and available spectral data for this compound. Due to the limited availability of fully assigned public experimental spectra, this guide incorporates data from analogous compounds and theoretical predictions to provide a comprehensive reference.
¹H NMR Spectroscopy
Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the vinylic, allylic, and ester methyl protons.
Predicted ¹H NMR Data:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| C=CH | 5.8 - 6.0 | Singlet | 1H |
| O-CH₃ | ~3.7 | Singlet | 3H |
| CH₂-C=O | 2.3 - 2.6 | Multiplet | 2H |
| CH₂-CH | 2.1 - 2.4 | Multiplet | 2H |
| C-CH | 3.2 - 3.5 | Multiplet | 1H |
| C-CH₃ | 1.9 - 2.1 | Singlet | 3H |
Interpretation:
The vinylic proton at the C3 position is expected to appear as a singlet in the downfield region. The methyl ester protons will also be a singlet, typically around 3.7 ppm. The methylene protons of the cyclohexenone ring will appear as multiplets due to spin-spin coupling with neighboring protons. The allylic methyl group protons are expected to be a singlet in the range of 1.9-2.1 ppm.
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The presence of carbonyl groups, double bonds, and different types of alkyl carbons can be readily identified.
Literature ¹³C NMR Data (Predicted):
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (Ketone) | 195 - 205 |
| C=O (Ester) | 170 - 175 |
| C=C (C2) | 125 - 135 |
| C=C (C3) | 155 - 165 |
| CH (C1) | 50 - 55 |
| CH₂ (C5) | 30 - 35 |
| CH₂ (C6) | 35 - 40 |
| O-CH₃ | 51 - 53 |
| C-CH₃ | 20 - 25 |
Interpretation:
The two carbonyl carbons (ketone and ester) are expected to be the most downfield signals. The sp² hybridized carbons of the double bond will appear in the 125-165 ppm region. The remaining sp³ hybridized carbons of the ring and the methyl groups will be found in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (α,β-unsaturated ketone) | 1685 - 1665 | Strong |
| C=O (ester) | 1750 - 1735 | Strong |
| C=C (alkene) | 1650 - 1600 | Medium |
| C-O (ester) | 1300 - 1000 | Strong |
| C-H (sp² and sp³) | 3100 - 2850 | Medium |
Interpretation:
The IR spectrum should prominently feature two strong carbonyl absorption bands corresponding to the conjugated ketone and the ester. The presence of a C=C stretching vibration confirms the alkene functionality. The C-O stretch of the ester and various C-H stretches will also be present.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. A patent mentioning the synthesis of this compound reports a mass spectrometry result of [M+H]⁺ at m/z 169, which corresponds to the protonated molecule and confirms the molecular weight of 168 g/mol [2].
Expected Fragmentation Pattern:
The fragmentation of this compound in an electron ionization (EI) mass spectrometer is expected to proceed through characteristic pathways for esters and ketones.
-
Loss of the methoxy group (-OCH₃): This would result in a fragment ion at m/z 137.
-
Loss of the carbomethoxy group (-COOCH₃): This would lead to a fragment at m/z 109.
-
Retro-Diels-Alder reaction: Cleavage of the cyclohexenone ring could also occur.
Experimental Protocols
To ensure data integrity and reproducibility, the following standardized protocols are recommended for acquiring the spectral data.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 400 MHz or higher
-
Pulse Sequence: Standard single-pulse experiment
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 100 MHz or higher
-
Pulse Sequence: Proton-decoupled single-pulse experiment
-
Number of Scans: 1024 or more
-
Relaxation Delay: 2-5 seconds
IR Spectroscopy
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two NaCl or KBr plates.
-
Solution: Prepare a 5-10% solution in a suitable solvent (e.g., CCl₄ or CHCl₃) and use a liquid cell.
Instrument Parameters (FT-IR):
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Mass Spectrometry
Sample Introduction:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Inject a dilute solution of the sample into the GC.
-
Direct Infusion: Infuse a dilute solution of the sample directly into the ion source.
Instrument Parameters (EI-MS):
-
Ionization Energy: 70 eV
-
Mass Range: 40-300 m/z
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the spectroscopic analysis and data verification process.
Caption: Workflow for the spectroscopic analysis and verification of this compound.
Chemical Structure with Atom Numbering for NMR
The following diagram shows the chemical structure of this compound with the IUPAC numbering used for NMR signal assignment.
Caption: Structure of this compound with atom numbering for NMR.
Conclusion
This guide has provided a framework for the cross-verification of spectral data for this compound. By comparing experimental data with literature values and theoretical predictions across multiple spectroscopic techniques, researchers can achieve a high degree of confidence in the structural assignment of this important synthetic intermediate. The provided protocols and theoretical data serve as a valuable reference for laboratories involved in the synthesis and analysis of this and related compounds.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate
For the diligent researcher, ensuring the integrity of an experiment is paramount. This same rigor must be applied to the entire lifecycle of chemical reagents, including their proper disposal. This guide provides a detailed protocol for the safe and compliant disposal of methyl 2-methyl-4-oxocyclohex-2-enecarboxylate (CAS No. 35490-07-4), a versatile β-keto ester in organic synthesis. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment.
Hazard Assessment and Triage: Understanding the Compound
Inferred Hazard Profile:
| Hazard Category | Anticipated Risk | Rationale |
| Acute Toxicity | May cause skin and eye irritation.[3] May cause respiratory irritation if inhaled.[3] | Structurally similar compounds exhibit these properties. Direct contact with mucous membranes should be avoided. |
| Flammability | Combustible liquid. | The ethyl ester analog has a flash point of 113°C.[1] The methyl ester can be expected to have a similar, relatively high flash point, but should still be kept away from ignition sources. |
| Environmental | Potentially harmful to aquatic life. | As a general principle, organic compounds should not be released into the environment.[4][5] |
This initial assessment dictates the minimum personal protective equipment (PPE) and handling precautions necessary for any disposal-related activities.
Immediate Safety and Spill Response: The First Line of Defense
Accidents can happen, and a well-defined spill response protocol is a non-negotiable aspect of laboratory safety.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: If a significant spill occurs, evacuate non-essential personnel and ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep or shovel the absorbed material into a suitable, labeled container for hazardous waste.[2][4] Use non-sparking tools if there is any concern about flammability.[6]
-
Decontamination: Clean the spill area with soap and water.
-
Waste Disposal: The collected spill material is now considered hazardous waste and must be disposed of according to the procedures outlined in Section 4.
The Chemistry of Disposal: Why Neutralization is Not a Simple Option
For some chemical waste, in-lab neutralization can be a viable disposal strategy. For this compound, this is more complex. The ester functional group can be hydrolyzed under basic conditions to a carboxylate salt and methanol.[7]
While seemingly straightforward, this process is not recommended for routine disposal in a laboratory setting for several reasons:
-
Incomplete Reactions: Ensuring the reaction goes to completion requires careful monitoring and control of conditions.
-
Byproduct Generation: The hydrolysis produces methanol, which is a flammable and toxic substance that would also require proper disposal.
-
Aerosolization: The reaction could generate aerosols, leading to inhalation exposure.
Therefore, for the vast majority of laboratory-scale waste, direct chemical treatment is not the preferred method of disposal.
Step-by-Step Disposal Protocol: Ensuring Regulatory Compliance
The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[8] Laboratory chemical waste falls under these regulations, and proper disposal is a legal requirement.
Workflow for the Disposal of this compound:
Caption: Disposal workflow for this compound.
Detailed Steps:
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated materials from spills, in a designated, leak-proof, and chemically compatible container.[9]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Chemical incompatibilities can lead to dangerous reactions.
-
-
Container Labeling:
-
The waste container must be clearly labeled as "Hazardous Waste."[9]
-
The label must also include the full chemical name: "this compound" and its CAS number: 35490-07-4.
-
The date when waste was first added to the container (the accumulation start date) must be clearly visible.
-
-
Storage in a Satellite Accumulation Area (SAA):
-
The labeled container can be stored in the laboratory, at or near the point of generation, in what is known as a Satellite Accumulation Area.
-
The container must be kept closed except when adding waste.
-
Consult your institution's EHS guidelines for specific volume and time limits for SAAs.
-
-
Transfer to a Central Accumulation Area:
-
Once the container is full or the time limit for storage in the SAA is approaching, arrange for the transfer of the container to your institution's central hazardous waste accumulation area. This is typically managed by the EHS department.
-
-
Final Disposal by a Licensed Professional:
-
Your institution's EHS department will arrange for the pickup and final disposal of the hazardous waste by a licensed and certified professional waste disposal service.[2]
-
The most common and effective method for the disposal of organic chemical waste is high-temperature incineration at a permitted facility.
-
By adhering to this structured and well-documented disposal process, you contribute to a safe and compliant laboratory environment, allowing you to focus on your primary objective: advancing scientific discovery.
References
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PubChem. (n.d.). This compound. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
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Capot Chemical. (2020). MSDS of Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate. Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 1. (1987). Reactions of cyclic β-keto esters and other enol derivatives with 3-acetoxyamino-2-isopropylquinazolin-4(3H)-one: further oxidation of the cyclic α-(3,4-dihydro-2-isopropyl-4-oxoquinazolin-3-yl)amino ketones with lead tetraacetate leading to ring-expansion. Retrieved from [Link]
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Carl ROTH. (2022). Safety Data Sheet: Fatty acid methyl ester mixture. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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Journal of the Japan Academy. (2004). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Retrieved from [Link]
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REG Marketing & Logistics Group, LLC. (2023). Safety Data Sheet. Retrieved from [Link]
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Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6-trimethylbenzoate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
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American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-Butynoic acid, 4-hydroxy-, methyl ester. Retrieved from [Link]
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Solvent Systems. (n.d.). Safety Data Sheet. Retrieved from [Link]
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ChemistrySelect. (2021). β-Ketoesters: An Overview and It's Applications via Transesterification. Retrieved from [Link]
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Fiveable. (n.d.). Cyclic β-Ketoester Definition. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-methyl-4-oxocyclohex-1-enecarboxylate. Retrieved from [Link]
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A Senior Application Scientist's Guide to Safely Handling Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate
In our commitment to fostering a culture of safety and providing value beyond our products, this guide offers essential, immediate safety and logistical information for handling Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate (CAS No. 35490-07-4). As a research and drug development professional, your safety is paramount. This document is structured to provide not just procedural steps, but also the scientific reasoning behind them, ensuring a deep and practical understanding of the required safety measures.
Understanding the Risks: The Chemistry of α,β-Unsaturated Ketones
This compound belongs to the class of α,β-unsaturated carbonyl compounds. This structural feature is a known electrophile, capable of reacting with biological nucleophiles like proteins and DNA through a Michael-type addition.[1][2][3] This reactivity is the basis for the potential toxicity of this class of compounds, which can include skin and eye irritation, respiratory irritation, and other adverse health effects.[1][2][4] Therefore, handling this compound requires stringent adherence to safety protocols to minimize exposure.
Core Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when handling this and similar chemical compounds. The following table summarizes the essential PPE, with detailed explanations below.
| Protection Type | Specific Recommendation | Rationale |
| Eye Protection | Chemical safety goggles with side shields or a face shield.[4][5] | Protects against splashes and vapors that can cause serious eye irritation.[4] |
| Hand Protection | Butyl rubber gloves.[6][7][8] | Provides excellent resistance against ketones and esters.[6][7][8] Nitrile gloves may offer limited short-term protection but are not recommended for prolonged contact.[9] |
| Skin and Body Protection | A lab coat is mandatory. For larger quantities, a chemically resistant apron or suit is recommended. | Prevents skin contact, which can cause irritation.[4] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[4][10] If ventilation is insufficient, a NIOSH-approved respirator with organic vapor cartridges is necessary.[11] | Vapors may cause respiratory irritation.[4] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan minimizes the risk of exposure and ensures a safe laboratory environment.
Preparation and Handling
-
Engineering Controls : Always handle this compound within a certified chemical fume hood to minimize inhalation of vapors.[4][10][12] Ensure that a safety shower and eyewash station are readily accessible.[4][10]
-
Personal Protective Equipment (PPE) Check : Before handling the compound, don all required PPE as outlined in the table above. Inspect gloves for any signs of degradation or perforation.
-
Handling the Compound : Use only the smallest amount of the chemical necessary for your experiment. Avoid direct contact with skin, eyes, and clothing.[13]
-
Preventing Contamination : Keep the container tightly closed when not in use.[4][10][13] After handling, wash your hands and any exposed skin thoroughly with soap and water.[4][14]
Workflow for Safe Handling
Caption: Workflow for handling this compound.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of chemical waste is as crucial as safe handling.
-
Waste Collection : Collect all waste materials, including any contaminated disposables, in a clearly labeled, sealed container.[11]
-
Professional Disposal : Dispose of the chemical waste through a licensed professional waste disposal service.[11] Do not pour this chemical down the drain or dispose of it with regular trash.[13]
-
Contaminated Packaging : Dispose of the original container as unused product in accordance with all applicable local, state, and federal regulations.[11]
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.
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- TCI Chemicals. (n.d.). Ethyl 2-Methyl-4-oxocyclohex-2-ene-1-carboxylate | 487-51-4.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
